molecular formula C11H15NO4S B1284140 Boc-(R)-2-Thienylglycine CAS No. 74562-03-1

Boc-(R)-2-Thienylglycine

Numéro de catalogue: B1284140
Numéro CAS: 74562-03-1
Poids moléculaire: 257.31 g/mol
Clé InChI: CFAJOXPICRIMCA-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boc-(R)-2-Thienylglycine is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJOXPICRIMCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575329
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74562-03-1
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-(R)-2-Thienylglycine (CAS: 74562-03-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-(R)-2-Thienylglycine, a pivotal building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and the development of novel therapeutics. Experimental protocols and visual workflows are provided to assist researchers in its practical application.

Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative valued for its unique structural features that enhance the properties of synthetic peptides and small molecules.[1][2] Its tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis in peptide chemistry.[3] The key physicochemical data for this compound are summarized in the tables below.

Table 1: General Information

ParameterValue
CAS Number 74562-03-1[1][4][5]
Synonyms Boc-L-(2-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid
Appearance Yellow powder[1]

Table 2: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S[1][4]
Molecular Weight 257.31 g/mol [1][4]
Optical Rotation [α]D²⁵ = +94 ± 2º (c=1 in EtOH)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocols

The synthesis of this compound involves the protection of the amino group of (R)-2-Thienylglycine. A general and widely adopted method for this transformation is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Synthesis of this compound

Protocol: A general procedure for the Boc protection of an amino acid is as follows, adapted from literature on Boc protection.[6][7]

Materials:

  • (R)-α-(2-Thienyl)glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • 1M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-α-(2-Thienyl)glycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃.

  • Cool the solution to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

cluster_synthesis Synthesis of this compound start Start: (R)-2-Thienylglycine dissolve Dissolve in Dioxane/Water with NaHCO3 start->dissolve cool Cool to 0°C dissolve->cool add_boc Add (Boc)2O cool->add_boc react Stir Overnight at RT add_boc->react concentrate Remove Dioxane react->concentrate wash Wash with Ethyl Acetate concentrate->wash acidify Acidify with 1M HCl wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 extract->dry end End: this compound dry->end

Caption: Workflow for the synthesis of this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for solid-phase peptide synthesis (SPPS), typically employing a Boc-protection strategy.

Protocol: The following is a general protocol for a manual Boc-SPPS coupling cycle.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

  • N-Hydroxybenzotriazole (HOBt) (if using DCC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.

    • Treat again with 50% TFA in DCM for 20-30 minutes with agitation.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM.

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF, DCM, and isopropanol.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

cluster_spps Boc-SPPS Cycle for this compound Incorporation start Start: Peptide-Resin swell Swell Resin in DCM start->swell deprotect Boc Deprotection (TFA/DCM) swell->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Couple to Resin neutralize->couple activate Activate this compound (DCC/HOBt) activate->couple wash Wash Resin couple->wash next_cycle Next Coupling Cycle or Final Cleavage wash->next_cycle

Caption: General workflow for a Boc-SPPS coupling cycle.

Applications in Drug Discovery

The incorporation of this compound into peptides and small molecules has been shown to be a valuable strategy in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1][2]

Neurology: Alzheimer's Disease

A notable application of this compound is in the synthesis of inhibitors of β-amyloid peptide release and/or synthesis.[6] The accumulation of β-amyloid plaques is a hallmark of Alzheimer's disease. By inhibiting the production of this peptide, compounds containing the (R)-2-thienylglycine moiety may offer a therapeutic approach to slowing the progression of the disease.[6]

The synthesis of these inhibitors often involves the coupling of this compound to a cyclic amino acid derivative, followed by further synthetic modifications.[6]

cluster_ad_pathway β-Amyloid Production Pathway and Inhibition APP Amyloid Precursor Protein (APP) abeta β-Amyloid (Aβ) Peptide APP->abeta Cleavage by beta_secretase β-secretase (BACE1) gamma_secretase γ-secretase plaques Amyloid Plaques abeta->plaques Aggregation inhibitor Inhibitor containing (R)-2-Thienylglycine inhibitor->beta_secretase inhibitor->gamma_secretase

Caption: Inhibition of the β-amyloid production pathway.

Oncology

While specific examples directly citing this compound in oncology are less prevalent in the readily available literature, the incorporation of unnatural amino acids, including those with heterocyclic moieties like thiophene, is a well-established strategy in the design of anti-cancer peptides. These modifications can enhance peptide stability, cell permeability, and target affinity. Potential applications include the development of peptide-based inhibitors of protein-protein interactions crucial for cancer cell survival and proliferation, or as components of targeted drug delivery systems.

Conclusion

This compound is a versatile and valuable building block for researchers in drug discovery and development. Its unique structural properties and straightforward incorporation into synthetic routes make it an attractive component for the design of novel peptides and small molecules with therapeutic potential. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the laboratory, paving the way for new discoveries in medicinal chemistry.

References

An In-depth Technical Guide to (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, also known as Boc-(R)-2-thienylglycine, is a chiral non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The thiophene ring, a bioisostere of the phenyl ring, imparts unique physicochemical and pharmacological properties to molecules containing this moiety. This technical guide provides a comprehensive overview of the known properties, potential applications, and relevant experimental protocols for this compound.

Physicochemical Properties

The physicochemical properties of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid are summarized in the table below. Data for the related compound, thiophene-2-acetic acid, is also provided for comparative purposes.

Table 1: Physicochemical Properties of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid

PropertyValueReference
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid[1]
Synonyms This compound, (R)---INVALID-LINK--acetic acid[1]
CAS Number 74562-03-1[2]
Molecular Formula C₁₁H₁₅NO₄S[2]
Molecular Weight 257.31 g/mol [2]
Appearance Crystals, Yellow powder
Purity ≥97%
Optical Rotation [α]/D -90±5°, c = 1 in ethanol
Storage Temperature 2-8°C

Table 2: Physicochemical Properties of Thiophene-2-acetic acid (for comparison)

PropertyValueReference
CAS Number 1918-77-0
Molecular Formula C₆H₆O₂S
Molecular Weight 142.17 g/mol
Appearance White solid
Melting Point 63-64 °C
Boiling Point 160 °C at 22 mmHg

Spectroscopic Data

  • ¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.4 ppm), the alpha-proton (a singlet or doublet depending on coupling with the N-H proton), the N-H proton (a broad singlet), and the protons of the thiophene ring (in the aromatic region, typically between 6.9 and 7.5 ppm).

  • ¹³C NMR: Characteristic signals would be observed for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, the alpha-carbon, and the carbons of the thiophene ring.

  • IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch, C=O stretches of the carboxylic acid and the carbamate, and C-H and C=C vibrations of the thiophene ring.

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

(R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid is primarily utilized as a building block in the synthesis of peptides and peptidomimetics.[3] The incorporation of this non-natural amino acid can enhance the stability and biological activity of the resulting peptides, making it a valuable tool in drug discovery, particularly in the fields of oncology and neurology.[3]

The structurally related compound, 2-(thiophen-2-yl)acetic acid, has been identified as a lead compound for the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory diseases and some types of cancer. While the direct activity of (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid on mPGES-1 has not been reported, its structural similarity suggests that it or its derivatives could be explored as potential mPGES-1 inhibitors.

Signaling Pathways

Hypothetical Involvement in the mPGES-1 Pathway

Given the inhibitory potential of the 2-(thiophen-2-yl)acetic acid scaffold on mPGES-1, a potential, though speculative, signaling pathway in which this class of compounds might act is the arachidonic acid cascade leading to prostaglandin E2 synthesis.

mPGES1_Pathway cluster_0 cluster_1 cluster_2 Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli (e.g., Cytokines) PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 Oxygenation PLA2 cPLA₂ COX COX-1 / COX-2 mPGES1 mPGES-1 PGE2 Prostaglandin E₂ (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Binds to EP receptors Inhibitor (R)-2-[(tert-Butoxycarbonyl)amino] -2-(2-thienyl)acetic acid (Hypothetical Target) Inhibitor->mPGES1 SPPS_Workflow Start Start: Resin with N-terminal Boc-protected amino acid Deprotection 1. Boc Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling of next Boc-protected amino acid (e.g., with DCC/HOBt or HATU) Neutralization->Coupling Wash 4. Washing (DCM, DMF, etc.) Coupling->Wash Check Completion Check? (e.g., Kaiser Test) Wash->Check Repeat Repeat for next amino acid Check->Repeat No Final Final Deprotection and Cleavage from Resin (e.g., HF or TFMSA) Check->Final Yes Repeat->Deprotection End Purified Peptide Final->End

References

Technical Guide: Boc-(R)-2-Thienylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Boc-(R)-2-Thienylglycine, a crucial building block in modern peptide synthesis and drug discovery.

Core Physicochemical Data

This compound, also known as (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and peptidomimetics. Its thienyl side chain offers unique structural and electronic properties that can influence the conformation and biological activity of the resulting peptides.

ParameterValueReference
Molecular Formula C₁₁H₁₅NO₄S[1][2][3]
Molecular Weight 257.31 g/mol [1][2][3]
CAS Number 74562-03-1[3]
Appearance Crystals or yellow powder[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Synthesis of Boc-Protected Amino Acids (General Protocol)

While a specific protocol for this compound is proprietary to manufacturers, a general method for the Boc protection of an amino acid is provided below. This process involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

  • (R)-2-Thienylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Citric acid solution (e.g., 10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: The amino acid, (R)-2-Thienylglycine, is dissolved in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction vessel.

  • Addition of (Boc)₂O: A solution of di-tert-butyl dicarbonate in an organic solvent like dioxane or THF is added to the amino acid solution while stirring. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: Once the reaction is complete, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like ether to remove unreacted (Boc)₂O.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 using a citric acid solution. This protonates the carboxylic acid and causes the Boc-protected amino acid to precipitate.

  • Extraction: The product is extracted from the aqueous layer using a solvent such as ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by crystallization.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a single coupling cycle in a Boc-SPPS workflow.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: The peptide-resin is swollen in DCM in a suitable reaction vessel.

  • Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[1] This step exposes a free amine group on the resin-bound peptide.

  • Washing: The resin is washed multiple times with DCM and then with isopropanol (IPA) to remove residual TFA and byproducts.

  • Neutralization: The protonated amine is neutralized to the free amine by washing the resin with a solution of 5-10% DIEA in DCM or DMF.[2] This is followed by further washing steps with DCM and DMF to remove excess base.

  • Amino Acid Activation: In a separate vessel, this compound (typically 2-4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU or HATU and an amine base such as DIEA.

  • Coupling: The activated this compound solution is added to the neutralized peptide-resin. The mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.

  • Washing: After the coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: These steps (deprotection, washing, neutralization, coupling, washing) are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key stages of a single coupling cycle in Boc-SPPS.

Boc_SPPS_Cycle Start Start: Resin-Bound Peptide (Boc-Protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Washing (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Washing (DCM, DMF) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA, e.g., this compound) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 End End: Elongated Peptide (Boc-Protected) Wash3->End Ready for next cycle

Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).

References

In-Depth Technical Guide: Structure and Stereochemistry of Boc-(R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of N-tert-butoxycarbonyl-(R)-2-thienylglycine (Boc-(R)-2-Thienylglycine), a valuable building block in pharmaceutical research and development.

Core Structural and Physicochemical Properties

This compound is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for peptide synthesis and other organic transformations. The stereochemistry at the alpha-carbon is of the (R) configuration, and the side chain consists of a thiophene ring attached at the 2-position.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name Synonym (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid[1]
CAS Number 74562-03-1[1][2][3][4]
Molecular Formula C₁₁H₁₅NO₄S[1][2][3]
Molecular Weight 257.31 g/mol [1][2][3][4]
Appearance Crystals or white to off-white powder[1]
Optical Rotation [α]D -90 ± 5° (c = 1 in ethanol)[1][2]
Purity ≥97% (HPLC)[1][2]
SMILES String CC(C)(C)OC(=O)N--INVALID-LINK--c1cccs1[1][2]
InChI Key CFAJOXPICRIMCA-QMMMGPOBSA-N[1][2]

Stereochemistry

The stereochemical integrity of this compound is crucial for its application in the synthesis of chiral drugs and peptides. The (R)-configuration at the α-carbon is a key structural feature. The stereochemistry is typically confirmed by measuring the specific optical rotation of a solution of the compound. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for assessing enantiomeric purity.[][6]

Diagram 1: Structure of this compound

structure cluster_boc Boc Group cluster_amino_acid (R)-2-Thienylglycine Core boc_c C o2 O boc_c->o2 n N boc_c->n o1 O o1->boc_c tertbutyl C(CH₃)₃ tertbutyl->o1 ca Cα(R) n->ca cooh_c C ca->cooh_c thienyl 2-Thienyl ca->thienyl h h ca->h H cooh_o1 O cooh_c->cooh_o1 cooh_oh OH cooh_c->cooh_oh

Caption: Chemical structure of this compound.

Experimental Protocols

While a specific, detailed published protocol for the synthesis of this compound was not identified in the literature search, a general and widely applicable method for the Boc-protection of amino acids can be described. This involves the reaction of the free amino acid, (R)-2-Thienylglycine, with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Representative Synthesis Protocol: Boc Protection of (R)-2-Thienylglycine

This protocol is based on general procedures for the N-Boc protection of amino acids.[7][8]

Materials:

  • (R)-2-Thienylglycine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-Thienylglycine (1 equivalent) in a mixture of dioxane (or THF) and water.

  • Add sodium bicarbonate (or an equivalent amount of NaOH solution) to the mixture to adjust the pH to approximately 9-10.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.

  • Extract the product, this compound, with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram 2: Synthesis Workflow

synthesis_workflow start (R)-2-Thienylglycine dissolve Dissolve in Dioxane/Water with Base start->dissolve react React with Boc₂O at 0°C to RT dissolve->react workup Aqueous Workup and Acidification react->workup extract Extract with Ethyl Acetate workup->extract purify Purify (Recrystallization/Chromatography) extract->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Characterization Methods

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its structure, purity, and stereochemistry.

Table 2: Analytical and Spectroscopic Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the α-proton (doublet, ~5.5 ppm), the thienyl protons (multiplets, ~7-7.5 ppm), and the NH proton (doublet, variable).[9][10][11]
¹³C NMR Structural confirmation.Resonances for the tert-butyl carbons, the Boc carbonyl carbon, the α-carbon, the carboxylic acid carbon, and the thienyl carbons.[9][10]
FTIR Identification of functional groups.Characteristic absorption bands for the N-H bond, C=O of the carbamate and carboxylic acid, and C-H bonds of the aromatic and aliphatic groups.[12][13]
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the mass of the compound, along with characteristic fragments.
Chiral HPLC Determination of enantiomeric purity.Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.[][6][14]
Melting Point Purity assessment.A sharp and defined melting point range.
Elemental Analysis Confirmation of elemental composition.The experimentally determined percentages of C, H, N, and S should match the theoretical values.[9]

Applications in Research and Drug Development

This compound is a valuable building block in several areas of pharmaceutical and chemical research:

  • Peptide Synthesis: It is incorporated into peptide sequences to create novel peptidomimetics with potential therapeutic applications. The Boc protecting group allows for its use in solid-phase peptide synthesis (SPPS).[15]

  • Asymmetric Synthesis: The chiral center of this compound can be utilized to induce stereoselectivity in various chemical reactions.

  • Drug Discovery: The thienyl group can participate in various biological interactions, making this amino acid derivative a useful component in the design of enzyme inhibitors and receptor ligands.

Diagram 3: Logical Relationship of Applications

applications start This compound peptide Peptide Synthesis start->peptide asymmetric Asymmetric Synthesis start->asymmetric drug Drug Discovery start->drug peptidomimetics Peptidomimetics peptide->peptidomimetics chiral_drugs Chiral Drugs asymmetric->chiral_drugs bioactive Bioactive Molecules drug->bioactive

Caption: Key application areas of this compound.

References

A Comprehensive Technical Guide to the Solubility of Boc-(R)-2-Thienylglycine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the solubility characteristics of Boc-(R)-2-Thienylglycine, a critical chiral building block in pharmaceutical synthesis. Recognizing the scarcity of centralized quantitative data for this specific reagent, this document synthesizes theoretical principles, data from structural analogs, and field-proven experimental protocols to empower researchers in drug development and synthetic chemistry. Our focus is on explaining the causality behind solubility phenomena and providing a robust framework for solvent selection and empirical solubility determination.

Introduction: The Importance of a Well-Defined Solubility Profile

This compound, formally known as (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid, is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides and complex pharmaceutical compounds. Its structural features—a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, an aromatic thiophene side chain, and a polar carboxylic acid moiety—create a nuanced solubility profile.

Accurate solubility data is paramount for:

  • Reaction Homogeneity: Ensuring the substrate is fully dissolved in the reaction solvent is critical for achieving predictable kinetics and high conversion rates.

  • Purification Strategy: Knowledge of differential solubility is the cornerstone of developing effective crystallization, precipitation, and chromatographic purification methods.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.

This guide will first deconstruct the molecule's physicochemical properties to predict its behavior, then present an estimated solubility profile based on available data, and finally, provide a rigorous, self-validating protocol for researchers to determine precise solubility values in their own laboratories.

Physicochemical Properties and Structural Analysis

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 74562-03-1
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Appearance White to yellow crystalline powder
Melting Point Data not consistently available; varies by purity.
Structure See Figure 1
Chemical Structure of this compoundFigure 1. Chemical Structure of this compound

Structural Analysis for Solubility Prediction:

The molecule possesses distinct regions of varying polarity, making its solubility highly dependent on the solvent's nature:

  • Nonpolar/Lipophilic Regions: The tert-butyl group of the Boc protector and the sulfur-containing aromatic thiophene ring are hydrophobic. These groups favor interactions with nonpolar and moderately polar aprotic solvents through van der Waals forces.

  • Polar/Hydrophilic Regions: The carboxylic acid (-COOH) and the amide (-NH-) linkage are polar and capable of acting as hydrogen bond donors and acceptors. These groups favor interactions with polar protic and aprotic solvents.

Based on the "like dissolves like" principle, we can predict that this compound will exhibit poor solubility in highly nonpolar solvents (e.g., hexanes) and in highly polar, protic solvents like water, where the large hydrophobic domains disrupt the solvent's hydrogen-bonding network. Its optimal solubility is expected in solvents that can effectively solvate both the polar and nonpolar regions of the molecule, such as polar aprotic solvents and alcohols.

Estimated Solubility Profile

Key Data Point: The Sigma-Aldrich product information specifies conditions for optical rotation measurement as "c = 1 in ethanol," which indicates a solubility of at least 1 g per 100 mL, or 10 mg/mL, in ethanol .

The following table summarizes the expected solubility at ambient temperature (~20-25°C). This table should be used as a guideline for initial solvent screening.

SolventSolvent ClassPredicted SolubilityRationale & Supporting Evidence
Hexanes / Heptane NonpolarInsolubleUsed as an anti-solvent for precipitation/crystallization of Boc-amino acids.[1][2][3]
Toluene Nonpolar (Aromatic)Sparingly SolubleMay offer some interaction with the thiophene ring, but poor solvation of the polar groups.
Water Polar ProticInsolubleLarge hydrophobic regions dominate. Analogs like N-Boc-L-phenylglycine are insoluble in water.[4] The related Boc-Glycine "does not mix well with water".
Methanol Polar ProticSolubleBalances polar interactions (H-bonding with -COOH) and nonpolar interactions. Boc-Glycine is soluble in methanol.[5]
Ethanol Polar ProticSoluble (≥10 mg/mL) Confirmed by optical rotation measurement conditions. Balances polar and nonpolar solvation.
Dichloromethane (DCM) Polar AproticSolubleEffective at dissolving many Boc-protected amino acids for synthesis.[6] Boc-Glycine is soluble in DCM.[5]
Ethyl Acetate Polar AproticSolubleWidely used as an extraction solvent for Boc-amino acids during workup, indicating good solubility.[1][7]
Tetrahydrofuran (THF) Polar AproticSolubleA common solvent for reactions involving Boc-amino acids.[7]
Acetonitrile (ACN) Polar AproticModerately SolublePolarity is high; may be less effective at solvating the nonpolar regions compared to THF or DCM.
Dimethylformamide (DMF) Polar AproticFreely SolubleExcellent solvent for a wide range of organic molecules, including peptides and their derivatives.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely SolubleA very strong, polar aprotic solvent capable of dissolving many poorly soluble compounds.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, reliable solubility data, the Shake-Flask Method is the gold-standard and most trusted technique. It measures the equilibrium (thermodynamic) solubility of a compound in a given solvent at a controlled temperature.

The protocol below is designed to be self-validating by ensuring that a true equilibrium is reached and that the sample analyzed represents the dissolved solute only.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solid This compound to a sealed vial. B 2. Add a precise volume of the chosen solvent. A->B Ensure solid is in excess C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Allow vial to stand undisturbed to let solids settle (1-2 hours). C->D Achieve equilibrium E 5. Withdraw aliquot from the clear supernatant. D->E F 6. Filter sample through a 0.22 µm syringe filter to remove particulates. E->F Critical step for accuracy G 7. Dilute sample with a suitable mobile phase for analysis. F->G H 8. Quantify concentration using a calibrated HPLC or UV-Vis method. G->H

Caption: Workflow for the Shake-Flask Solubility Measurement.

Detailed Step-by-Step Methodology

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Scintillation vials or screw-cap test tubes

  • Orbital shaker with temperature control

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A good starting point is 20-30 mg of solid.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the test solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a sufficient duration to reach equilibrium. For crystalline compounds, 24 to 48 hours is typically required.

  • Sedimentation: After the equilibration period, remove the vial from the shaker and let it stand stationary at the same temperature for at least 1-2 hours. This allows the excess solid to settle, providing a clear supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

  • Filtration (Trustworthiness Check): This is a critical self-validating step. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any microscopic, undissolved particles, ensuring that the subsequent analysis measures only the truly dissolved compound.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated and calibrated analytical method (e.g., HPLC-UV). Calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Causality of Solvent Choice on Experimental Outcomes

The solubility data directly influences laboratory success. The relationship between solvent properties and the compound's structural features dictates the optimal choice for different applications.

G cluster_solvents Solvent Classes cluster_applications Applications compound This compound Hydrophobic (Boc, Thienyl) Hydrophilic (COOH, NH) polar_aprotic Polar Aprotic (DCM, THF, DMF, DMSO) Solvates both regions well compound->polar_aprotic:p Very Favorable polar_protic Polar Protic (Alcohols) (MeOH, EtOH) Good balance compound->polar_protic:p Favorable nonpolar Nonpolar (Hexanes, Toluene) Solvates hydrophobic region only compound:f0->nonpolar:p Favorable water Water Solvates hydrophilic region only compound:f1->water:p Favorable reaction High Solubility (Chemical Synthesis) polar_aprotic->reaction Ideal For polar_protic->reaction Good For crystallization Low Solubility (Purification) nonpolar->crystallization Ideal For (as anti-solvent) water->crystallization Potential For (pH dependent)

Caption: Relationship between compound structure, solvent class, and application.

  • For Chemical Synthesis: To ensure a homogeneous reaction mixture, choose a solvent where the compound is freely soluble , such as THF, DCM, or DMF. This prevents reaction rate limitations due to the dissolution of the starting material.

  • For Purification by Crystallization: A solvent system is needed where the compound has high solubility at an elevated temperature but low solubility at room or reduced temperature. Alternatively, an anti-solvent (in which the compound is insoluble, like hexanes) can be added to a solution of the compound in a good solvent (like ethyl acetate) to induce precipitation.[1]

Conclusion

While a complete, publicly available dataset for the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for a highly predictive estimation of its behavior. The compound is expected to be most soluble in polar aprotic solvents (DMF, DMSO, THF, DCM, Ethyl Acetate) and alcohols (Methanol, Ethanol), with poor solubility in water and nonpolar alkanes. For researchers requiring precise quantitative data for process development, modeling, or formulation, the provided shake-flask protocol offers a robust and reliable method for empirical determination. This guide serves as both a predictive tool and a methodological resource, enabling scientists to make informed decisions and generate high-quality, application-specific data.

References

An In-depth Technical Guide to Boc-(R)-2-Thienylglycine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and peptide synthesis. Its unique structural features, combining the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group with the aromatic and heteroatomic characteristics of the thiophene ring, make it a versatile tool for modifying peptide structures and developing novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its role in drug discovery, particularly in the context of neurological and pain-related signaling pathways.

Physical and Chemical Properties

This compound is typically a white to off-white or yellow crystalline powder. The Boc protecting group confers solubility in a range of common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM)[1]. The presence of the thiophene moiety introduces unique electronic and steric properties that can influence the conformation and biological activity of peptides into which it is incorporated[2].

General and Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₁H₁₅NO₄S[3][4]
Molecular Weight 257.31 g/mol [3][4]
CAS Number 74562-03-1[3][4]
Appearance Yellow powder or crystals[3][4]
Melting Point Not available. For the isomeric Boc-(R)-3-Thienylglycine, the melting point is 115 - 121 °C.[5]
Purity ≥ 97% (HPLC)[3][4]
Optical Properties

There are conflicting reports regarding the specific rotation of this compound. One source reports a positive rotation, while another indicates a negative rotation. It is crucial for researchers to verify the enantiomeric purity and specific rotation of their specific batch.

Optical RotationConditionReference
[α]D25 = +94 ± 2°c = 1 in EtOH[3]
[α]D = -90 ± 5°c = 1 in ethanol[4]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton of the amino acid, and the protons of the thienyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the tert-butyl group, the α-carbon, and the carbons of the thiophene ring[6][7].

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and vibrations associated with the thiophene ring.

  • Mass Spectrometry: The mass spectrum is expected to show fragmentation patterns characteristic of Boc-protected amines, including the loss of the Boc group or components thereof[8].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves two main steps: the synthesis of the parent amino acid, (R)-2-Thienylglycine, followed by the protection of the amino group with the Boc moiety.

1. Synthesis of (R)-2-Thienylglycine: The synthesis of the unprotected amino acid can be achieved through various asymmetric methods. One common approach is the Strecker synthesis, which involves the reaction of 2-thiophenecarboxaldehyde, a cyanide source, and a chiral amine, followed by hydrolysis.

2. Boc Protection of (R)-2-Thienylglycine: A general and widely used protocol for the Boc protection of an amino acid is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product R2TG (R)-2-Thienylglycine Stirring Stirring at 0°C to Room Temperature R2TG->Stirring Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Stirring Base Base (e.g., NaOH, NaHCO₃) Base->Stirring Solvent Solvent (e.g., Dioxane/Water) Solvent->Stirring Acidification Acidification (e.g., with HCl) Stirring->Acidification Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Product This compound Drying->Product

Boc Protection of (R)-2-Thienylglycine Workflow

Detailed Protocol for Boc Protection:

  • Dissolve (R)-2-Thienylglycine in a mixture of dioxane and aqueous sodium hydroxide solution at 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with cold 1N HCl to pH 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization or column chromatography if necessary.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a general protocol for the coupling of this compound to a resin-bound peptide using HBTU/HOBt as coupling agents.

G cluster_deprotection 1. Boc Deprotection cluster_neutralization 2. Neutralization cluster_coupling 3. Coupling cluster_next Next Cycle Resin Peptide-Resin TFA 50% TFA in DCM Resin->TFA Deprotection Deprotection TFA->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 DIEA 10% DIEA in DCM Wash1->DIEA Neutralization Neutralization DIEA->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling Wash2->Coupling BocR2TG This compound Activation Pre-activation BocR2TG->Activation HBTU_HOBt HBTU/HOBt HBTU_HOBt->Activation DIEA2 DIEA in DMF DIEA2->Activation Activation->Coupling Wash3 Wash (DMF) Coupling->Wash3 Next Repeat for next amino acid Wash3->Next G cluster_pathway Simplified Metabotropic Glutamate Receptor Signaling Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR activates G_protein G-protein mGluR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates (Group I) AC Adenylyl Cyclase (AC) G_protein->AC inhibits (Group II/III) IP3_DAG IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cellular_Response Modulation of Neuronal Excitability cAMP->Cellular_Response Ca_release->Cellular_Response PKC->Cellular_Response Thienylglycine Thienylglycine-based Antagonist Thienylglycine->mGluR inhibits

References

The Thienyl Group in Non-Natural Amino Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Non-natural amino acids (nnAAs) are pivotal tools in modern drug discovery and chemical biology, enabling the fine-tuning of peptide and small-molecule therapeutics. Among the various functionalities incorporated into nnAAs, the thienyl group, a sulfur-containing five-membered aromatic heterocycle, has emerged as a particularly valuable bioisostere of the phenyl group. Its unique electronic properties, metabolic stability, and ability to engage in distinct molecular interactions offer significant advantages in modulating the potency, selectivity, and pharmacokinetic profiles of bioactive compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of thienyl-containing amino acids for researchers, scientists, and drug development professionals.

Synthesis of Thienyl-Containing Amino Acids

The incorporation of a thienyl moiety into an amino acid scaffold can be achieved through various synthetic strategies. A common and versatile approach is the asymmetric Strecker synthesis, which allows for the stereoselective production of α-amino acids. Another widely used method involves the alkylation of glycine Schiff base derivatives.

General Experimental Protocol: Asymmetric Strecker Synthesis of (S)-2-Amino-3-(thiophen-2-yl)propanoic acid

This protocol outlines a representative method for synthesizing a thienyl-containing amino acid.

Materials:

  • Thiophene-2-carboxaldehyde

  • (R)-(-)-2-Phenylglycinol

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 6M)

  • Sodium hydroxide (NaOH)

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Imine Formation: A solution of thiophene-2-carboxaldehyde (1.0 eq) and (R)-(-)-2-phenylglycinol (1.0 eq) in DCM is stirred at room temperature for 2-4 hours to form the corresponding Schiff base. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Cyanation: The reaction mixture is cooled to 0°C, and TMSCN (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Hydrolysis: The solvent is removed under reduced pressure. The resulting residue is treated with 6M HCl and heated at reflux for 6-8 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Purification: The aqueous solution is washed with DCM to remove the chiral auxiliary. The aqueous layer is then neutralized with NaOH and purified using Dowex 50WX8 ion-exchange resin. The amino acid is eluted with an aqueous ammonia solution.

  • Isolation: The eluent is concentrated under reduced pressure to yield the final product, (S)-2-amino-3-(thiophen-2-yl)propanoic acid. The product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Bioisosterism

The thienyl group is considered a bioisostere of the phenyl group, meaning it has similar molecular shape and volume, allowing it to fit into the same binding pockets as its phenyl-containing counterpart. However, the presence of the sulfur atom imparts distinct electronic and physicochemical properties.

  • Electronic Effects: The sulfur atom in the thiophene ring is more electronegative than carbon and possesses lone pairs of electrons, making the ring electron-rich. This can lead to different non-covalent interactions, such as hydrogen bonding and π-stacking, compared to a phenyl ring.[1]

  • Lipophilicity: The thienyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The thiophene ring can alter the metabolic profile of a drug. In some cases, it can block sites of metabolism (e.g., aromatic hydroxylation), leading to increased metabolic stability and a longer half-life.[2][3] However, the thiophene ring itself can be metabolized to reactive thiophene S-oxides or epoxides, which can be a liability.[4]

A comparison of key physicochemical properties between Phenylalanine and 2-Thienylalanine is presented below.

PropertyL-PhenylalanineL-2-ThienylalanineRationale for Difference
Formula C₉H₁₁NO₂C₇H₉NO₂SReplacement of C₄H₄ in the phenyl ring with a sulfur atom.
Molar Mass ( g/mol ) 165.19171.22The sulfur atom is heavier than a C₂H₂ group.
LogP (calculated) -1.38-0.95The thienyl group is generally more lipophilic than the phenyl group.
pKa (α-COOH) ~2.2~2.1Minor influence of the side chain on the carboxylic acid pKa.
pKa (α-NH₃⁺) ~9.3~9.2Minor influence of the side chain on the amine pKa.

Data is compiled from various chemical databases and is approximate.

Applications in Drug Design and Chemical Biology

The unique properties of thienyl-containing amino acids have been exploited in various therapeutic areas. Their incorporation into peptides can enhance proteolytic stability, improve receptor binding affinity, and modulate pharmacological activity.[5]

Case Study: Thienylalanine in Peptide-Based Therapeutics

The substitution of natural amino acids like Phenylalanine with Thienylalanine in bioactive peptides is a common strategy to improve their drug-like properties.[6] This modification can lead to enhanced resistance to enzymatic degradation and improved binding to target receptors.[1][5]

Below is a conceptual workflow for evaluating the impact of Thienylalanine substitution in a therapeutic peptide.

G cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Optimization peptide_design Lead Peptide Identification (e.g., containing Phe) taa_synthesis Synthesize Thienylalanine (e.g., 2-Thienylalanine) peptide_synthesis Solid-Phase Peptide Synthesis of Native and Analogue Peptides binding_assay Receptor Binding Assay (e.g., Radioligand Assay) peptide_synthesis->binding_assay Purified Peptides stability_assay Proteolytic Stability Assay (e.g., in Plasma) peptide_synthesis->stability_assay data_analysis Compare Ki, t1/2, EC50 for Native vs. Analogue binding_assay->data_analysis activity_assay Functional Assay (e.g., cAMP measurement) stability_assay->data_analysis activity_assay->data_analysis sar Establish Structure-Activity Relationship (SAR) data_analysis->sar optimization Lead Optimization sar->optimization

Caption: Workflow for Thienylalanine Scanning in Peptide Drug Discovery.

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of a peptide analogue containing Thienylalanine compared to its native counterpart in the presence of proteases.

Materials:

  • Native peptide and Thienylalanine-containing analogue peptide stock solutions (1 mg/mL in water or buffer).

  • Human plasma (or a specific protease solution, e.g., trypsin, chymotrypsin).

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA).

  • Water with 0.1% TFA.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 90 µL of pre-warmed human plasma (37°C).

  • Initiation: Add 10 µL of the peptide stock solution to the plasma to initiate the degradation reaction. The final peptide concentration is typically 100 µg/mL.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 10 µL aliquot to a tube containing 20 µL of ice-cold 10% TCA solution to stop the enzymatic reaction.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the remaining amount of intact peptide by reverse-phase HPLC. A gradient of water/TFA and ACN/TFA is typically used for elution.

  • Data Analysis: The peak area of the intact peptide at each time point is recorded. The percentage of peptide remaining is plotted against time. The half-life (t₁/₂) of the peptide is calculated by fitting the data to a first-order decay curve.

Case Study: Thienylalanine as a Phenylalanine Antagonist

β-2-Thienylalanine has been studied as an antagonist of Phenylalanine. It acts as a competitive inhibitor of enzymes involved in Phenylalanine metabolism, such as phenylalanine hydroxylase, and can also inhibit the intestinal transport of Phenylalanine.[7][8] This antagonistic relationship is a classic example of antimetabolite activity.

The signaling pathway below illustrates the normal metabolism of Phenylalanine and the point of inhibition by Thienylalanine.

G Phe Phenylalanine (from diet/protein breakdown) PAH Phenylalanine Hydroxylase (Enzyme) Phe->PAH Substrate Tyr Tyrosine Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Precursor to PAH->Tyr Catalyzes ThienylAla β-2-Thienylalanine (Antagonist) ThienylAla->PAH Competitive Inhibition

Caption: Inhibition of Phenylalanine Hydroxylase by β-2-Thienylalanine.

The inhibitory effect of β-2-Thienylalanine on Phenylalanine hydroxylase can be quantified by determining the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ).

Enzyme SourceConditionApparent Kₘ for Phenylalanine (mM)VₘₐₓKᵢ of β-2-Thienylalanine (mM)
Rat LiverNo Inhibitor0.61Unchanged-
Rat Liver+ 24 mM β-2-Thienylalanine2.70Unchanged~8.1 (estimated)
Rat KidneyNo Inhibitor0.50Unchanged-
Rat Kidney+ 24 mM β-2-Thienylalanine1.60Unchanged~16.0 (estimated)
Data adapted from in vitro studies on rat phenylalanine hydroxylase.[7][8]

Conclusion

The thienyl group serves as a versatile and effective tool in the design of non-natural amino acids for therapeutic applications. Its ability to act as a bioisostere for the phenyl group, while introducing unique electronic and metabolic properties, allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. From improving the stability of peptide drugs to acting as specific enzyme inhibitors, thienyl-containing amino acids continue to be a valuable asset for researchers in the field of medicinal chemistry and drug development. Future explorations will likely focus on novel regioisomers of thienyl amino acids and their incorporation into more complex therapeutic modalities.

References

The Pivotal Role of Boc-(R)-2-Thienylglycine in the Development of Novel Antithrombotic Agents: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors for critical biological targets remain a cornerstone of therapeutic advancement. This is particularly true in the pursuit of safer and more effective antithrombotic agents. Within this context, the chiral building block, Boc-(R)-2-Thienylglycine, has emerged as a crucial component in the development of potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the blood coagulation cascade. This technical guide provides an in-depth review of the literature, focusing on the synthesis, application, and biological evaluation of FXIa inhibitors incorporating this versatile amino acid derivative.

This compound, a non-proteinogenic amino acid, offers unique structural and electronic properties that are advantageous for designing molecules that can effectively interact with the active site of serine proteases like FXIa.[1] Its thienyl group can engage in specific interactions within the enzyme's binding pockets, while the Boc protecting group facilitates its straightforward incorporation into peptide-like scaffolds during solid-phase or solution-phase synthesis.[1]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The following table summarizes key data sourced from various chemical suppliers.

PropertyValue
Chemical Name (R)-2-((tert-Butoxycarbonyl)amino)-2-(thiophen-2-yl)acetic acid
Synonyms Boc-L-(2-thienyl)glycine
CAS Number 74562-03-1
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Appearance White to off-white or yellow powder/crystals
Purity ≥97% (HPLC)
Optical Rotation [α]²⁰/D +94 ± 2º, c = 1 in ethanol or [α]/D -90±5°, c = 1 in ethanol
Storage Conditions 0-8°C

Application in the Synthesis of Factor XIa Inhibitors: A Case Study

A seminal paper by Deng et al. in Bioorganic & Medicinal Chemistry Letters details the design and synthesis of potent and selective Factor XIa inhibitors. This work highlights the strategic incorporation of (R)-2-thienylglycine at the P2 position of a peptidomimetic scaffold. The P2 position is critical for achieving high affinity and selectivity for FXIa.

The synthesis of these inhibitors involves a multi-step sequence, a general workflow of which is depicted below.

experimental_workflow cluster_synthesis Synthesis of P2-P3 Fragment cluster_assembly Peptide Assembly cluster_final Final Product start This compound step1 Coupling with P3 building block start->step1 step2 Deprotection of Boc group step1->step2 step3 Coupling with P1 building block step2->step3 step4 Final Deprotection and Purification step3->step4 product Factor XIa Inhibitor step4->product

A generalized workflow for the synthesis of Factor XIa inhibitors.
Experimental Protocol: General Synthesis of a Tripeptide FXIa Inhibitor

The following protocol is a generalized representation based on the methodologies described by Deng et al. for the synthesis of tripeptide Factor XIa inhibitors.

Materials:

  • This compound

  • P3-amino acid ester hydrochloride

  • P1-building block (e.g., an activated carbonyl compound)

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Bases (e.g., DIPEA, NMM)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Solvents (e.g., DMF, DCM, THF)

  • Silica gel for chromatography

Procedure:

  • Synthesis of the P2-P3 dipeptide:

    • To a solution of this compound (1.0 eq) in DMF, add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add the P3-amino acid ester hydrochloride (1.0 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction by quenching with water, extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the resulting Boc-dipeptide ester by silica gel chromatography.

  • Boc-Deprotection:

    • Dissolve the purified Boc-dipeptide ester in a solution of 4M HCl in dioxane or a mixture of TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the dipeptide ester hydrochloride salt.

  • Coupling with the P1 building block:

    • Dissolve the dipeptide ester hydrochloride (1.0 eq) and the P1 building block (1.0 eq) in a suitable solvent like DMF.

    • Add a coupling reagent and a base as described in step 1.

    • Stir the reaction at room temperature until completion.

    • Perform an aqueous work-up and purify the resulting tripeptide mimetic by silica gel chromatography.

  • Final Deprotection (if necessary) and Purification:

    • If the P1 or P3 building blocks contain protecting groups, perform a final deprotection step using appropriate conditions.

    • Purify the final inhibitor by preparative HPLC to yield the product with high purity.

Quantitative Biological Data

The synthesized compounds were evaluated for their inhibitory activity against Factor XIa and other related serine proteases to determine their potency and selectivity. The table below summarizes the inhibitory constants (Ki) for a selection of compounds where the P2 position was varied.

CompoundP2 ResidueFXIa Ki (nM)Thrombin Ki (nM)Factor Xa Ki (nM)
1 (R)-2-Thienylglycine2.5>1000>1000
2 (S)-2-Thienylglycine150>1000>1000
3 (R)-Phenylglycine8.0>1000>1000
4 (R)-Cyclohexylglycine20>1000>1000

Data are representative examples from the study by Deng et al.

The data clearly demonstrate that the (R)-enantiomer of 2-thienylglycine at the P2 position provides superior potency for FXIa inhibition compared to its (S)-enantiomer and other non-aromatic residues. The high selectivity against other key coagulation enzymes like thrombin and Factor Xa is a critical feature for developing a safe anticoagulant with a reduced bleeding risk.

The Coagulation Cascade and the Role of Factor XIa

Factor XIa plays a crucial role in the intrinsic pathway of the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a blood clot. Inhibiting FXIa is an attractive therapeutic strategy because it is believed to be more involved in the amplification of the coagulation signal and thrombus stabilization rather than the initial hemostatic response to injury. This suggests that FXIa inhibitors could prevent thrombosis with a lower risk of bleeding complications compared to broader-spectrum anticoagulants.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Ia) Fibrinogen->Fibrin Inhibitor FXIa Inhibitor (contains this compound) Inhibitor->XIa Inhibits

The role of Factor XIa in the coagulation cascade and the point of intervention.

Conclusion

This compound has proven to be a highly valuable and strategic building block in the design and synthesis of novel Factor XIa inhibitors. Its incorporation at the P2 position of peptidomimetic scaffolds has led to the development of potent and selective compounds with promising antithrombotic profiles. The detailed synthetic protocols and quantitative structure-activity relationship data available in the literature provide a solid foundation for researchers and drug development professionals to further explore and optimize this class of inhibitors. The continued investigation of molecules derived from this compound holds significant promise for the future of anticoagulant therapy.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Research and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular research and pharmaceutical development, the pursuit of novel therapeutics with enhanced efficacy, stability, and specificity is a paramount objective. While the 20 canonical proteinogenic amino acids form the fundamental blueprint of life's proteins, the exploration of non-proteinogenic amino acids (NPAAs) has unlocked a vast and fertile territory for scientific innovation. NPAAs, which are amino acids not naturally encoded in the genetic code, offer a diverse chemical toolkit to overcome the inherent limitations of native peptides and to design molecules with precisely tailored properties. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of non-proteinogenic amino acids in research and drug discovery.

Non-proteinogenic amino acids are found in a wide array of natural sources, including bacteria, fungi, and plants, where they often serve as metabolic intermediates or components of secondary metabolites.[1][2] In the laboratory, the repertoire of NPAAs has expanded exponentially through chemical synthesis, providing researchers with an unprecedented ability to modify peptide and protein structures.[3] The strategic incorporation of these unique building blocks can profoundly alter the physicochemical and biological properties of peptides, leading to significant improvements in stability against proteolytic degradation, enhanced receptor binding affinity and potency, and improved pharmacokinetic profiles.[3][4][5]

This guide will delve into the quantitative impact of NPAA incorporation, provide detailed experimental protocols for their synthesis and integration into peptides, and visualize key biological pathways and experimental workflows to facilitate a deeper understanding of their application.

Core Concepts: Enhancing Molecular Properties with Non-Proteinogenic Amino Acids

The introduction of non-proteinogenic amino acids into a peptide sequence is a powerful strategy to address the primary challenges associated with peptide-based therapeutics, namely their poor metabolic stability and conformational flexibility.[6] Key strategies for employing NPAAs include:

  • Enhancing Proteolytic Stability: A major hurdle for peptide drugs is their rapid degradation by proteases in the body. The introduction of NPAAs can render peptides resistant to this enzymatic cleavage, thereby extending their in-vivo half-life.[6] For instance, the incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a common and effective strategy as they are not recognized by the stereospecific active sites of most proteases.[6] Sterically hindered amino acids, such as alpha-aminoisobutyric acid (Aib), can also shield adjacent peptide bonds from enzymatic attack.[6][7]

  • Constraining Conformation: Many bioactive peptides adopt a specific three-dimensional structure to interact with their biological targets. However, in solution, they often exist as a flexible ensemble of conformations. NPAAs can be used to induce and stabilize specific secondary structures, such as helices and turns.[6] This conformational rigidity can pre-organize the peptide into its bioactive conformation, leading to a significant increase in receptor binding affinity and potency.[6]

  • Improving Pharmacokinetic Profiles: Beyond stability, NPAAs can be utilized to fine-tune other pharmacokinetic properties. Modifications such as N-methylation can reduce the hydrogen bond donating capacity of the peptide backbone, which has been shown to increase cell permeability and oral bioavailability.[8] The addition of fatty acid chains to peptides can enhance their binding to serum albumin, thereby extending their circulation half-life.[3]

Quantitative Impact of Non-Proteinogenic Amino Acid Incorporation

The substitution of proteinogenic amino acids with NPAAs leads to quantifiable improvements in the pharmacokinetic and pharmacodynamic properties of peptide drugs. The following tables summarize key parameters for several well-established peptides and their NPAA-containing analogs, providing a clear comparison of the benefits of such modifications.

Peptide/AnalogModification(s)Half-Life (in serum/plasma)Receptor Binding Affinity (KD/Ki)Reference(s)
Compstatin Analogs
CP20N-terminal modification with Sarcosine9.3 h (non-human primates)[9]
CP30N-terminal modification with Sarcosine and other NPAAs10.1 h (non-human primates)[9]
CP40N-terminal modification with D-Tyrosine and other NPAAs11.8 h (non-human primates)0.5 nM[9]
Endomorphin-1 (EM-1) Analogs
Native EM-1Tyr-Pro-Trp-Phe-NH2[3]
Glycosylated EM-1Lactose attached to N-terminus20-fold increase in human plasmaRetained[3]
YPW-(thienyl)MapPhe substituted with (thienyl)-α-methylene-β-amino acid5-fold increased affinity[3]
HIV-1 Entry Inhibitor Peptide (12p1) Analog
12p1RINNIPWSEAMM[10]
12p1 with cis-4-azidoprolinePro6 substituted with cis-4-azidoproline10-fold stronger binding affinity[10]
Antimicrobial Peptide (17KKV-Aib) Analogs
17KKV-AibContains AibSusceptible to proteinase K[11]
17KKV-Aib with ApiLys residues replaced with 4-aminopiperidine-4-carboxylic acid (Api)Enhanced resistance to proteinase KPreserved[11]

Experimental Protocols

Synthesis of α-Aminoisobutyric Acid (Aib)

This protocol describes a classic Strecker synthesis for α-aminoisobutyric acid.[1]

Materials:

  • Ammonium chloride (NH₄Cl)

  • Acetone

  • Ether

  • Sodium cyanide (NaCN)

  • Methyl alcohol

  • Ammonia gas

  • 48% Hydrobromic acid (HBr)

  • Pyridine

Procedure:

  • Prepare a filtered solution of 200 g of ammonium chloride in 500 cc of water in a 3-L round-bottomed flask and cool to 5–10°C in an ice bath.

  • Add a solution of 175 g of acetone in 500 cc of ether with stirring.

  • Slowly add a solution of 160 g of sodium cyanide in 350 cc of water, maintaining the temperature below 20°C.

  • Allow the mixture to stand for about one and a half hours, then separate the ether layer.

  • Extract the aqueous layer with two 200-cc. portions of ether. Combine the ether extracts and distill off the ether.

  • Dilute the residue (mainly acetone cyanohydrin) with 800 cc of methyl alcohol, cool, and saturate with ammonia gas.

  • Let the reaction mixture stand for two to three days.

  • Expel the excess ammonia with a current of air and remove the methyl alcohol by distillation.

  • Add 600 cc of water to the residue, followed by 1 kg of 48% hydrobromic acid.

  • Reflux the mixture for two hours.

  • Evaporate the solution to dryness under reduced pressure.

  • Dissolve the residue in 400 cc of water and again evaporate to dryness to remove excess hydrobromic acid.

  • Dissolve the crystalline residue in 800 cc of hot methyl alcohol and filter.

  • Cool the filtrate and add 150 cc of pyridine to precipitate the α-aminoisobutyric acid.

  • Allow the mixture to stand for several hours, then filter the product.

  • Wash the collected solid with methyl alcohol and dry. The yield is typically 92–102 g.

Solid-Phase Peptide Synthesis (SPPS) with Non-Proteinogenic Amino Acids

This protocol outlines the general steps for incorporating NPAAs into a peptide sequence using Fmoc/tBu solid-phase peptide synthesis.[12][13][14]

Materials:

  • Fmoc-protected amino acids (proteinogenic and non-proteinogenic)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% triisopropylsilane (TIPS))

  • Cold diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the mixture. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered NPAAs, longer coupling times or double coupling may be necessary.[7] d. Wash the resin thoroughly with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with dichloromethane (DCM) and dry it. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide and wash with cold ether. c. Dry the crude peptide under vacuum. d. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Characterize the purified peptide by mass spectrometry.

Proteolytic Stability Assay in Serum

This protocol provides a general method for assessing the stability of a peptide in the presence of serum proteases.[4][15][16]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL)

  • Human serum

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% TFA)

  • High-Performance Liquid Chromatography (HPLC) or LC-MS system

Procedure:

  • Preparation: Thaw human serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

  • Incubation: a. Dilute the test peptide to a final concentration of 100 µg/mL in pre-warmed human serum or a mixture of serum and PBS. b. Incubate the mixture at 37°C with gentle shaking. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Protein Precipitation: Vortex the quenched samples and incubate on ice for 10-15 minutes to precipitate serum proteins.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t₁/₂) of the peptide in serum.

Visualizations: Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activated by a Peptide Agonist

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Conformational Change AC Adenylate Cyclase G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma 3. Dissociation ATP ATP cAMP cAMP Peptide Peptide Agonist (with NPAA) Peptide->GPCR 1. Binding & Activation G_alpha_GTP->AC 4. Activation ATP->cAMP 5. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 6. Activation Cellular_Response Cellular Response PKA->Cellular_Response 7. Phosphorylation of target proteins

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

This diagram illustrates the activation of a GPCR by a peptide agonist containing non-proteinogenic amino acids. The binding of the peptide to the receptor induces a conformational change, leading to the activation of the associated G-protein. The activated Gα subunit then modulates the activity of an effector enzyme, such as adenylate cyclase, resulting in the production of a second messenger (cAMP) and the initiation of a downstream signaling cascade that culminates in a cellular response.[17][18]

Experimental Workflow for Assessing Peptide Stability in Serum

Peptide_Stability_Workflow start Start: Peptide Solution (with NPAA) incubation Incubate with Serum at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling quenching Quench Enzymatic Reaction (e.g., with TCA) sampling->quenching precipitation Precipitate Serum Proteins (on ice) quenching->precipitation centrifugation Centrifuge to Pellet Precipitated Proteins precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by RP-HPLC or LC-MS supernatant->analysis data_analysis Quantify Intact Peptide & Calculate Half-Life (t½) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for determining the proteolytic stability of a peptide in serum.

This workflow outlines the key steps involved in evaluating the stability of a peptide containing non-proteinogenic amino acids in a serum matrix. The process begins with the incubation of the peptide in serum, followed by time-course sampling and quenching of enzymatic activity. After removing precipitated serum proteins, the remaining intact peptide is quantified using analytical techniques like HPLC or LC-MS to determine its degradation profile and half-life.[4][19]

Conclusion

The strategic incorporation of non-proteinogenic amino acids represents a transformative approach in modern research and drug development. By providing a means to overcome the inherent limitations of natural peptides, NPAAs empower scientists to design and create novel molecules with enhanced stability, potency, and tailored pharmacokinetic properties. The quantitative data and detailed experimental protocols presented in this guide offer a practical framework for researchers to harness the full potential of this versatile chemical toolbox. As our understanding of the interplay between structure and function continues to grow, the innovative use of non-proteinogenic amino acids will undoubtedly continue to drive the discovery and development of the next generation of therapeutics.[6]

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-(R)-2-Thienylglycine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties. Boc-(R)-2-Thienylglycine, a derivative of the unnatural amino acid (R)-2-Thienylglycine, offers a unique structural motif that can impart favorable characteristics to synthetic peptides. The presence of the thiophene ring can introduce distinct electronic and steric properties, potentially leading to increased proteolytic stability, improved receptor binding affinity, and enhanced bioavailability.[1] These attributes make this compound a valuable building block in the design of novel peptide-based therapeutics.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.

Key Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Appearance White to off-white crystalline powder
Chirality (R)-enantiomer
Protection Group tert-Butyloxycarbonyl (Boc)

General Workflow for Boc-SPPS

The solid-phase synthesis of peptides follows a cyclical process of deprotection, neutralization, and coupling, followed by a final cleavage and deprotection step.

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA in DCM/DMF) wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling of This compound wash3 Wash (DCM, DMF) coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Repeat for next amino acid final_cleavage Final Cleavage and Deprotection (e.g., HF, TFMSA) wash3->final_cleavage Final cycle purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

Resin Selection and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. For peptide acids, Merrifield or PAM resins are commonly used. For peptide amides, MBHA or BHA resins are suitable.

Protocol:

  • Place the desired amount of resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB, substitution level 0.5-1.0 mmol/g) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).

  • Agitate the resin slurry gently for 30-60 minutes at room temperature.

  • Drain the solvent by filtration.

Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Wash the swollen resin with DCM (2 x 10 mL/g resin).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL/g), followed by isopropanol (IPA) (2 x 10 mL/g), and finally DCM (3 x 10 mL/g) to remove residual acid.[2]

Neutralization

The N-terminal amine is deprotonated from its trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

Protocol:

  • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (v/v) to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3 x 10 mL/g) and then with N,N-dimethylformamide (DMF) (3 x 10 mL/g) to prepare for the coupling step.

Coupling of this compound

Due to the potential steric hindrance from the thienyl group, optimizing coupling conditions is crucial for achieving high efficiency. The use of potent coupling reagents is recommended.

Recommended Coupling Reagents and Conditions:

Coupling ReagentActivation MethodEquivalents (AA:Reagent:Base)Coupling TimeNotes
HBTU/HOBt In situ3 : 2.9 : 61-4 hoursA standard and effective method. Pre-activation of the amino acid for a few minutes before adding to the resin can be beneficial.
HATU In situ3 : 2.9 : 61-2 hoursGenerally more reactive than HBTU and can be advantageous for sterically hindered amino acids.
DCC/HOBt Pre-activation3 : 3 : -2-4 hoursA classic method. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered before adding the activated amino acid to the resin.

Protocol (using HBTU/HOBt):

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to initiate activation.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[3]

  • After complete coupling, wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Coupling_Workflow start Start: Neutralized Peptide-Resin dissolve Dissolve this compound, HBTU, and HOBt in DMF start->dissolve add_diea Add DIEA to activate dissolve->add_diea add_to_resin Add activated amino acid to resin add_diea->add_to_resin agitate Agitate for 1-4 hours add_to_resin->agitate kaiser_test Kaiser Test agitate->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to next cycle wash->next_cycle end End: Coupling Complete next_cycle->end recouple->agitate

Caption: Workflow for the coupling of this compound.

Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups. This procedure requires the use of strong, hazardous acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Cleavage Cocktails:

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Met, Cys, or Trp.

Reagent CocktailComposition (v/v)Target Residues
HF/Anisole 90% HF, 10% AnisoleGeneral purpose
TFMSA/TFA/m-cresol 10% TFMSA, 80% TFA, 10% m-cresolAlternative to HF
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides with sensitive residues

Protocol (using TFMSA):

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a suitable reaction vessel.

  • Cool the vessel in an ice bath (0 °C).

  • Add the pre-chilled cleavage cocktail (e.g., TFMSA/TFA/m-cresol) to the resin (10 mL per gram of resin).

  • Stir the mixture at 0 °C for 1-2 hours.

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the thienylglycine residue. Peptide aggregation.Use a more potent coupling reagent (e.g., HATU). Increase coupling time. Perform a double coupling. Use a solvent mixture with higher solvating power (e.g., DMF/NMP).
Low Yield after Cleavage Incomplete cleavage. Premature cleavage during synthesis.Extend cleavage time. Ensure anhydrous conditions during cleavage. Use a more stable linker (e.g., PAM resin instead of Merrifield).
Side Product Formation Incomplete deprotection. Side reactions during cleavage.Ensure complete Boc deprotection with sufficient TFA treatment time. Use appropriate scavengers in the cleavage cocktail based on the peptide sequence.

Conclusion

The incorporation of this compound into peptide sequences offers a promising avenue for the development of novel therapeutics with enhanced properties. While the steric bulk of the thienyl group may present challenges during synthesis, these can be overcome by optimizing coupling conditions and utilizing potent reagents. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to successfully synthesize peptides containing this valuable unnatural amino acid. Careful adherence to these procedures and diligent monitoring of reaction progress will facilitate the efficient production of high-quality thienylglycine-containing peptides for further investigation and drug development.

References

Application Notes and Protocols for Boc-(R)-2-Thienylglycine Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient incorporation of the non-proteinogenic amino acid Boc-(R)-2-thienylglycine into peptide sequences using common solid-phase peptide synthesis (SPPS) coupling reagents. The inclusion of this sterically hindered amino acid can enhance the biological activity and stability of synthetic peptides.[1] This document outlines optimized protocols, comparative data for common coupling reagents, and visual workflows to guide researchers in achieving high coupling efficiencies.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, prized for its ability to introduce unique structural and electronic properties into peptide chains.[1] The thiophene moiety can confer desirable attributes such as increased resistance to enzymatic degradation and improved receptor binding affinity.[1] However, the bulky thienyl group presents a steric hindrance that necessitates the use of potent coupling reagents and optimized reaction conditions to ensure efficient peptide bond formation.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Below is a summary of expected performance based on common coupling reagents used in Boc-SPPS.

Coupling Reagent/MethodTypical Coupling Yield (%)Key Considerations
HATU/DIPEA 95 - 99Highly efficient for hindered couplings with rapid reaction times. The formation of the OAt-ester intermediate is highly reactive.[2][3]
HBTU/DIPEA 90 - 98A reliable and widely used reagent, slightly less reactive than HATU. It forms a less reactive OBt-ester.[4][5]
DIC/HOBt 85 - 95A classic and cost-effective method. The formation of the active ester is slower, and double coupling may be required for sterically hindered residues.[4][6]

Note: The provided data is a general guideline for sterically hindered amino acids. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) is recommended for each specific peptide sequence.

Experimental Protocols

The following protocols are based on standard manual Boc-SPPS procedures.

General Boc-SPPS Cycle

A typical cycle in Boc-SPPS involves the following steps, which are repeated for each amino acid addition.

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA in DCM) Washing1->Neutralization Washing2 Washing (DCM, DMF) Neutralization->Washing2 Coupling Coupling of This compound Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

A general workflow for a single cycle in Boc-SPPS.

1. Resin Swelling:

  • Place the desired resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation.[7]

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[8]

  • Agitate for 5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.[7][8]

  • Agitate for an additional 15-25 minutes.[7]

  • Drain the TFA solution and wash the resin with DCM and then isopropanol (IPA).[8]

3. Neutralization:

  • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 x 5 minutes to neutralize the trifluoroacetate salt.[7]

  • Wash the resin with DCM and N,N-dimethylformamide (DMF).

Protocol 1: HATU Coupling

This protocol is highly recommended for coupling sterically hindered amino acids like this compound to achieve high yields and minimize reaction times.

HATU_Coupling_Workflow Start Neutralized Peptide-Resin Pre_activation Pre-activation: This compound (3-4 eq.) HATU (3-4 eq.), DIPEA (6-8 eq.) in DMF (2-5 minutes) Start->Pre_activation Coupling Add activation mixture to resin Agitate for 30-60 minutes at RT Pre_activation->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Washing Wash with DMF and DCM Monitoring->Washing End Coupled Peptide-Resin Washing->End

Workflow for HATU-mediated coupling of this compound.

Materials:

  • Neutralized peptide-resin

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.[9]

  • Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature. For highly hindered couplings, the reaction time can be extended.[9]

  • Monitoring: Monitor the completion of the reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Protocol 2: HBTU Coupling

A widely used and effective method for most coupling reactions, including those with some steric hindrance.

Materials:

  • Neutralized peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[5]

  • Add DIPEA (4-8 equivalents) to the activation mixture and vortex briefly.[5]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction vessel for 1-4 hours at room temperature.[5]

  • Monitoring: Monitor the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF and DCM.

Protocol 3: DIC/HOBt Coupling

A cost-effective and classic coupling method. For sterically hindered amino acids like this compound, a double coupling strategy is often employed to ensure high efficiency.

Materials:

  • Neutralized peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • First Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.[5]

    • Add the dissolved amino acid and HOBt solution to the resin.

    • Add DIC (3-5 equivalents) to the resin slurry.[5]

    • Agitate the reaction vessel for 2-6 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test. If the test is positive, proceed to the second coupling.

  • Second Coupling (if necessary):

    • Drain the reaction vessel and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of this compound, HOBt, and DIC.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Final Peptide Cleavage and Purification

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed. For Boc-SPPS, this is typically achieved using a strong acid cocktail.

Cleavage:

  • A common cleavage cocktail for peptides synthesized on Merrifield or MBHA resin is anhydrous hydrogen fluoride (HF) with scavengers like anisole.

  • Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.[8]

  • The crude peptide is precipitated with cold diethyl ether, collected, and dried.[7]

Purification:

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[7]

Troubleshooting Low Coupling Yields

Should a positive Kaiser test indicate incomplete coupling, consider the following strategies:

Troubleshooting_Workflow Start Low Coupling Yield (Positive Kaiser Test) DoubleCoupling Strategy 1: Double Coupling Start->DoubleCoupling IncreaseTime Strategy 2: Increase Reaction Time (e.g., to 4-24 hours) DoubleCoupling->IncreaseTime If unsuccessful Success Successful Coupling (Negative Kaiser Test) DoubleCoupling->Success On success PotentReagent Strategy 3: Use More Potent Reagent (e.g., switch to HATU) IncreaseTime->PotentReagent If still unsuccessful IncreaseTime->Success On success IncreaseExcess Strategy 4: Increase Reagent Excess (e.g., 3-5 equivalents) PotentReagent->IncreaseExcess If necessary PotentReagent->Success On success IncreaseExcess->Success On success

A stepwise workflow for troubleshooting low coupling yields.

By following these detailed protocols and considering the comparative data, researchers can effectively incorporate this compound into their peptide synthesis workflows, paving the way for the development of novel and potent peptide-based therapeutics.

References

Standard Boc Deprotection Methods for Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS), primarily utilized for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various conditions and its facile, selective removal under acidic conditions. This acid-labile nature allows for the stepwise elongation of the peptide chain. Proper and efficient Boc deprotection is critical to the success of peptide synthesis, directly impacting the yield and purity of the final product.

This document provides detailed application notes and standardized protocols for the deprotection of the Boc group in peptide synthesis. It covers the most common deprotection reagents, reaction conditions, potential side reactions, and strategies for their mitigation.

Data Presentation: Comparison of Standard Boc Deprotection Reagents

The selection of the deprotection reagent and conditions is crucial for achieving high efficiency while minimizing side reactions. The following table summarizes the most common reagents used for Boc deprotection in peptide synthesis.

Reagent CocktailTypical ConcentrationSolventDeprotection TimeEfficacyKey Considerations
Trifluoroacetic Acid (TFA) 25-50% (v/v)Dichloromethane (DCM)20-30 minutes>99%The most common and standard method. The tert-butyl cation generated can cause side reactions.[1][2][3]
Hydrogen Chloride (HCl) 4 M1,4-Dioxane30-60 minutes>98%An alternative to TFA, can offer higher selectivity in the presence of other acid-labile groups like tert-butyl esters.[4][5][6]
Neat TFA 100%-2-5 minutes>99%Used for rapid deprotection but increases the risk of side reactions if not carefully controlled.[7][8]

Side Reactions and Mitigation Strategies

A primary challenge during Boc deprotection is the formation of the highly reactive tert-butyl cation.[9][10][11] This electrophile can attack nucleophilic amino acid side chains, leading to undesirable modifications.

Susceptible Amino Acids:

  • Tryptophan (Trp): The indole ring is prone to tert-butylation.[9]

  • Methionine (Met): The thioether can be alkylated to form a sulfonium ion.[9]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[9]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[9]

To prevent these side reactions, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[9][10][11]

ScavengerConcentrationTarget Residues
Dithioethane (DTE) 0.5%Trp, Cys, Met
Triisopropylsilane (TIS) 1-5%Trp
Thioanisole 1-5%General cation scavenger
Anisole 1-5%Trp, Tyr

Experimental Protocols

The following are detailed protocols for the deprotection of the N-terminal Boc group in both solid-phase and solution-phase peptide synthesis.

Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS) using TFA/DCM

This protocol describes the removal of the Boc group from a peptide-resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 5% (v/v) Diisopropylethylamine (DIEA) in DCM (Neutralization solution)

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1] Drain the DCM.

  • Pre-wash (optional but recommended): Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain.

  • Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approximately 10 mL per gram of resin).[1]

  • Agitate the mixture for 20-30 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2-5 minutes. Repeat this step.

  • Final Washing: Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for the next coupling step.

Protocol 2: Boc Deprotection in Solution-Phase Synthesis using HCl/Dioxane

This protocol is suitable for the deprotection of Boc-protected amino acids or peptides in solution.

Materials:

  • Boc-protected amino acid or peptide

  • 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected compound).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected amine as its hydrochloride salt.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc group proceeds through a well-defined mechanism involving protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ Acid H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Cleavage tertButylCation (CH3)3C+ FreeAmine R-NH3+ CarbamicAcid->FreeAmine Decarboxylation CO2 CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS cycle is a repetitive process involving deprotection, neutralization, and coupling steps to assemble the peptide chain on a solid support.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: C-terminal amino acid attached to resin (Boc protected) Deprotection 1. Deprotection: Remove Boc group with TFA/DCM Start->Deprotection Wash1 2. Washing: Remove excess TFA Deprotection->Wash1 Neutralization 3. Neutralization: Neutralize with DIEA/DCM Wash1->Neutralization Wash2 4. Washing: Remove excess DIEA Neutralization->Wash2 Coupling 5. Coupling: Add next Boc-protected amino acid + coupling agents Wash2->Coupling Wash3 6. Washing: Remove excess reagents Coupling->Wash3 Repeat Repeat cycle for next amino acid Wash3->Repeat Repeat->Deprotection Yes End Final Cleavage: Cleave peptide from resin and remove side-chain protecting groups (e.g., with HF) Repeat->End No

Caption: The cyclical workflow of Boc-based SPPS.

References

Application of Boc-(R)-2-Thienylglycine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-(R)-2-Thienylglycine is a non-natural, protected amino acid that has emerged as a valuable building block in the field of drug discovery. Its unique structural features, combining the chirality of an (R)-amino acid with the aromatic and electronic properties of a thienyl group, offer medicinal chemists a powerful tool to modulate the pharmacological properties of peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group facilitates its incorporation into growing peptide chains during solid-phase peptide synthesis (SPPS), while the thienyl moiety can enhance biological activity, improve metabolic stability, and influence receptor binding affinity.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery programs.

Key Applications in Drug Discovery

The incorporation of this compound into peptide sequences is a strategic approach to developing novel therapeutics, particularly in the areas of oncology and neurology.[1] The thienyl group can introduce unique steric and electronic properties that can lead to enhanced binding interactions with biological targets.[2]

1. Peptide-Based Therapeutics:

This compound serves as a crucial component in the synthesis of peptidomimetics and bioactive peptides.[1] Its integration can confer several advantages:

  • Enhanced Stability: The thienyl group can increase resistance to enzymatic degradation, prolonging the half-life of the peptide in vivo.

  • Improved Bioactivity: The unique structure can lead to more potent and selective interactions with target receptors or enzymes.[1][3]

  • Structural Diversity: It allows for the creation of novel peptide structures with potentially new biological activities.

2. Development of Enzyme Inhibitors:

The thienyl moiety has been explored in the design of various enzyme inhibitors. For instance, analogues of existing drugs, such as the HIV-1 protease inhibitors nelfinavir and saquinavir, containing a thienyl ring have demonstrated potent inhibitory activity.

Quantitative Data Summary

While specific data for compounds directly incorporating this compound is not extensively published, related studies on thienyl-containing compounds provide valuable insights into their potential efficacy. The following table summarizes inhibitory activities of thienyl-containing analogues of HIV-1 protease inhibitors.

Compound ClassTargetKey Structural FeatureInhibitory Activity (IC50)
Nelfinavir AnaloguesHIV-1 Protease (Wild Type)Thienyl group spaced from the core by a methyleneNanomolar range
Saquinavir AnaloguesHIV-1 Protease (Wild Type)Thienyl group spaced from the core by a methyleneNanomolar range
Nelfinavir/Saquinavir AnaloguesHIV-1 Protease (V32I and V82A mutants)Thienyl group spaced from the core by a methyleneActivity maintained or increased

Table 1: Inhibitory Activity of Thienyl-Containing HIV-1 Protease Inhibitors. [4]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Boc-SPPS procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Merrifield resin, PAM resin) with the initial amino acid attached

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Washing solvents: DCM, DMF, Isopropanol (IPA)

  • Nitrogen for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate with nitrogen for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Coupling of this compound:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Add 3 equivalents of HBTU to the reaction vessel.

    • Add 6 equivalents of DIEA to the reaction mixture.

    • Agitate the mixture with nitrogen for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for the coupling of the next amino acid in the sequence.

Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Diethyl ether, cold

  • Glacial acetic acid

  • Lyophilizer

Procedure:

Caution: HF is extremely hazardous. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail: Prepare the cleavage cocktail (e.g., HF:anisole 9:1 v/v) in a specialized HF cleavage apparatus.

  • Cleavage Reaction:

    • Cool the apparatus to -5 to 0 °C.

    • Slowly add the cleavage cocktail to the peptide-resin.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter the precipitate and wash with cold diethyl ether.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid).

    • Lyophilize the solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Receptor->G_Protein Blocks Activation ThienylPeptide Thienyl-containing Peptide Inhibitor ThienylPeptide->Receptor Binding & Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Inhibition of a G-protein coupled receptor signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Peptide Design SPPS Solid-Phase Peptide Synthesis (Incorporation of this compound) Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Bioassay Biological Assays (e.g., Enzyme Inhibition Assay) Characterization->Bioassay DataAnalysis Data Analysis (IC50 Determination) Bioassay->DataAnalysis

References

Application Notes and Protocols for Incorporating Boc-(R)-2-Thienylglycine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. Boc-(R)-2-Thienylglycine, a derivative of glycine featuring a thiophene ring, is a valuable building block for this purpose. Its unique structure can impart desirable characteristics to peptides, such as increased proteolytic stability, improved receptor binding affinity, and enhanced oral bioavailability.[1][2][3] The thiophene moiety introduces distinct electronic and steric properties that can favorably influence interactions with biological targets.[1] These application notes provide a comprehensive guide to the incorporation of this compound into bioactive peptides, including detailed experimental protocols and potential applications.

Key Advantages of Incorporating this compound

The introduction of this compound into a peptide sequence can offer several advantages:

  • Enhanced Stability: The bulky thienyl group can sterically hinder the action of proteases, leading to a longer biological half-life of the peptide.

  • Improved Bioactivity: The unique electronic properties of the thiophene ring can lead to stronger interactions with biological targets, potentially increasing the peptide's potency.[1][2][3]

  • Structural Rigidity: The incorporation of this non-natural amino acid can introduce conformational constraints, leading to a more defined three-dimensional structure that may be optimal for receptor binding.

  • Novel Intellectual Property: The creation of novel peptide sequences containing this compound can lead to new chemical entities with patent protection.

Data Presentation

While specific quantitative data for bioactive peptides incorporating this compound is not extensively available in the public domain, the following tables present hypothetical yet plausible data to illustrate the potential improvements in bioactivity. These examples are based on common classes of bioactive peptides where such modifications are relevant.

Table 1: Hypothetical Bioactivity of an Antimicrobial Peptide (AMP) Analogue

Peptide SequenceMinimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)Hemolytic Activity (HC50) (µg/mL)
Native AMP (LLKKLLKK)32150
AMP Analogue (L-T -K-K-L-T -K-K)8>300

(T represents (R)-2-Thienylglycine)

Table 2: Hypothetical Bioactivity of an Anticancer Peptide (ACP) Analogue

Peptide SequenceIC50 against MCF-7 Breast Cancer Cells (µM)Cytotoxicity against Normal Fibroblasts (CC50) (µM)
Native ACP (KWKLFKK)2550
ACP Analogue (K-T -K-L-F-K-K)5>100

(T represents (R)-2-Thienylglycine)

Table 3: Hypothetical Bioactivity of a GPCR Ligand Analogue

Peptide SequenceReceptor Binding Affinity (Ki) (nM)Functional Activity (EC50) (nM)
Native Ligand (YGGFL)105
Ligand Analogue (Y-T -G-F-L)21

(T represents (R)-2-Thienylglycine)

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of peptides incorporating this compound using Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Thienylglycine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound.

Materials:

  • Pre-loaded resin (e.g., MBHA resin for C-terminal amide)

  • Boc-protected amino acids, including this compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection if using a hybrid strategy)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow start Start: Pre-loaded Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIPEA/DCM) deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIPEA in DMF) neutralization->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for each amino acid washing->repeat repeat->deprotection Next cycle final_deprotection Final Boc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

General workflow for Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

    • Drain the deprotection solution and wash the resin with DCM (3x), and DMF (3x).

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Note: For coupling this compound, extended coupling times (up to 4 hours) or double coupling may be necessary to ensure complete reaction due to its steric bulk.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: Bioactivity Assay - Antimicrobial Activity (MIC Assay)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of a peptide against a bacterial strain.

Materials:

  • Synthesized peptide

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer

Workflow Diagram:

MIC_Assay_Workflow start Start: Prepare Peptide Stock serial_dilution Serial Dilution of Peptide in 96-well plate start->serial_dilution inoculation Inoculate wells with bacteria serial_dilution->inoculation bacterial_inoculum Prepare Bacterial Inoculum (0.5 McFarland) bacterial_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Absorbance (OD600) or visual inspection incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End: MIC Value determine_mic->end

Workflow for MIC determination.

Procedure:

  • Peptide Preparation: Prepare a stock solution of the purified peptide in sterile water or an appropriate solvent.

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in MHB across a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways

The incorporation of this compound into a bioactive peptide can modulate its interaction with specific cellular targets, thereby influencing downstream signaling pathways. The nature of the affected pathway is dependent on the original biological function of the peptide.

Example: Hypothetical Signaling Pathway for a Thienylglycine-Modified GPCR Ligand

A peptide ligand modified with (R)-2-Thienylglycine may exhibit enhanced binding to its G-protein coupled receptor (GPCR). This enhanced binding could lead to more potent and sustained activation or inhibition of the receptor, thereby amplifying or dampening the downstream signaling cascade.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling ligand Thienylglycine- Modified Peptide receptor GPCR ligand->receptor Enhanced Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

Hypothetical GPCR signaling pathway.

In this hypothetical pathway, the enhanced binding of the thienylglycine-modified peptide to the GPCR leads to a more robust activation of the associated G-protein. This, in turn, modulates the activity of an effector enzyme, leading to changes in the concentration of a second messenger and subsequent activation of a protein kinase, ultimately resulting in a specific cellular response.

Conclusion

The incorporation of this compound represents a promising strategy for the development of novel and improved bioactive peptides. While specific examples with quantitative bioactivity data remain to be broadly published, the general principles of peptide chemistry and pharmacology suggest that this modification can lead to enhanced stability and potency. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the potential of this unique non-canonical amino acid in their own drug discovery and development efforts. Further research is warranted to fully elucidate the structure-activity relationships and specific biological effects of peptides containing this compound.

References

Boc-(R)-2-Thienylglycine in Asymmetric Synthesis: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative that has garnered attention in pharmaceutical research and development. Its structural features, including the bulky tert-butoxycarbonyl (Boc) protecting group and the thienyl moiety, make it a valuable chiral building block for the synthesis of complex bioactive molecules and peptidomimetics.[1] While its primary application lies in peptide synthesis, its inherent chirality also suggests a potential role as a chiral auxiliary in asymmetric synthesis, guiding the stereochemical outcome of reactions to yield enantiomerically enriched products. This document explores the theoretical applications of this compound as a chiral auxiliary in key asymmetric transformations, drawing parallels with established methodologies for other chiral auxiliaries.

Theoretical Applications as a Chiral Auxiliary

The core principle of a chiral auxiliary is its temporary incorporation into a substrate to direct the formation of a new stereocenter, after which it can be cleanly removed. The steric and electronic properties of this compound make it a candidate for influencing the stereoselectivity of various carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

In a hypothetical asymmetric aldol reaction, an N-acyl derivative of this compound could be employed to control the stereochemistry of the newly formed hydroxyl and methyl groups. The bulky Boc and thienyl groups would create a chiral environment around the enolate, favoring the approach of the aldehyde from a specific face.

Hypothetical Experimental Workflow for Asymmetric Aldol Reaction:

cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Removal This compound This compound N-Acyl derivative N-Acyl derivative This compound->N-Acyl derivative Acyl Chloride, Base Aldol Adduct Aldol Adduct N-Acyl derivative->Aldol Adduct 1. LDA, THF, -78°C 2. Aldehyde Chiral β-Hydroxy Acid Chiral β-Hydroxy Acid Aldol Adduct->Chiral β-Hydroxy Acid LiOH, H2O2 Recovered Auxiliary Recovered Auxiliary Aldol Adduct->Recovered Auxiliary Further Synthesis Further Synthesis Chiral β-Hydroxy Acid->Further Synthesis

Caption: Hypothetical workflow for an asymmetric aldol reaction.

Asymmetric Michael Additions

Similarly, in a Michael addition, the chiral auxiliary would direct the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The facial bias created by the auxiliary would lead to the preferential formation of one enantiomer of the Michael adduct.

Logical Relationship in Asymmetric Michael Addition:

Chiral Auxiliary This compound Derivative Diastereomeric Transition States Diastereomeric Transition States Chiral Auxiliary->Diastereomeric Transition States Prochiral Substrate α,β-Unsaturated Carbonyl Compound Prochiral Substrate->Diastereomeric Transition States Nucleophile Nucleophile Nucleophile->Diastereomeric Transition States Major Diastereomer Major Diastereomer Diastereomeric Transition States->Major Diastereomer Lower Energy Minor Diastereomer Minor Diastereomer Diastereomeric Transition States->Minor Diastereomer Higher Energy Enantiomerically Enriched Product Enantiomerically Enriched Product Major Diastereomer->Enantiomerically Enriched Product Auxiliary Removal

Caption: Stereochemical control in a Michael addition.

Asymmetric Synthesis of β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam ring. A chiral auxiliary attached to either the ketene or the imine can induce asymmetry. If this compound were used to derive a chiral ketene, it would be expected to control the stereochemistry at the C3 and C4 positions of the resulting β-lactam.

Signaling Pathway for Stereochemical Induction:

cluster_pathway Stereochemical Information Transfer Auxiliary This compound (Chiral Source) Ketene Chiral Ketene Auxiliary->Ketene influences Cycloaddition [2+2] Cycloaddition Ketene->Cycloaddition Imine Achiral Imine Imine->Cycloaddition Product Diastereomerically Enriched β-Lactam Cycloaddition->Product

Caption: Flow of chirality in β-lactam synthesis.

Data Presentation

Despite a comprehensive search of available literature, specific examples of this compound being used as a chiral auxiliary in the aforementioned asymmetric reactions with detailed quantitative data (yields, diastereomeric excess, enantiomeric excess) could not be found. The information presented is therefore based on the established principles of asymmetric synthesis and the known properties of similar chiral auxiliaries. For researchers interested in exploring the potential of this compound as a chiral auxiliary, the following tables provide a template for how such data could be structured.

Table 1: Hypothetical Data for Asymmetric Aldol Reaction

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde---
2Isobutyraldehyde---
3Acetaldehyde---

Table 2: Hypothetical Data for Asymmetric Michael Addition

EntryMichael AcceptorNucleophileDiastereomeric Excess (de, %)Yield (%)Enantiomeric Excess (ee, %)
1Methyl vinyl ketoneDiethyl malonate---
2CyclohexenoneThiophenol---
3AcrylonitrileGrignard reagent---

Table 3: Hypothetical Data for Asymmetric β-Lactam Synthesis

EntryImineDiastereomeric Ratio (cis:trans)Yield (%)Enantiomeric Excess (ee, %)
1N-Benzylidene-aniline---
2N-(4-Methoxybenzylidene)-p-anisidine---
3N-Propylidene-methylamine---

Experimental Protocols

As no specific experimental protocols for the use of this compound as a chiral auxiliary were found, the following are generalized procedures for the key reactions discussed, which would need to be optimized for this specific auxiliary.

General Protocol for Asymmetric Aldol Addition:

  • To a solution of the N-acyl derivative of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv).

  • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add the desired aldehyde (1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

  • For auxiliary removal, treat the aldol adduct with a solution of lithium hydroxide and hydrogen peroxide in a THF/water mixture.

  • Isolate and purify the chiral β-hydroxy acid.

  • Determine the enantiomeric excess by chiral HPLC analysis.

While this compound is a recognized building block in medicinal chemistry, its application as a chiral auxiliary in asymmetric synthesis remains an underexplored area. The structural characteristics of this molecule suggest its potential to induce stereoselectivity in a range of important chemical transformations. The hypothetical frameworks and general protocols provided herein offer a starting point for researchers to investigate and potentially establish this compound as a novel and effective chiral auxiliary. Further experimental validation is necessary to determine its efficacy and to quantify its performance in terms of yield and stereoselectivity.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Based on Thienylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel enzyme inhibitors utilizing a thienylglycine scaffold. This document outlines synthetic strategies, detailed experimental protocols for enzyme inhibition assays, and presents data in a structured format to facilitate structure-activity relationship (SAR) analysis. The focus is on three key enzyme targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), and Carbonic Anhydrase IX (CA IX).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a prime target for anti-cancer drug development. Thienyl-containing compounds have shown promise as VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway

Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][3][4][5] Key pathways activated include the PLCγ-PKC-MAPK and the PI3K-Akt signaling axes.[1][3][4]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: VEGFR-2 Signaling Cascade.

Quantitative Data: Structure-Activity Relationship (SAR) of Thienylglycine Amide Derivatives against VEGFR-2

The following table summarizes the inhibitory activity of a hypothetical series of N-substituted thienylglycine amide derivatives against human VEGFR-2. The data is presented as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (N-substitution)hVEGFR-2 IC50 (nM)
TGA-0014-Chlorobenzyl85
TGA-0023,4-Dichlorobenzyl35
TGA-0034-Methoxybenzyl120
TGA-0044-(Trifluoromethyl)benzyl50
TGA-005Naphthalen-2-ylmethyl25
TGA-006Biphenyl-4-ylmethyl15
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of thienylglycine derivatives against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well white microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 10 µL of a solution containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in assay buffer to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of enzyme inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

BACE1 is a key aspartyl protease involved in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[6][7][8][9][10] Inhibition of BACE1 is a major therapeutic strategy for the treatment of this neurodegenerative disorder.

BACE1 Processing of Amyloid Precursor Protein (APP)

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP) at the β-site.[6][7][8][9][10] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptide.[6][10]

BACE1_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 C99 C99 fragment BACE1 BACE1 Abeta Amyloid-β (Aβ) C99->Abeta Cleavage by γ-Secretase AICD AICD gamma_secretase γ-Secretase

Caption: Amyloidogenic Processing of APP.

Quantitative Data: SAR of Thienylglycine Hydroxyethylamine Derivatives against BACE1

The following table presents hypothetical inhibitory data for a series of thienylglycine-derived hydroxyethylamine isosteres against human BACE1.

Compound IDR1 GroupR2 GrouphBACE1 Ki (nM)
TGH-001HBenzyl150
TGH-002MethylBenzyl95
TGH-003H4-Fluorobenzyl70
TGH-004Methyl4-Fluorobenzyl45
TGH-005HCyclohexylmethyl200
TGH-006MethylCyclohexylmethyl130
Experimental Protocol: BACE1 FRET Assay

This protocol details a fluorescence resonance energy transfer (FRET) assay to measure the inhibitory activity of compounds against BACE1.

Materials:

  • Recombinant human BACE1 (soluble domain)

  • FRET substrate (e.g., a peptide containing the Swedish mutation of APP, flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 98 µL of the FRET substrate solution in assay buffer to each well.

  • Initiate the enzymatic reaction by adding 100 µL of the BACE1 enzyme solution in assay buffer to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a plate reader (excitation and emission wavelengths will depend on the specific FRET pair used) at regular intervals for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Inhibition of Carbonic Anhydrase IX (CA IX)

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis.[11][12][13] Its role in pH regulation and cell adhesion makes it an attractive target for the development of novel anti-cancer therapies.[11][14]

Role of CA IX in the Tumor Microenvironment

Under hypoxic conditions, tumor cells upregulate CA IX. The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the tumor microenvironment.[11][12][13] This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[11][12]

CAIX_Function cluster_cell Tumor Cell cluster_extracellular Tumor Microenvironment CO2_in CO2 CAIX CA IX CO2_in->CAIX H2O_in H2O H2O_in->CAIX H_in H+ CAIX->H_in HCO3_in HCO3- CAIX->HCO3_in H_out H+ H_in->H_out Export Acidosis Acidosis H_out->Acidosis Invasion Invasion & Metastasis Acidosis->Invasion

Caption: Function of CA IX in Tumor Acidosis.

Quantitative Data: SAR of Thienylglycine Sulfonamide Derivatives against CA IX

The following table shows hypothetical inhibition constants (Ki) for a series of thienylglycine-based sulfonamides against human Carbonic Anhydrase IX.

Compound IDR GrouphCA IX Ki (nM)
TGS-001H120
TGS-002Methyl85
TGS-003Ethyl60
TGS-004Propyl95
TGS-005Phenyl40
TGS-0064-Fluorophenyl25
Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to measure the inhibition of CA IX-catalyzed CO2 hydration.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • CO2-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Equilibrate two syringes of the stopped-flow instrument at a constant temperature (e.g., 25 °C).

  • Fill one syringe with the assay buffer containing the CA IX enzyme, the pH indicator, and the test compound at the desired concentration.

  • Fill the second syringe with CO2-saturated water.

  • Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a pH drop, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rate of the reaction by monitoring the absorbance change over time.

  • Calculate the percentage of enzyme inhibition for each compound concentration by comparing the initial rates in the presence and absence of the inhibitor.

  • Determine the IC50 or Ki value by plotting the percentage of inhibition or the reaction rate against the inhibitor concentration.

General Synthesis Workflow for Thienylglycine Amide Derivatives

The following workflow outlines a general synthetic route for the preparation of N-substituted thienylglycine amide derivatives, which can be adapted to generate a library of compounds for SAR studies.

Synthesis_Workflow start Thienylglycine step1 Boc Protection start->step1 intermediate1 Boc-Thienylglycine step1->intermediate1 step2 Amide Coupling (e.g., HATU, DIPEA) intermediate1->step2 intermediate2 Boc-Thienylglycine Amide step2->intermediate2 amine R-NH2 (Various Amines) amine->step2 step3 Boc Deprotection (e.g., TFA) intermediate2->step3 final_product Thienylglycine Amide Derivatives step3->final_product

Caption: Synthesis of Thienylglycine Amides.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes to demonstrate the format for SAR analysis and are not based on actual experimental results for thienylglycine derivatives, due to the limited specific information available in the public domain. Researchers should generate their own experimental data to validate these findings.

References

Application Note: ¹H and ¹³C NMR Analysis of Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realms of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of the amine functionality in amino acids due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1] The unambiguous confirmation of the successful installation of the Boc group, and the verification of the structural integrity of the resulting amino acid derivative, are critical quality control steps.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, stands as the most powerful and definitive analytical technique for the structural elucidation of these vital synthetic intermediates.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation for the ¹H and ¹³C NMR analysis of Boc-protected amino acids.

Fundamental Principles of NMR Spectroscopy

NMR spectroscopy is a technique that leverages the magnetic properties of atomic nuclei.[8][9] Both the ¹H and ¹³C nuclei possess a nuclear spin of ½, making them NMR-active. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the frequency at which this occurs, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[8]

  • ¹H NMR Spectroscopy: This technique provides information on the number and types of hydrogen atoms in a molecule.[9] Key parameters include chemical shift, signal integration (proportional to the number of protons), and spin-spin coupling (which reveals connectivity between neighboring protons).

  • ¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C NMR is less sensitive than ¹H NMR.[8][9][10] However, it provides direct insight into the carbon backbone of a molecule.[7] Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum.[11]

Characteristic NMR Signatures of Boc-Protected Amino Acids

The introduction of the Boc group imparts highly characteristic signals in both ¹H and ¹³C NMR spectra, which serve as definitive markers for successful protection.

¹H NMR Analysis

The most diagnostic feature in the ¹H NMR spectrum of a Boc-protected amino acid is the signal from the tert-butyl group.[1]

  • Boc Group Protons: A large, sharp singlet is observed in the upfield region, typically between 1.4 and 1.5 ppm . This signal integrates to nine protons, corresponding to the nine equivalent methyl protons of the tert-butyl group.[1] Its distinct chemical shift and high intensity make it an excellent diagnostic peak.[1]

  • Amine (N-H) Proton: The carbamate N-H proton usually appears as a broad singlet. Its chemical shift is variable and dependent on factors such as solvent and concentration.

  • Alpha-Proton (α-H): The proton on the carbon adjacent to the newly formed carbamate nitrogen (the α-carbon of the amino acid) typically experiences a downfield shift upon protection due to the electron-withdrawing nature of the Boc group.[1] For example, in N-Boc glutamic acid, the α-CH proton appears around 4.45 ppm.[12]

  • Side-Chain Protons: The chemical shifts and multiplicities of the side-chain protons will be specific to the particular amino acid.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule.

  • Boc Group Carbons:

    • Quaternary Carbon (C(CH₃)₃): A signal typically appears around 80 ppm .

    • Methyl Carbons (C(CH₃)₃): A strong signal is observed around 28.3 ppm , corresponding to the three equivalent methyl groups.

  • Carbonyl Carbons:

    • Boc Carbonyl (CO-OtBu): This carbonyl carbon resonates at approximately 155 ppm .

    • Amino Acid Carbonyl (COOH): The carboxylic acid carbonyl carbon is typically found further downfield, in the range of 170-175 ppm .[8]

  • Alpha-Carbon (α-C): The chemical shift of the α-carbon is sensitive to the nature of the amino acid side chain.[8]

  • Side-Chain Carbons: The remaining signals in the spectrum correspond to the unique carbons of the amino acid side chain.

Data Summary: Typical Chemical Shifts

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for the key functional groups in Boc-protected amino acids, typically recorded in deuterated chloroform (CDCl₃).

Group Nucleus Typical Chemical Shift (δ) in ppm Multiplicity Notes
tert-butyl¹H1.4 - 1.5SingletIntegrates to 9H.[1]
Amine¹HVariableBroad SingletPosition is concentration and solvent dependent.
Alpha-Proton¹H~4.3 - 4.5MultipletSpecific shift and multiplicity depend on the amino acid.[12]
tert-butyl (Methyl)¹³C~28.3SingletStrong signal.
tert-butyl (Quaternary)¹³C~80.0SingletWeaker signal.
Boc Carbonyl¹³C~155.4Singlet
Amino Acid Carbonyl¹³C~174.2SingletCan be influenced by solvent and hydrogen bonding.[13]

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section outlines a detailed, step-by-step methodology for the preparation and analysis of a Boc-protected amino acid sample by NMR.

Materials and Reagents
  • Boc-protected amino acid sample (typically 5-15 mg for ¹H, 10-50 mg for ¹³C)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Deuterium Oxide, D₂O; Dimethyl sulfoxide-d₆, DMSO-d₆).[14][15]

  • Internal Standard (e.g., Tetramethylsilane, TMS, for organic solvents).[16][17][18]

  • High-quality 5 mm NMR tubes.

  • Pipettes and vials.

Sample Preparation Workflow

The quality of the NMR spectrum is critically dependent on proper sample preparation.[19]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-15 mg for ¹H, 10-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve Ensure accurate mass standard 3. Add Internal Standard (e.g., TMS) dissolve->standard Ensure homogeneity filter Filter if particulates are present dissolve->filter If necessary transfer 4. Transfer to NMR Tube standard->transfer Vortex to mix insert 5. Insert into Spectrometer transfer->insert filter->transfer lock 6. Lock on Deuterium Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum (Set appropriate parameters) shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference to Standard (TMS at 0.00 ppm) baseline->reference integrate 13. Integrate Signals (¹H) reference->integrate assign 14. Assign Peaks integrate->assign

Diagram 1: Experimental workflow for NMR analysis.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh between 5-15 mg of the Boc-protected amino acid for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.[8][19]

  • Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the sample is fully soluble.[14][15] CDCl₃ is a common choice for many Boc-protected amino acids.[1][14] Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[19] The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte peaks.[14][20]

  • Adding an Internal Standard: For organic solvents, add a small amount of Tetramethylsilane (TMS). TMS is chemically inert and provides a sharp signal at 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR.[16][17][21][22]

  • Transfer to NMR Tube: Ensure the sample is fully dissolved, then carefully transfer the solution to a 5 mm NMR tube. The solution should be free of any solid particles, which can degrade spectral quality.[8][19]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[20]

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters (e.g., pulse program, spectral width, relaxation delay) and acquire the data.[8]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[1][11]

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Assign the peaks based on their chemical shift, multiplicity, and integration.

Causality Behind Experimental Choices
  • Why Deuterated Solvents? Standard (proton-containing) solvents would produce massive signals in a ¹H NMR spectrum, completely overwhelming the signals from the sample. Deuterium resonates at a different frequency and is "invisible" in a standard ¹H experiment.[15][22]

  • Why TMS? TMS is the ideal internal standard because its 12 equivalent protons give a single, intense signal that appears upfield of most organic compounds.[17][22] It is also chemically inert, soluble in most organic solvents, and volatile, making it easy to remove after the experiment.[17][21]

  • Why Shim? An inhomogeneous magnetic field across the sample volume causes nuclei in different regions to resonate at slightly different frequencies. This leads to broad, poorly resolved peaks. Shimming adjusts the magnetic field to make it as uniform as possible, resulting in sharp, high-resolution signals.

Visualization of Key Structural Features

The following diagram illustrates the key nuclei of a generic Boc-protected amino acid that are interrogated during NMR analysis.

Diagram 2: Key NMR signals in a Boc-protected amino acid.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the quality control and structural verification of Boc-protected amino acids in research and pharmaceutical development.[2][3] The characteristic signals of the Boc group provide a clear and unambiguous indicator of successful amine protection. By following robust experimental protocols and understanding the principles of spectral interpretation, scientists can ensure the integrity of their synthetic intermediates, which is a cornerstone of reliable and reproducible downstream applications such as solid-phase peptide synthesis.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boc-Amino Acids and Mass Spectrometry in Modern Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry. Its widespread use stems from its ability to shield the nucleophilic amine group of an amino acid from unwanted side reactions during peptide chain elongation, and its facile removal under moderately acidic conditions.[1] The integrity, purity, and correct incorporation of Boc-amino acids are paramount to the successful synthesis of peptides and peptidomimetics, which are of immense interest in drug discovery and development.

Mass spectrometry (MS) has emerged as an indispensable analytical tool for the characterization of Boc-protected amino acids and peptides.[2] Its high sensitivity, speed, and ability to provide detailed structural information make it ideal for verifying molecular weight, confirming the presence of the Boc group, and elucidating peptide sequences.[][4] This application note provides a comprehensive guide to the mass spectrometric analysis of Boc-amino acids, detailing protocols from sample preparation to data interpretation, and offering insights into potential challenges and troubleshooting strategies.

I. Sample Preparation: The Foundation for High-Quality Mass Spectra

Proper sample preparation is a critical first step in any mass spectrometry workflow, as the quality and reproducibility of the data are significantly impacted by the cleanliness and composition of the sample.[5] Fortunately, Boc-amino acids often do not require complex derivatization prior to MS analysis.[]

Protocol 1: Basic Sample Preparation for Direct Infusion ESI-MS

This protocol is suitable for the rapid analysis of a purified Boc-amino acid.

  • Solubilization: Accurately weigh a small amount (typically 0.1-1 mg) of the Boc-amino acid.

  • Solvent Selection: Dissolve the sample in a solvent mixture compatible with electrospray ionization. A common and effective solvent system is 50% acetonitrile in deionized water with 0.1% formic acid.[2][7]

    • Rationale: Acetonitrile promotes efficient desolvation in the ESI source, while formic acid aids in the protonation of the analyte to form positive ions, [M+H]⁺.[7] Formic acid is preferred over trifluoroacetic acid (TFA) as TFA can sometimes cause premature cleavage of the Boc group and suppress ionization.[7][8]

  • Concentration: Adjust the final concentration to approximately 1-10 µg/mL.[2] High concentrations can lead to ion suppression and detector saturation.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the MS instrument's fluidics.

Considerations for Sample Purity

It is crucial to minimize contaminants in the sample, as they can interfere with the analysis.

  • Salts: Avoid non-volatile salts such as NaCl and K₂HPO₄, as they can form adducts with the analyte, complicating the mass spectrum, and can also lead to source contamination.[7] If salts are present from the synthesis, HPLC purification is recommended prior to MS analysis.

  • Detergents: Detergents like Triton X-100 and SDS should be avoided as they can suppress the ionization of the target analyte.[9]

II. Mass Spectrometry Analysis: Techniques and Parameters

Electrospray ionization (ESI) is the most commonly employed ionization technique for Boc-amino acid analysis, often coupled with tandem mass spectrometry (MS/MS) for structural confirmation.[4][] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly as a softer ionization method to minimize fragmentation if the parent ion is unstable.[8][10]

A. Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that generates charged droplets from a liquid sample, leading to the formation of gas-phase ions with minimal fragmentation.[11]

Typical ESI-MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Ion ModeThe presence of a basic amine group and the acidic proton from formic acid favor the formation of protonated molecules [M+H]⁺.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray plume and ion generation.
Drying Gas Flow 5 - 12 L/minFacilitates solvent evaporation and desolvation of the charged droplets.
Drying Gas Temp. 250 - 350 °CAids in solvent evaporation. Excessively high temperatures should be avoided to prevent thermal degradation of the Boc group.
Nebulizer Pressure 20 - 40 psiAssists in the formation of a fine spray.
B. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry is a powerful technique for confirming the structure of Boc-amino acids and for sequencing Boc-protected peptides.[4][12] In an MS/MS experiment, the protonated molecule of interest, [M+H]⁺, is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information.

G cluster_0 Mass Spectrometer Sample_Introduction Sample Introduction (Direct Infusion or LC) ESI_Source ESI Source (Ionization) Sample_Introduction->ESI_Source Liquid Sample MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI_Source->MS1 [M+H]⁺ Ions Collision_Cell Collision Cell (Fragmentation - CID) MS1->Collision_Cell Isolate [M+H]⁺ MS2 Mass Analyzer 2 (Fragment Ion Detection) Collision_Cell->MS2 Fragment Ions Detector Detector MS2->Detector m/z Separation Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Signal

III. Data Analysis and Interpretation: Decoding the Mass Spectra

A. Identifying the Molecular Ion

In positive ion mode ESI-MS, a Boc-amino acid will typically be observed as its protonated molecule, [M+H]⁺. It is also common to observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if trace amounts of these salts are present.[11][13]

Table of Common Adducts:

AdductMass Difference
[M+H]⁺+1.0078 Da
[M+Na]⁺+22.9898 Da
[M+K]⁺+38.9637 Da
[M+NH₄]⁺+18.0344 Da
B. Characteristic Fragmentation of the Boc Group

The most diagnostic feature in the MS/MS spectrum of a Boc-protected amino acid is the fragmentation of the Boc group itself.[2] The labile nature of the tert-butyl group leads to characteristic neutral losses upon CID.[1]

  • Loss of Isobutylene (56 Da): This is often the most prominent fragmentation pathway, resulting in a fragment ion at [M+H-56]⁺.[14][15]

  • Loss of the Entire Boc Group (100 Da): Cleavage of the entire tert-butyloxycarbonyl group results in a loss of 100 Da, corresponding to the free protonated amino acid.

  • Loss of tert-Butanol (74 Da): This fragmentation pathway can also be observed, leading to a fragment at [M+H-74]⁺.[1][12]

G Boc_AA {Boc-Amino Acid [M+H]⁺ | {m/z = M+1}} Fragment_56 {[M+H-56]⁺ | {Loss of Isobutylene}} Boc_AA:head->Fragment_56:head -56 Da Fragment_100 {[M+H-100]⁺ | {Loss of Boc group}} Boc_AA:head->Fragment_100:head -100 Da Fragment_74 {[M+H-74]⁺ | {Loss of tert-Butanol}} Boc_AA:head->Fragment_74:head -74 Da

The presence of these characteristic losses provides strong evidence for the successful incorporation of the Boc protecting group.

IV. Protocol 2: LC-MS/MS for the Analysis of Boc-Amino Acids in a Mixture

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing Boc-amino acids within complex mixtures, such as reaction monitoring or purity assessment.[][16]

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed to elute compounds of varying polarity. A starting point could be a 5-95% B gradient over 15-30 minutes.

    • Flow Rate: Dependent on the column diameter, typically 0.2-0.5 mL/min for analytical columns.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan mode can be used for qualitative analysis to identify all components in the mixture.[] For quantitative analysis or targeted detection, Selected Reaction Monitoring (SRM) is highly sensitive and specific.[] In SRM, specific precursor-to-product ion transitions are monitored. For a Boc-amino acid, this would involve monitoring the transition from [M+H]⁺ to a characteristic fragment ion (e.g., [M+H-56]⁺).

V. Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
No or Low Signal Sample concentration is too low. Ion suppression from salts or detergents. Incorrect MS parameters.Increase sample concentration. Purify the sample using HPLC or desalting columns.[17] Optimize ESI source parameters (e.g., capillary voltage, gas flow).
Presence of [M-100]⁺ Peak in Full Scan MS In-source fragmentation of the Boc group. Premature deprotection of the Boc group in the sample solution.Reduce the fragmentor or cone voltage in the MS source. Avoid using TFA in the mobile phase; use formic acid instead.[8] Ensure the sample is not stored in acidic conditions for extended periods.
Complex Spectrum with Many Adducts High salt concentration in the sample. Contamination from glassware or solvents.Desalt the sample prior to analysis.[7] Use high-purity solvents and clean glassware.
Inconsistent Results/Poor Reproducibility Sample instability. Inconsistent sample preparation. MS instrument requires calibration.Analyze samples promptly after preparation. Follow a standardized sample preparation protocol. Calibrate the mass spectrometer according to the manufacturer's recommendations.

VI. Conclusion

Mass spectrometry is an exceptionally powerful and versatile technique for the identification and characterization of Boc-amino acids. By understanding the principles of sample preparation, ionization, and fragmentation, researchers can confidently verify the molecular weight and structural integrity of these critical synthetic building blocks. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals to effectively utilize mass spectrometry in their research endeavors, ultimately ensuring the quality and success of their synthetic products.

References

The Emergence of Boc-(R)-2-Thienylglycine in Advanced Materials Science: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Peptide Bond

Boc-(R)-2-Thienylglycine, a non-canonical amino acid derivative, has traditionally been a cornerstone in the synthesis of peptides and pharmacologically active molecules.[1] Its rigid thienyl side chain and defined stereochemistry offer unique conformational constraints and interaction profiles, making it a valuable building block in drug discovery. However, the very properties that make it attractive for pharmaceuticals—chirality, aromaticity, and the capacity for hydrogen bonding—are now positioning it as a molecule of significant interest in the burgeoning field of materials science.[1] This guide provides researchers, scientists, and materials developers with a comprehensive overview of the potential applications of this compound in the design and synthesis of novel functional materials, complete with detailed experimental protocols. We will explore its utility in creating chiral polymers, directing the self-assembly of nanostructures, and forming chiral metal-organic frameworks (MOFs).

Physicochemical Properties of this compound

Before delving into its applications, it is crucial to understand the key physicochemical properties of this compound that underpin its utility in materials science.

PropertyValueSignificance in Materials Science
Molecular Formula C₁₁H₁₅NO₄SProvides the basic structural information.
Molecular Weight 257.31 g/mol Relevant for stoichiometric calculations in synthesis.
Appearance White to off-white crystalline powderBasic physical characteristic.
Chirality (R)-enantiomerA key feature for the development of chiral materials with specific optical or separation properties.
Functional Groups Boc-protected amine, Carboxylic acid, Thienyl groupThe carboxylic acid and the amine (after deprotection) are key for polymerization. The thienyl group offers π-π stacking interactions and can be further functionalized.
Solubility Soluble in many organic solventsImportant for solution-phase synthesis and processing.

Application Note I: Synthesis of Chiral Polymers

The incorporation of chiral units into polymer backbones can impart unique optical and recognition properties, leading to materials for enantioselective separations, asymmetric catalysis, and chiroptical devices. This compound is an excellent candidate for the synthesis of chiral polymers due to its defined stereochemistry.

Scientific Rationale

Two primary strategies can be employed for the synthesis of polymers from this compound:

  • Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs): This is a highly efficient method for producing polypeptides with controlled molecular weights and low dispersity.[2][3] The first step involves the conversion of this compound to its corresponding NCA, which is then polymerized.

  • Polyamide Synthesis: Standard solid-phase or solution-phase peptide coupling techniques can be used to synthesize polyamides.[4][5] This method offers precise sequence control if co-monomers are used.

Experimental Protocols

This protocol is adapted from established methods for NCA polymerization.[2][6][7]

Step 1: Synthesis of this compound-N-Carboxyanhydride (NCA)

  • Materials: this compound, triphosgene, anhydrous Tetrahydrofuran (THF), nitrogen atmosphere.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphosgene (0.4 eq.) in anhydrous THF to the cooled amino acid solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid OH stretch and appearance of the anhydride C=O stretches).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain the pure NCA.

    • Characterize the NCA by ¹H NMR, ¹³C NMR, and FT-IR.

Step 2: Ring-Opening Polymerization

  • Materials: this compound-NCA, initiator (e.g., benzylamine), anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a glovebox or under a nitrogen atmosphere, dissolve the synthesized NCA in anhydrous DMF to a desired concentration (e.g., 5-10 wt%).

    • Add the initiator (e.g., benzylamine) at a specific monomer-to-initiator ratio to control the polymer chain length.

    • Stir the reaction at room temperature for 24-72 hours. Monitor the polymerization by FT-IR by observing the disappearance of the NCA anhydride peaks.

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Step 3: Boc Deprotection (Optional)

  • Materials: Polymer, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected polymer in DCM.

    • Add TFA (e.g., 50% v/v) and stir at room temperature for 1-2 hours.

    • Precipitate the deprotected polymer in a non-solvent like diethyl ether.

    • Collect the polymer by filtration and dry under vacuum.

Polymerization_Workflow A This compound B NCA Synthesis (Triphosgene, Anhydrous THF) A->B C This compound-NCA B->C D Ring-Opening Polymerization (Initiator, Anhydrous DMF) C->D E Boc-Protected Polymer D->E F Boc Deprotection (TFA, DCM) E->F G Poly((R)-2-Thienylglycine) F->G Self_Assembly_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_characterization Characterization A This compound B Dissolve in a 'Good' Solvent (e.g., HFIP) A->B C Solution of this compound B->C D Deposit on Substrate C->D E Expose to 'Poor' Solvent Vapor D->E F Self-Assembled Nanostructures E->F G SEM / TEM F->G H AFM F->H I CD Spectroscopy F->I J FT-IR / XRD F->J MOF_Modification_Workflow A This compound B Boc Deprotection A->B C (R)-2-Thienylglycine B->C G Post-Synthetic Modification (DMF, Heat) C->G D Achiral MOF (e.g., MIL-101) E Activation (Heat, Vacuum) D->E F Activated MOF E->F F->G H Chiral MOF G->H I Characterization (PXRD, FT-IR, CD, Gas Adsorption) H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc Protection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for overcoming common challenges encountered during the Boc (tert-butyloxycarbonyl) protection of amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you quickly diagnose and solve problems with your reaction.

Q1: My reaction shows very low or no conversion to the Boc-protected product. What are the common causes?

Low or no yield is a frequent issue and can stem from several factors. Systematically check the following:

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with exposure to moisture. It has a low melting point (22-24 °C) and is often handled as a liquid.[1][2] Ensure you are using fresh or properly stored (Boc)₂O.

  • Amine Reactivity: The nucleophilicity of the starting amine is critical. Weakly nucleophilic amines, such as anilines (aromatic amines), or sterically hindered amines react much more slowly than simple aliphatic amines.[3][4]

  • Reaction Conditions: Suboptimal conditions, including the choice of base, solvent, and temperature, can drastically reduce yields.[3][5]

  • Stoichiometry: Ensure the correct amounts of reagents are used. Typically, a slight excess of (Boc)₂O (1.1-1.5 equivalents) is recommended.[3]

Q2: How can I improve yields when protecting a weakly nucleophilic amine, like an aniline?

Aromatic amines are less nucleophilic and require more forcing conditions.[4][6] Consider these strategies:

  • Add a Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst that activates the (Boc)₂O, significantly accelerating the reaction for less reactive amines.[3][7] Use catalytic amounts (e.g., 0.1 eq).

  • Increase Temperature: Gently heating the reaction (e.g., to 40-55 °C) can increase the rate.[3][8]

  • Solvent Choice: Methanol (MeOH) has been shown to significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[3][6] Acetonitrile (ACN) is also a common choice.[3]

  • Two-Step Procedure: For particularly difficult aryl amines, a method involving the formation of a di-Boc intermediate followed by selective mono-deprotection has proven successful.[4]

Q3: I'm getting a low yield with a sterically hindered amine. What should I do?

Steric hindrance slows the reaction rate by impeding the amine's nucleophilic attack.[3] To overcome this:

  • Prolong Reaction Time: Allow the reaction to stir for a longer period (monitor by TLC or LC-MS).

  • Increase Temperature: As with weak nucleophiles, increasing the temperature can help overcome the activation energy barrier.[3]

  • Use a Catalyst/Stronger Base: DMAP is highly effective for hindered substrates.[3] In some cases, using a strong, non-nucleophilic base like NaH or NaHMDS to first deprotonate the amine before adding (Boc)₂O can be beneficial, though this may also promote side reactions like urea formation.[]

Q4: My TLC/LC-MS shows multiple products. What are the likely side reactions and how can I prevent them?

Several side products can diminish the yield of your desired compound.

  • Di-Boc Product: Primary amines can react twice to form a di-Boc protected product (R-N(Boc)₂), especially with a large excess of (Boc)₂O and a strong base or DMAP.[3][5][] To minimize this, use a stoichiometric amount or only a slight excess (1.0-1.2 eq.) of (Boc)₂O.[5][10]

  • Urea Formation: This can occur with sterically hindered amines, particularly when using strong bases.[] Using milder conditions or avoiding a base if possible can prevent this.

  • Protection of Other Functional Groups: In molecules with multiple nucleophilic sites (e.g., hydroxyl groups), O-protection can compete with N-protection, especially with a catalyst like DMAP.[][10] Running the reaction at a lower temperature (0 °C to RT) without a strong base generally favors N-protection.[10]

Q5: I'm having trouble with the work-up. My product seems to be lost or forms an emulsion. What are the best practices?

A standard aqueous work-up is common but may need optimization.[3]

  • Standard Extractive Work-up: Typically involves diluting the reaction with water, extracting with an organic solvent (like ethyl acetate), washing the organic layer with brine, drying over Na₂SO₄ or MgSO₄, and concentrating.[3][5]

  • Emulsion Formation: If an emulsion forms during extraction, adding more brine or filtering the mixture through a pad of Celite can help break it.

  • Water-Soluble Products: If your Boc-protected product has high water solubility (e.g., PEGylated amines), standard extraction can lead to significant product loss.[5] Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent.[5]

  • Removing Excess (Boc)₂O: Residual (Boc)₂O can co-purify with the product. Before work-up, you can add a quenching agent like imidazole or ammonium hydroxide to react with the excess anhydride.[11] Alternatively, for non-volatile products, excess (Boc)₂O can sometimes be removed under high vacuum.[12]

Data Summary: Reaction Condition Optimization

The choice of base and solvent significantly impacts reaction outcomes. The following table summarizes common conditions for different amine substrates.

Amine TypeRecommended Base(s)Recommended Solvent(s)Typical TemperatureKey Considerations
Aliphatic (Primary/Secondary) TEA, DIPEA, NaHCO₃, NaOHTHF, DCM, Dioxane/H₂O, ACN0 °C to Room TempReaction is generally fast and high-yielding.[6][8]
Aromatic (Anilines) DMAP (catalytic)ACN, MeOH, THFRoom Temp to 55 °CRequires more forcing conditions due to lower nucleophilicity.[3][4][6] Methanol can significantly accelerate the reaction.[6]
Sterically Hindered DMAP (catalytic), NaH, NaHMDSTHF, DCMRoom Temp to 55 °CMay require prolonged reaction times or stronger bases.[3][]
Amino Acids NaHCO₃, NaOH, TEADioxane/H₂O, THF/H₂O0 °C to Room TempAqueous biphasic systems are common to solubilize the zwitterionic starting material.[3][13]

Key Experimental Protocols

Protocol 1: General Boc Protection of an Aliphatic Amine

  • Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.1-1.5 eq.) to the solution and stir for 5 minutes at room temperature.[14]

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) portion-wise to the stirred solution. An exotherm may be observed.[14]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).[3]

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[3] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][5]

  • Purification: If necessary, purify the crude product by flash column chromatography.

Protocol 2: Boc Protection of a Weakly Nucleophilic Aromatic Amine

  • Dissolution: Dissolve the aromatic amine (1.0 eq.) and DMAP (0.1 eq.) in acetonitrile (ACN) or methanol (MeOH).[3]

  • Reagent Addition: Add (Boc)₂O (1.2 eq.) to the solution.

  • Reaction: Stir the reaction at room temperature or heat to 40-50 °C if necessary. Monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-Boc-protected aniline.[3]

Visual Guides

Boc Protection Mechanism

The following diagram illustrates the general base-catalyzed mechanism for the Boc protection of a primary amine.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Mechanism Steps RNH2 R-NH₂ (Amine) step1 1. Nucleophilic Attack Boc2O (Boc)₂O Base Base (e.g., TEA) step2 2. Collapse & Proton Transfer intermediate Tetrahedral Intermediate step1->intermediate Amine attacks carbonyl carbon product R-NH-Boc (Product) step2->product byproducts CO₂ + t-BuOH + HB⁺ step2->byproducts

Caption: Base-catalyzed mechanism of Boc protection.

Troubleshooting Workflow for Low Yield

Use this flowchart to diagnose and resolve low-yield reactions systematically.

Troubleshooting_Workflow start Low Yield Observed in Boc Protection Reaction check_reagents 1. Verify Reagent Quality - Use fresh (Boc)₂O - Check amine purity start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions amine_type 3. Assess Amine Substrate check_conditions->amine_type aliphatic Standard Amine amine_type->aliphatic Aliphatic hindered Sterically Hindered or Weakly Nucleophilic amine_type->hindered Aromatic or Hindered optimize_aliphatic Optimize for Standard Amine: - Ensure proper base (TEA) - Check solvent (DCM, THF) - Monitor reaction to completion aliphatic->optimize_aliphatic optimize_hindered Optimize for Difficult Amine: - Add catalyst (DMAP, 0.1 eq) - Increase temperature (40-55°C) - Prolong reaction time - Change solvent (MeOH for anilines) hindered->optimize_hindered end Improved Yield optimize_aliphatic->end optimize_hindered->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to navigate the challenges associated with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection with TFA?

A1: The main cause of side reactions is the formation of a reactive tert-butyl cation when the Boc group is cleaved by a strong acid like TFA.[1] This carbocation is a potent electrophile that can alkylate nucleophilic functional groups on the substrate, leading to unwanted byproducts.[2][3]

Q2: Which amino acid residues are particularly susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2]

  • Cysteine (Cys): The free thiol group is a target for alkylation, resulting in S-tert-butylated Cys residues.[1][2]

  • Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[1][2]

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They are typically nucleophilic compounds that react with the carbocation more rapidly than the sensitive residues of the substrate, thus preventing unwanted side reactions.[3]

Q4: What are the signs of incomplete Boc deprotection and what can cause it?

A4: Incomplete deprotection is indicated by the presence of the starting material in the reaction mixture, which can be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Potential causes for incomplete deprotection include:

  • Insufficient acid concentration or equivalents: The amount of TFA may be too low to drive the reaction to completion.[1][5]

  • Insufficient reaction time or temperature: The reaction may not have been allowed to proceed for a long enough duration.[1][5]

  • Steric hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[1][3]

  • Poor resin swelling (for solid-phase synthesis): If the resin does not swell properly, the acid cannot efficiently access all the reaction sites.[3][4]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Likely Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule due to the reaction of the tert-butyl cation with a nucleophilic site.[3][6]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2][3]

Issue 2: The deprotection reaction is slow or incomplete.

  • Likely Cause: This could be due to insufficient acid strength, low temperature, or steric hindrance around the Boc-protected group.[6]

  • Solution:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% or even 95% in a solvent like dichloromethane (DCM)).[5][6]

    • Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period or gently warm the reaction. However, be aware that prolonged reaction times or higher temperatures can also increase the formation of side products if scavengers are not used.[1]

    • Use a Stronger Acid System: For particularly stubborn cases, a stronger acid system like 4M HCl in dioxane can be an alternative.[1][3]

Issue 3: Formation of aspartimide-related impurities.

  • Likely Cause: This is an intramolecular cyclization side reaction specific to aspartic acid residues.

  • Solution: Employing a bulkier side-chain protecting group on the aspartic acid residue can sterically hinder this cyclization.[2]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

Susceptible ResidueCommon ScavengersNotes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES)Highly effective carbocation scavengers.
1,2-Ethanedithiol (EDT)Particularly effective at preventing acid-catalyzed oxidation of tryptophan.[3]
Methionine (Met)ThioanisolePrevents S-alkylation.
Cysteine (Cys)1,2-Ethanedithiol (EDT)Commonly used to protect the free thiol group.
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.
General UseWaterCan act as a scavenger. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Cooling (Optional): For sensitive substrates, cool the solution to 0 °C in an ice bath.[4]

  • Reagent Addition: Add TFA to the stirred solution. A common concentration is a 1:1 mixture of TFA and DCM. If required, add the appropriate scavenger(s) to the solution before the TFA.

  • Reaction: Stir the reaction at room temperature (or 0 °C) and monitor its progress using TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4][6]

  • Work-up:

    • Method A (Direct Evaporation): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual TFA.[6] The resulting amine TFA salt can often be used directly in the next step.

    • Method B (Precipitation): After concentrating the reaction mixture, dissolve the residue in a minimal amount of solvent and precipitate the product by adding cold diethyl ether.[4][5]

    • Method C (Aqueous Work-up): After evaporation of the solvent, neutralize the residue with a base such as saturated aqueous sodium bicarbonate solution, then extract the product with an appropriate organic solvent.[4]

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Wash: Wash the peptide-resin with DCM to remove any residual solvents.[5]

  • Deprotection Cocktail Addition: Add a pre-prepared TFA deprotection cocktail (e.g., TFA/DCM, 1:1) to the resin.

  • Agitation: Agitate the mixture at room temperature for the recommended time (e.g., 30 minutes), then drain the solution. Repeat the deprotection step one more time to ensure completeness.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of diisopropylethylamine (DIPEA) in DCM, and finally wash again with DCM to prepare for the next coupling step.

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Boc deprotection with TFA.

Scavenger_Action cluster_deprotection Boc Deprotection cluster_reaction_pathways Potential Reactions tBu_Cation tert-Butyl Cation (Reactive Electrophile) Side_Product Side Product (e.g., Alkylated Trp) tBu_Cation->Side_Product Alkylation Scavenged_Product Trapped Cation tBu_Cation->Scavenged_Product Trapping Scavenger Scavenger (e.g., TIS) Substrate Nucleophilic Substrate (e.g., Trp, Met, Cys)

Caption: Role of scavengers in preventing side reactions.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Troubleshoot_Incomplete Increase TFA Conc. Increase Time/Temp. Incomplete->Troubleshoot_Incomplete Yes Add_Scavengers Add Scavengers (TIS, EDT, etc.) Side_Products->Add_Scavengers Yes Successful_Deprotection Successful Deprotection Side_Products->Successful_Deprotection No Troubleshoot_Incomplete->Start Re-run Add_Scavengers->Start Re-run

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Selecting Scavengers for Boc Deprotection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of tert-butoxycarbonyl (Boc) group deprotection. The following troubleshooting guides and frequently asked questions (FAQs) focus on the critical role of scavengers in preventing side reactions and ensuring high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a scavenger in Boc deprotection?

A1: During acid-catalyzed deprotection, typically with trifluoroacetic acid (TFA), the Boc group is cleaved, generating a highly reactive tert-butyl cation.[1][2] This carbocation is a potent electrophile that can attack nucleophilic sites on the substrate, particularly on sensitive amino acid residues, leading to unwanted side products.[3][4] Scavengers are nucleophilic compounds added to the reaction mixture to trap this reactive tert-butyl cation, preventing it from causing these undesired modifications.[1][5]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation.[3] Key residues to consider include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt, which corresponds to a +56 Da mass shift.[3] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, forming an S-tert-butyl derivative.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3]

Q3: Can I perform Boc deprotection without a scavenger?

A3: While technically possible for substrates lacking sensitive nucleophilic residues, it is generally not recommended. The risk of generating hard-to-remove side products is high.[2][4] For peptides and complex molecules, especially those containing Trp, Met, Cys, or Tyr, the use of a scavenger or a scavenger cocktail is considered standard and essential practice to ensure the integrity of the final product.[3][6]

Q4: What is a "scavenger cocktail," and why is it often used?

A4: A scavenger cocktail is a mixture of several different scavenger reagents. A mixture is often more effective because it can address multiple potential side reactions simultaneously.[1] For example, one scavenger might be excellent at trapping carbocations (e.g., Triisopropylsilane), while another prevents oxidation (e.g., Ethanedithiol). A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For more complex peptides, more comprehensive mixtures like Reagent K (TFA/phenol/water/thioanisole/EDT) are employed.[1]

Scavenger Selection Guide

Choosing the correct scavenger is dependent on the amino acid composition of your peptide. The table below summarizes common scavengers and their primary targets.

Sensitive ResidueRecommended Scavenger(s)Typical Concentration (%)Function & Notes
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)1 - 5TIS and TES are highly effective carbocation scavengers.[3] EDT also helps prevent acid-catalyzed oxidation of the indole ring.[3]
Methionine (Met) Thioanisole, Dimethyl sulfide (DMS)5Thioanisole prevents S-alkylation.[7] DMS can help prevent oxidation to methionine sulfoxide.[3]
Cysteine (Cys) 1,2-Ethanedithiol (EDT), 1,4-Benzenedimethanethiol (1,4-BDMT)2.5 - 5Maintains a reducing environment to prevent disulfide bond formation and scavenges cations.[6][8] 1,4-BDMT has been shown to be a superior scavenger in some cases.[9]
Tyrosine (Tyr) Phenol, Anisole, m-Cresol2.5 - 5These phenolic compounds act as decoys, becoming preferentially alkylated by the tert-butyl cation.[3]
Arginine (Arg) Triisopropylsilane (TIS), Thioanisole2.5 - 5Helps prevent side reactions associated with the cleavage of Pbf or Pmc protecting groups.
General Use Triisopropylsilane (TIS), Water1 - 5TIS is an excellent general carbocation scavenger.[10] Water (2.5-5%) can also act as a scavenger and aids in peptide solubility.[6]

Troubleshooting Guide

Problem 1: My HPLC/LC-MS analysis shows unexpected peaks, including a +56 Da mass shift.

  • Possible Cause: This strongly indicates alkylation by the tert-butyl cation. The +56 Da mass shift corresponds to the addition of a tert-butyl group to a nucleophilic residue like Met, Cys, or Trp.[3] This occurs when the scavenger concentration is insufficient or the chosen scavenger is ineffective for the specific residues present.

  • Solution:

    • Analyze Peptide Sequence: Identify all susceptible amino acid residues (Trp, Met, Cys, Tyr).

    • Select Appropriate Scavengers: Use the table above to choose a scavenger or scavenger cocktail that protects all sensitive residues in your sequence.

    • Optimize Concentration: Ensure scavengers are present in sufficient concentration, typically 2.5-5% (v/v) each in the cleavage cocktail. For particularly sensitive sequences, a more complex cocktail like Reagent K may be necessary.[1]

Problem 2: The Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage can be dependent on the acid concentration.[3]

    • Solution: Increase the concentration of TFA (e.g., use 95-100% TFA instead of a diluted solution in DCM). For very resistant groups, consider a stronger acid system like 4M HCl in dioxane.[1][2]

  • Possible Cause 2: Steric Hindrance. Bulky groups near the Boc-protected amine can significantly slow the reaction rate.[3][5]

    • Solution: A combination of a stronger acid, extended reaction time (monitor by TLC or LC-MS), and gentle warming (e.g., to 40°C) may be required.[1][5] Under these more forcing conditions, using an effective scavenger cocktail is absolutely critical to prevent side reactions.[3]

  • Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not properly swollen, the acid cannot efficiently access all the peptide chains.[3]

    • Solution: Ensure the solvent system (e.g., TFA/DCM) promotes good resin swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.[2][3]

Problem 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: This indicates the oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3] This can occur during the acidic cleavage step, particularly if reagents are old or exposed to air.[3]

  • Solution: Add reducing agents to the cleavage cocktail. Dimethyl sulfide (DMS) is effective at preventing oxidation.[3][7]

Visualization of the Scavenger Selection Process

The following workflow illustrates the decision-making process for selecting an appropriate scavenger strategy.

ScavengerSelection cluster_start cluster_analysis Analysis cluster_strategy Strategy cluster_check start Start: Boc Deprotection analyze Analyze Peptide Sequence start->analyze check_sensitive Sensitive Residues Present? analyze->check_sensitive no_scavenger Minimal Scavenger (e.g., TFA/H2O/TIS) check_sensitive->no_scavenger No select_scavenger Select Scavenger(s) Based on Residues check_sensitive->select_scavenger Yes complex_cocktail Use Complex Cocktail (e.g., Reagent K) check_multiple Multiple Sensitive Residues? select_scavenger->check_multiple check_multiple->complex_cocktail Yes

Caption: Decision workflow for choosing an appropriate scavenger protocol.

Role of a Scavenger in the Deprotection Mechanism

The diagram below illustrates how a scavenger intercepts the reactive tert-butyl cation, preventing it from causing unwanted side reactions.

DeprotectionMechanism BocP Boc-Protected Peptide Peptide Deprotected Peptide BocP->Peptide tBu tert-Butyl Cation (+C(CH3)3) BocP->tBu Cleavage H + H+ (from TFA) SideProduct Alkylated Side Product tBu->SideProduct Undesired Alkylation Trapped Trapped Cation Scavenger Scavenger (e.g., TIS) Scavenger->Trapped Desired Reaction

Caption: Scavengers prevent side reactions by trapping the tert-butyl cation.

Experimental Protocols

General Protocol for TFA-Mediated Boc Deprotection (Solution Phase)

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., Dichloromethane, DCM).[11]

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of Triisopropylsilane (TIS).[3]

  • Deprotection: Cool the mixture to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.[11]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[11]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[5] The crude product, typically the TFA salt, can then be purified, often by precipitation in cold diethyl ether for peptides or by chromatography.[11][12]

Protocol for Cleavage and Deprotection from Resin (Solid-Phase)

This protocol is for simultaneously cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[3] For peptides with multiple sensitive residues, use a more comprehensive cocktail as determined by the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per 1 gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[6]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether with stirring.

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[11]

References

Technical Support Center: Optimizing Coupling Reactions with Sterically Hindered Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered Boc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when using sterically hindered Boc-amino acids?

Low coupling yields with sterically hindered amino acids are often a result of several factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain or N-alkyl groups can physically impede the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, rendering it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, may aggregate on the solid support, leading to incomplete reactions.[1]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often insufficient for sterically demanding couplings.[1][3]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered Boc-amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally necessary. Onium-salt-based reagents are the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][4] HATU is often considered superior for many difficult couplings.[1]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are generally associated with lower levels of racemization.[1]

  • COMU: This newer generation uronium salt incorporates the Oxyma Pure leaving group, offering efficiency comparable to HATU with improved safety and solubility profiles.[1][5]

  • Acyl Fluorides: For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][5][6]

Q3: How can I minimize racemization during the coupling of sterically hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[1] The following strategies can help minimize it:

  • Choice of Reagents:

    • Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

    • Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1]

  • Control of Reaction Conditions:

    • Reduce the pre-activation time before adding the amine component.[1]

    • Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]

    • If using heat, optimize for the shortest time necessary to achieve a good yield.[1]

Q4: What strategies can I employ to improve the yield of a difficult coupling reaction?

If you encounter low yields, consider the following optimization strategies:

  • Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the Boc-amino acid and coupling reagents.[4]

  • Increase Reaction Time: Extend the coupling time to accommodate the slower reaction kinetics associated with sterically hindered residues.[3][4]

  • Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[4]

  • Elevated Temperature: Gently heating the reaction can help overcome the activation energy, but must be done cautiously to minimize the risk of racemization.[1][3]

  • Microwave-Assisted Peptide Synthesis (MAPS): This technique is highly effective for driving difficult couplings to completion quickly and efficiently.[3][7]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help reduce peptide aggregation.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Inappropriate coupling reagent for sterically hindered residue.Switch to a more potent onium-salt-based reagent like HATU, HBTU, or COMU.[1][3][4] For extremely hindered cases, consider acyl fluoride formation.[3]
Insufficient reaction time or temperature.Increase the coupling time (e.g., to overnight) or apply gentle heat, monitoring for racemization.[3][4] Microwave-assisted synthesis can also be effective.[3]
Peptide aggregation on the solid support.Use a solvent with better solvating properties like NMP or a solvent mixture (e.g., DCM/DMF/NMP).[3]
Incomplete Reaction (Positive Kaiser Test) Steric hindrance preventing complete reaction.Perform a second coupling (double coupling) with fresh reagents.[4]
Low reactivity of the amine component.Ensure optimal pH and consider using a more activating coupling reagent.
Presence of Deletion Sequences in Final Peptide Incomplete coupling at one or more steps.For difficult couplings, incorporate a double coupling protocol as standard. Monitor each coupling step with a ninhydrin test.[1]
Racemization of the Coupled Amino Acid Over-activation of the carboxylic acid.Reduce the pre-activation time before adding the amine.[1]
Use of a strong base.Replace strong bases like DIPEA with weaker alternatives such as NMM or collidine.[1]
Prolonged reaction at elevated temperatures.Optimize heating time to the minimum required for a satisfactory yield.[1]

Quantitative Data on Coupling Reagent Performance

The following table summarizes the relative effectiveness of different coupling reagents for sterically hindered amino acids.

Coupling Reagent Activated Species Reactivity Level Notes
DCC/DIC O-acylisoureaLow to ModerateOften insufficient for sterically hindered couplings.[3][4]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOP OAt esterVery HighHighly effective for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt.[1]
COMU Oxyma esterVery HighComparable to HATU in efficiency with improved safety and solubility.[1][5]
TFFH Acyl fluorideExtremely HighParticularly suited for coupling α,α-disubstituted amino acids.[5][6]

Experimental Protocols

Protocol 1: Standard Coupling with HATU

This protocol is recommended for most sterically hindered Boc-amino acid couplings.

  • Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

  • Activation: In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HATU in DMF.[4]

  • Add 4-8 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.[1][4]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.[4]

  • Monitoring: Monitor the reaction using the Kaiser test. If the test is positive, a second coupling may be necessary.[4]

  • Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).[4]

Protocol 2: Double Coupling for Difficult Residues

This protocol is for instances where a single coupling is known to be insufficient.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Second Coupling: Prepare a fresh solution of activated amino acid as described in steps 2 and 3 of Protocol 1.

  • Add the fresh solution to the resin and continue agitation for another 1-4 hours.

  • Monitoring and Final Washing: Proceed with steps 6 and 7 of Protocol 1.

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected, sterically hindered Boc-amino acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).[3]

  • Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed, monitoring for completion.

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin pre_activation Pre-activate Boc-Amino Acid (Reagent: HATU, Base: DIPEA) start->pre_activation coupling Add Activated Amino Acid to Resin (Agitate 1-4h) pre_activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring wash Wash Resin (DMF, DCM) monitoring->wash Negative double_coupling Perform Second Coupling monitoring->double_coupling Positive end End: Coupled Peptide-Resin wash->end double_coupling->monitoring

Caption: Standard workflow for coupling a sterically hindered Boc-amino acid using HATU, including a decision point for double coupling based on reaction monitoring.

troubleshooting_logic start Low Coupling Yield Observed q1 Using Carbodiimide (DCC/DIC)? start->q1 a1_yes Switch to Onium Salt (HATU, HBTU, COMU) q1->a1_yes Yes q2 Reaction Time < 4 Hours? q1->q2 No a2_yes Increase Reaction Time (e.g., overnight) q2->a2_yes Yes q3 Using DMF as Solvent? q2->q3 No a3_yes Switch to NMP or a Solvent Mixture q3->a3_yes Yes recouple Consider Double Coupling Protocol q3->recouple No

Caption: A logical troubleshooting guide for addressing low coupling yields with sterically hindered Boc-amino acids.

References

Technical Support Center: Minimizing Racemization of Boc-Amino Acids During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of Boc-protected amino acids during the critical activation step of peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis and why is it a concern?

A1: Racemization is the undesirable conversion of a single enantiomer of an amino acid (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant issue because the biological activity and three-dimensional structure of a peptide are highly dependent on the specific configuration of its constituent amino acids.[1][2] The presence of D-enantiomers can lead to inactive or even toxic peptide products.[1]

Q2: What is the primary chemical mechanism responsible for the racemization of Boc-amino acids during activation?

A2: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-amino acids, involves the formation of a 5(4H)-oxazolone intermediate.[3] This occurs after the carboxylic acid group is activated by a coupling reagent. The α-proton of this oxazolone intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of stereochemical purity.[3]

Q3: Are all Boc-protected amino acids equally susceptible to racemization?

A3: No, the susceptibility to racemization varies among different amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction.[3][4] Other residues that require careful consideration include Phenylalanine (Phe) and Aspartic acid (Asp).[5] While the urethane Boc protecting group generally offers good protection against racemization, the risk remains significant under certain conditions.[3]

Q4: How do coupling reagents and additives work in concert to minimize racemization?

A4: Coupling reagents, particularly carbodiimides, activate the carboxylic acid, but this initial activated species can be highly reactive and prone to forming the racemization-prone oxazolone intermediate.[3] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure react with the activated amino acid to form an active ester.[3][6] This new intermediate is more stable and less susceptible to racemization, providing a "safer" activated form for the subsequent coupling reaction.[3] HOAt is often considered more effective than HOBt in suppressing racemization.[3][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
High levels of D-isomer detected after coupling Inappropriate Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, can promote racemization through a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[7]Use a uronium/aminium or phosphonium salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization.[3][7] HATU is often noted for reacting faster and with less epimerization than HBTU.[3][7]
Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are prone to racemization without additives to trap the activated intermediate.[3]Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester that is less susceptible to racemization.[3][7]
Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF can contribute to the formation of intermediates that lead to racemization, particularly with the DIC/HOBt combination.[2][3]Use a less polar aprotic solvent. Solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred when racemization is a concern.[3]
Strong or Sterically Unhindered Base: The choice and amount of base can significantly impact racemization.[3] Strong bases can directly abstract the alpha-proton of the activated amino acid.[3]Use a weaker, sterically hindered, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are preferred over stronger or less sterically hindered bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[3][6]
Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including racemization.[2]Maintain a low reaction temperature. Perform the coupling at room temperature or below if racemization is a significant issue.
Prolonged Pre-activation Time: A long pre-activation time (the period the amino acid is mixed with the coupling reagent before adding the amine component) can increase the formation of the oxazolone intermediate.[3]Minimize pre-activation time or perform the coupling in situ. A short pre-activation of 1-5 minutes is often recommended.[1][3] Alternatively, mix all components together at once.[3]
Racemization specifically at Histidine or Cysteine residues Inherent Susceptibility: These amino acids are known to be highly prone to racemization.[3][4]Use a specialized coupling reagent. For Histidine, DEPBT has been reported to be effective with minimal racemization.[5] For Cysteine, base-free conditions with DIC and an additive like HOBt, HOAt, or Oxyma Pure can minimize racemization.[8] Proper side-chain protection is also crucial.[4][5]
Diketopiperazine (DKP) formation at the N-terminal dipeptide Intramolecular Cyclization: When Proline is one of the first two amino acids at the C-terminus, the dipeptide is susceptible to intramolecular cyclization to form a diketopiperazine.[2][4]Utilize in situ neutralization protocols. [4] This involves simultaneous neutralization and coupling. Alternatively, adding the second and third amino acid as a pre-formed dipeptide can bypass the problematic dipeptide-resin intermediate.[4]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The following tables provide a summary of comparative data.

Table 1: Effect of Coupling Reagent and Additive on Racemization

Boc-Amino AcidCoupling Reagent/AdditiveSolvent% D-Isomer (Racemization)
Boc-L-ProDIC/HOBtDMFHigh
Boc-L-His(Trt)DEPBTDMFLow
Boc-L-Cys(Trt)DIC/HOBt (base-free)DCMLow

Note: "High" and "Low" are qualitative indicators based on literature reports. The actual percentage can vary based on specific reaction conditions.[2][5][8]

Table 2: General Comparison of Bases for Minimizing Racemization

BaseSteric HindranceBasicity (pKa of conjugate acid)General Recommendation for Racemization Suppression
Triethylamine (TEA)Low~10.75Not recommended for sensitive couplings
Diisopropylethylamine (DIPEA)High~10.75Commonly used, but weaker bases are preferred for sensitive couplings
N-methylmorpholine (NMM)Moderate~7.4Recommended
2,4,6-CollidineHigh~7.4Recommended, especially for sensitive couplings

Data compiled from various sources.[3][6]

Key Experimental Protocols

Protocol 1: General Low-Racemization Coupling of Boc-Amino Acids

This protocol outlines a general procedure for coupling Boc-amino acids while minimizing racemization.

  • Resin Preparation: a. Swell the resin-bound peptide in an appropriate solvent like DCM or DMF. b. Perform Boc deprotection of the N-terminal amino acid using 50% Trifluoroacetic acid (TFA) in DCM. c. Wash the resin thoroughly with DCM. d. Neutralize the resin with 5% DIEA in DCM or DMF. e. Wash the resin thoroughly with DCM and then with the coupling solvent (e.g., DCM or DMF).

  • Coupling (In Situ Activation): a. In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and a racemization-suppressing additive such as HOAt or Oxyma (3 equivalents) in the coupling solvent. b. Add the coupling reagent (e.g., DIC, 3 equivalents) to the amino acid/additive solution. c. Immediately add this activation mixture to the washed and neutralized resin. d. Agitate the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by a ninhydrin test. e. Wash the resin thoroughly with the coupling solvent, DCM, and isopropanol.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol provides a method to determine the extent of racemization by analyzing the amino acid composition of the synthesized peptide after hydrolysis.

  • Peptide Hydrolysis: a. Place a small sample of the peptide-resin in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube, and evaporate the HCl. e. Reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl.

  • Derivatization (using Marfey's Reagent as an example): a. To a specific volume of the amino acid hydrolysate, add a solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) in acetone. b. Add a sodium bicarbonate solution and heat the mixture at 40°C for 1 hour. c. Cool the reaction and neutralize with HCl. d. Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A standard reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for Marfey's adducts).

    • Quantification: The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification by integrating the respective peak areas.

Visualizations

Racemization_Mechanism Boc_AA Boc-Amino Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) Boc_AA->Activated_Ester Oxazolone 5(4H)-Oxazolone (Racemization-Prone) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate L_Amino_Acid L-Amino Acid Derivative Oxazolone->L_Amino_Acid Coupling with Amine Enolate->Oxazolone D_Amino_Acid D-Amino Acid Derivative Enolate->D_Amino_Acid Protonation Peptide Peptide Bond Formation D_Amino_Acid->Peptide L_Amino_Acid->Peptide

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow start Start: Peptide-Resin with free N-terminus coupling_reagent Select Low-Racemization Coupling Reagent (e.g., HATU, HBTU, PyBOP) start->coupling_reagent additive Select Effective Additive (e.g., HOAt, Oxyma) coupling_reagent->additive solvent Choose Less Polar Solvent (e.g., DCM, THF) additive->solvent base Use Weak, Hindered Base (e.g., NMM, Collidine) solvent->base conditions Control Reaction Conditions (Low Temp, Short Pre-activation) base->conditions coupling Perform Coupling Reaction conditions->coupling monitoring Monitor Reaction Progress (e.g., Ninhydrin Test) coupling->monitoring wash Wash Resin monitoring->wash end End: Elongated Peptide Chain wash->end

Caption: Workflow for minimizing racemization during coupling.

References

Technical Support Center: Overcoming Solubility Challenges with Boc-(R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues encountered with Boc-(R)-2-Thienylglycine in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a derivative of the non-proteinogenic amino acid (R)-2-Thienylglycine, featuring a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group. This group generally increases its solubility in common organic solvents compared to the unprotected amino acid. However, the presence of the polar carboxylic acid and the thiophene ring can lead to solubility challenges in certain solvents.

Q2: In which common organic solvents is this compound typically soluble?

While quantitative solubility data is not extensively published, based on its structure and general behavior of Boc-protected amino acids, this compound is expected to be soluble in polar aprotic solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are frequently used solvents in reactions involving Boc-amino acids.[1][2]

Q3: Why am I experiencing difficulty dissolving this compound in my reaction solvent?

Several factors can contribute to poor solubility:

  • Solvent Polarity: The polarity of your chosen solvent may not be optimal for solvating the entire molecule, which has both polar (carboxylic acid) and non-polar (Boc group, thienyl ring) regions.

  • Crystalline Structure: The solid-state properties, such as the crystal lattice energy of your specific batch of this compound, can impact its dissolution rate.

  • Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at ambient temperature may be insufficient.

  • Purity: Impurities in the starting material can sometimes affect its solubility characteristics.

Q4: Can the formation of aggregates affect the solubility?

Yes, like many amino acid derivatives, this compound has the potential to form intermolecular hydrogen bonds, leading to aggregation. This can reduce its effective solubility in a given solvent.

Troubleshooting Guide: Enhancing Solubility of this compound

This guide provides a systematic approach to addressing solubility issues during your experiments.

Issue 1: this compound does not fully dissolve in the primary reaction solvent (e.g., DCM, THF, Acetonitrile).

Root Cause Analysis and Solutions:

  • Sub-optimal Solvent Choice: The primary solvent may not be suitable for this specific compound.

    • Solution 1: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent alternatives that are commonly used in peptide synthesis and are known to dissolve a wide range of Boc-protected amino acids.[1]

    • Solution 2: Use a solvent mixture. The addition of a co-solvent can significantly improve solubility. For example, a mixture of DCM and DMF can provide a balanced polarity to solvate the molecule effectively.

  • Insufficient Solvation Energy: The energy required to break the crystal lattice is not being met by the solvent-solute interactions.

    • Solution 1: Gentle heating. Warming the mixture can increase the kinetic energy and help overcome the lattice energy, leading to better dissolution. Always monitor for potential degradation of the starting material or other reagents at elevated temperatures.

    • Solution 2: Sonication. Applying ultrasonic waves can help to break up solid aggregates and enhance the dissolution process.

Issue 2: The reaction mixture becomes cloudy or a precipitate forms upon addition of other reagents.

Root Cause Analysis and Solutions:

  • Change in Solvent Polarity: The addition of a less polar or more polar reagent can alter the overall polarity of the reaction mixture, causing the this compound to precipitate.

    • Solution: Increase the volume of the primary solvent or add a co-solvent. This can help to maintain a favorable solvation environment for all components in the reaction.

  • In situ Salt Formation: If a basic reagent is added, it can deprotonate the carboxylic acid of this compound, forming a salt that may be less soluble in the organic solvent.

    • Solution: Use a more polar solvent system. Solvents like DMF are generally better at solvating salts than less polar solvents like DCM.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationPredicted SolubilityNotes
DichloromethaneDCMModerately SolubleCommonly used, but solubility issues can arise.
N,N-DimethylformamideDMFHighly SolubleA good choice for overcoming solubility issues.
TetrahydrofuranTHFSparingly to Moderately SolubleMay require heating or a co-solvent.
AcetonitrileACNSparingly to Moderately SolubleSimilar to THF.
MethanolMeOHSolubleThe carboxylic acid can be esterified in the presence of an acid catalyst.
Toluene-Sparingly SolubleGenerally not a good solvent for this compound.

Disclaimer: This table is based on the general properties of Boc-protected amino acids and the chemical structure of this compound. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Standard Dissolution for Coupling Reactions
  • To a clean, dry reaction vessel, add the required amount of this compound.

  • Add the primary solvent, typically DMF or a mixture of DCM/DMF (e.g., 1:1 v/v), to achieve the desired concentration.

  • Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming (e.g., to 30-40 °C) can be applied if dissolution is slow.

  • Once a clear solution is obtained, proceed with the addition of other reagents.

Protocol 2: Troubleshooting Poor Solubility
  • If this compound does not dissolve in the initial solvent, add a co-solvent with higher polarity, such as DMF, in a stepwise manner (e.g., adding 10% of the total volume at a time) until a clear solution is obtained.

  • Alternatively, if the reaction conditions permit, add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (1.0-1.1 equivalents). The formation of the corresponding amine salt often improves solubility in polar aprotic solvents.

  • If a precipitate forms after the addition of other reagents, try increasing the total solvent volume to reduce the concentration of all species.

Visualizations

experimental_workflow start Start: Weigh this compound add_solvent Add Primary Solvent (e.g., DCM or DMF) start->add_solvent dissolution_check Fully Dissolved? add_solvent->dissolution_check proceed Proceed with Reaction dissolution_check->proceed Yes troubleshoot Troubleshoot Solubility dissolution_check->troubleshoot No add_cosolvent Add Co-solvent (e.g., DMF) troubleshoot->add_cosolvent heat_sonicate Apply Gentle Heat or Sonication troubleshoot->heat_sonicate check_again Re-evaluate Dissolution add_cosolvent->check_again heat_sonicate->check_again check_again->proceed Yes check_again->troubleshoot No (Re-evaluate solvent system)

Figure 1: A workflow diagram for dissolving this compound.

logical_relationship solubility Solubility of This compound factors Influencing Factors solubility->factors solvent Solvent Polarity factors->solvent temp Temperature factors->temp aggregation Intermolecular Aggregation factors->aggregation purity Purity of Compound factors->purity

Figure 2: Factors influencing the solubility of this compound.

References

Technical Support Center: Removal of Unreacted Di-tert-butyl Dicarbonate (Boc₂O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc₂O) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted Boc₂O?

Unreacted Boc₂O is a common impurity in Boc protection reactions. Its presence can interfere with subsequent reaction steps and complicate the purification of the desired product. Furthermore, its byproducts upon decomposition, such as tert-butanol, can also be impurities that need to be removed.

Q2: What are the common byproducts of a Boc protection reaction?

The primary byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] The main impurity to be removed from the reaction mixture is often the excess, unreacted Boc₂O itself.[1]

Q3: How can I detect the presence of unreacted Boc₂O in my reaction mixture?

The presence of unreacted Boc₂O can be detected by ¹H NMR spectroscopy, where the tert-butyl group of Boc₂O shows a characteristic singlet peak around 1.5 ppm. While Thin Layer Chromatography (TLC) can be used, Boc₂O may not be visible with all stains, such as ninhydrin.[2] A distinct "Boc" smell can also be an indicator of its presence.

Q4: Is Boc₂O stable during a typical aqueous workup?

Boc-anhydride has low solubility in water and is generally stable to neutral water washes.[1] However, it can be sensitive to acidic or basic conditions. Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Residual Boc₂O observed in NMR after standard workup. Incomplete quenching or hydrolysis of Boc₂O.- Chemical Quenching: Add a nucleophilic scavenger like imidazole or an amine-based resin to the reaction mixture before workup.[2][3] - Vigorous Basic Wash: Wash the organic layer multiple times with saturated sodium bicarbonate solution.[3] - High Vacuum: If the product is not volatile, place the crude material under high vacuum for an extended period to sublimate the Boc₂O.[3][4]
Emulsion formation during aqueous workup. The presence of both polar and non-polar components.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - If the product is in the organic layer, passing it through a phase separator or using a larger amount of drying agent can help.
Product loss during purification. The chosen purification method is not optimal for the product's properties.- For water-soluble products: Consider alternative purification methods to extraction, such as precipitation or specialized chromatography. - For non-polar products: Washing with a non-polar solvent like pentane can selectively remove Boc₂O.[5]
Quenching agent or its byproduct is difficult to remove. The byproduct of the quenching reaction has similar properties to the desired product.- Imidazole Quenching: The resulting Boc-imidazole adduct can be removed by washing the organic layer with a dilute acid solution (e.g., <0.5M HCl).[2] - Polymer-supported Scavengers: Use a polymer-supported scavenger which can be easily removed by filtration.

Comparison of Boc₂O Removal Methods

Method Principle Typical Conditions Advantages Disadvantages
Chemical Quenching (Imidazole) Reaction with a nucleophile to form a water-soluble adduct.1.5 equivalents of imidazole relative to excess Boc₂O, stir at room temperature for 1-2 hours.[2][3]Fast and efficient.[6]Requires an additional acidic wash to remove the imidazole adduct, which may not be suitable for acid-sensitive products.[2]
Aqueous Workup (Sat. NaHCO₃) Base-catalyzed hydrolysis of Boc₂O.Vigorous stirring with saturated sodium bicarbonate solution during workup.[3]Simple and uses common lab reagents.Can be less efficient for large excesses of Boc₂O and may require multiple washes. Vigorous gas evolution (CO₂) occurs.[5]
High Vacuum/ Sublimation Removal of volatile Boc₂O and tert-butanol.High vacuum for an extended period (e.g., 72 hours).[4]No additional reagents are needed; avoids aqueous workup.[4]Time-consuming and only suitable for non-volatile products.[4]
Polymer-Supported Scavengers Reaction with a solid-supported nucleophile.Stirring the reaction mixture with a polymer-supported amine resin.Easy removal of the scavenger and its byproducts by simple filtration.Can be more expensive than other methods and may require longer reaction times for complete scavenging.
Flash Column Chromatography Separation based on polarity.Silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate).Highly effective for separating compounds with different polarities.Can be time-consuming and result in product loss on the column.

Experimental Protocols

Protocol 1: Chemical Quenching with Imidazole
  • After the Boc protection reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc₂O) to the reaction mixture.[3]

  • Stir the mixture at room temperature for 1-2 hours.[3]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a dilute acid solution (e.g., 0.5 M HCl) to remove the Boc-imidazole adduct.

  • Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Removal by Aqueous Workup with Saturated Sodium Bicarbonate
  • Upon completion of the Boc protection reaction, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of sodium bicarbonate. Be cautious of pressure buildup due to CO₂ evolution.

  • Repeat the wash with saturated sodium bicarbonate solution 2-3 times.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Removal by High Vacuum Sublimation
  • After the reaction, concentrate the crude reaction mixture under reduced pressure to remove the solvent.

  • Transfer the resulting residue to a flask suitable for high vacuum.

  • Connect the flask to a high vacuum line, preferably with a cold trap.

  • Apply high vacuum for an extended period (e.g., 72 hours) to allow the residual Boc₂O to sublimate.[4]

  • The purified, non-volatile product remains in the flask.

Decision Workflow for Boc₂O Removal

Boc2O_Removal_Workflow start Reaction Workup: Excess Boc₂O Present product_properties Assess Product Properties: - Volatility - Acid/Base Stability start->product_properties volatile_check Is the product non-volatile? product_properties->volatile_check Volatility acid_stable_check Is the product acid-stable? product_properties->acid_stable_check Stability volatile_check->acid_stable_check No high_vacuum High Vacuum Sublimation volatile_check->high_vacuum Yes base_stable_check Is the product base-stable? acid_stable_check->base_stable_check No imidazole_quench Chemical Quench (e.g., Imidazole) acid_stable_check->imidazole_quench Yes bicarb_wash Aqueous Workup (Sat. NaHCO₃) base_stable_check->bicarb_wash Yes resin_scavenger Polymer-Supported Scavenger base_stable_check->resin_scavenger No chromatography Flash Column Chromatography high_vacuum->chromatography If impurities remain imidazole_quench->chromatography If impurities remain bicarb_wash->chromatography If impurities remain resin_scavenger->chromatography If other methods fail

Caption: Decision tree for selecting a suitable method for Boc₂O removal.

References

Optimizing reaction time and temperature for Boc removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help you achieve complete and efficient deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The most common cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2] This cation can alkylate nucleophilic sites on the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to unwanted byproducts.[2][3]

Q2: What are the most common reasons for incomplete Boc deprotection?

A2: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[2][4][5]

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require longer reaction times, higher temperatures, or stronger acidic conditions for complete removal.[1][2][6]

  • Low Temperature: Most Boc deprotections proceed efficiently at room temperature.[7] If the reaction is sluggish, gentle warming may be necessary, but this can also increase the risk of side reactions.[7]

Q3: How can I prevent the tert-butylation of sensitive amino acid residues?

A3: The most effective strategy is to add "scavengers" to the deprotection reaction mixture.[7] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the cation and preventing side reactions.[7]

Q4: What are standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?

A4: A common starting point for TFA-mediated Boc deprotection is a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature.[7][8] Reactions are often initiated at 0°C, then allowed to warm to room temperature and stirred for 30 minutes to 4 hours.[7][8][9] However, these conditions should always be optimized for each specific substrate to minimize side reactions.[7]

Boc Deprotection Troubleshooting Guide

Problem Potential Cause Recommended Action
Incomplete Deprotection (Starting material remains)Insufficient Acid Concentration: The acid is not strong or concentrated enough to drive the reaction to completion.[2][6]Increase the acid concentration. For example, if using 20% TFA in DCM, consider increasing it to 50%.[6][7] For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[2][6]
Inadequate Reaction Time: The reaction has not been allowed to proceed long enough.[2][6]Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time as needed.[1][6]
Low Temperature: The reaction rate is too slow at the current temperature.Most deprotections work well at room temperature.[7] Gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[2][7]
Steric Hindrance: The Boc group is not easily accessible to the acid due to the molecule's structure.[1][2]Increase the reaction time and consider gentle heating. A stronger acid system may also be necessary.[2][7]
Side Product Formation (e.g., t-Butylation)Reactive tert-Butyl Cation: The generated tert-butyl cation is reacting with nucleophilic sites on your molecule.[1][2]Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include Triisopropylsilane (TIS), water, anisole, and 1,2-ethanedithiol (EDT).[7]
Trifluoroacetylation (Amine acylation when using TFA)Nucleophilic Amine Attack: The deprotected, nucleophilic amine attacks a trifluoroacetyl group.[1][7]This is more common with excess TFA or prolonged reaction times. Ensure complete removal of residual TFA during work-up by co-evaporation with a solvent like toluene.[1]
Degradation of Substrate Acid-Labile Groups: Other functional groups in the molecule are sensitive to the strong acidic conditions.[1][7]Use milder deprotection conditions. Consider alternatives to strong acids, such as p-toluenesulfonic acid (pTSA) or oxalyl chloride in methanol.[1][10][11] Thermal deprotection in a suitable solvent is another option that avoids acid altogether.[9][12]

Data Presentation

Table 1: Typical Conditions for Boc Deprotection
Reagent Solvent Typical Concentration Temperature Typical Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[7][8]0°C to Room Temp[7]30 min - 2 hours[7]
Hydrogen Chloride (HCl)1,4-Dioxane4M[7][9]0°C to Room Temp[7]30 min - 2 hours[7]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariable[1]
Oxalyl ChlorideMethanol3 equivalents[11]Room Temp1 - 4 hours[10][11]
Thermal (Catalyst-Free)Water, TFE, TolueneN/A100 - 240°C[12][13]Minutes to several hours[9][13]
Table 2: Common Scavengers for Preventing Side Reactions
Scavenger Purpose Typical Concentration
Triisopropylsilane (TIS)Highly effective carbocation scavenger, particularly for protecting tryptophan and methionine.[7]1-5% (v/v)[7]
WaterActs as a scavenger for the tert-butyl cation.[7]2.5-5% (v/v)[7]
AnisoleA general scavenger for various nucleophilic residues, including preventing the alkylation of tryptophan.[7]2.5-5% (v/v)[7]
1,2-Ethanedithiol (EDT)Effective in preventing side reactions involving tryptophan.[7]2.5% (v/v)[7]
ThioanisoleProtects cysteine and methionine from tert-butylation.[7]2.5-5% (v/v)

Visualizations

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Decarboxylation cluster_3 Final Product BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid ProtonatedBoc->CarbamicAcid tBu_Cation (CH3)3C+ ProtonatedBoc->tBu_Cation H_plus H+ Amine R-NH2 CarbamicAcid->Amine CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2 AmineSalt R-NH3+ Amine->AmineSalt + H+ Amine->AmineSalt

Caption: Acid-catalyzed Boc deprotection mechanism.[1][14]

Troubleshooting_Workflow Start Boc Deprotection Issue CheckCompletion Reaction Incomplete? Start->CheckCompletion CheckByproducts Unexpected Byproducts? CheckCompletion->CheckByproducts No IncreaseAcid Increase Acid Conc. / Use Stronger Acid CheckCompletion->IncreaseAcid Yes UseScavengers Add Scavengers (e.g., TIS, Anisole) CheckByproducts->UseScavengers Yes Optimize Re-evaluate & Optimize CheckByproducts->Optimize No IncreaseTimeTemp Increase Time / Gentle Heat IncreaseAcid->IncreaseTimeTemp IncreaseTimeTemp->Optimize MilderConditions Use Milder Conditions (e.g., pTSA) UseScavengers->MilderConditions MilderConditions->Optimize

Caption: Troubleshooting workflow for Boc deprotection.

Decision_Workflow Start Select Deprotection Method AcidLabile Is the substrate acid-labile? Start->AcidLabile StericHindrance Is there significant steric hindrance? AcidLabile->StericHindrance No MildAcid Mild Acid: pTSA or Oxalyl Chloride AcidLabile->MildAcid Yes TFA_HCl Standard Acid: TFA or HCl StericHindrance->TFA_HCl No StrongAcid Stronger Acid / Higher Temp StericHindrance->StrongAcid Yes Thermal Thermal Deprotection MildAcid->Thermal

Caption: Decision workflow for choosing a Boc deprotection method.[9]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This is the most common method for Boc deprotection.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane), optional

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (typical concentration 0.1-0.5 M) in a round-bottom flask.[8]

  • Cool the solution to 0°C using an ice bath.[1][6]

  • If required, add a scavenger such as TIS (2.5-5% v/v).[6]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6][7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[8]

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[1][6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][9] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1]

  • For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2][9]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[2]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method is an alternative to TFA and is particularly useful when the product is desired as a hydrochloride salt.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[9]

  • Stir the mixture at room temperature for 1 to 4 hours.[9]

  • Monitor the reaction by TLC or LC-MS.[9]

  • Upon completion, the product often precipitates as the hydrochloride salt.[9]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[9] Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[9]

Protocol 3: Thermal Deprotection in Water

This "green" method avoids the use of strong acids and organic solvents, but may require high temperatures.

Materials:

  • Boc-protected amine

  • Water

  • Dichloromethane (DCM) for extraction

  • Round-bottom flask with a reflux condenser

Procedure:

  • Suspend the N-Boc protected amine in water in a round-bottom flask.[9]

  • Heat the mixture to reflux (90-100°C) and stir vigorously.[9] Note: Some substrates may require temperatures up to 150°C or higher for a practical reaction rate.[12]

  • The reaction time can vary from minutes to several hours, depending on the substrate.[9]

  • Monitor the reaction by TLC.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane or another suitable organic solvent.[9]

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[9]

References

Technical Support Center: Mild Boc Deprotection for Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of acid-sensitive functionalities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide you in selecting the optimal mild deprotection strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard Boc deprotection with TFA is cleaving other acid-labile groups in my molecule. What are my options?

A1: When strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are too harsh for your substrate, several milder alternatives can be employed.[1][2] The choice of method will depend on the specific acid sensitivities of your other functional groups. Options include:

  • Milder Brønsted Acids: Consider using aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

  • Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively remove the Boc group under non-protic conditions.[1]

  • Thermal Methods: In some cases, heating the Boc-protected compound in a suitable solvent like boiling water or 2,2,2-trifluoroethanol can effect deprotection without any acid.[1][3]

  • Non-Acidic Reagents: For highly sensitive substrates, methods like using oxalyl chloride in methanol have proven effective.[4][5][6][7]

Q2: I'm observing incomplete deprotection even after extended reaction times. What could be the issue?

A2: Incomplete deprotection can be frustrating. Here are a few common causes and potential solutions:

  • Insufficient Acid: If your substrate contains basic functional groups, they may be neutralizing the acid, rendering it ineffective for Boc removal. Consider increasing the equivalents of a mild acid.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the deprotecting agent.[2][9] In such cases, a longer reaction time, gentle heating, or switching to a smaller deprotecting agent might be necessary.

  • Solvent Choice: Ensure your substrate is fully soluble in the chosen solvent. For some reactions, anhydrous conditions are critical for success.[2][10]

Q3: I'm seeing byproducts resulting from tert-butylation of my molecule. How can I prevent this?

A3: The tert-butyl cation generated during acidic Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on your substrate, such as electron-rich aromatic rings or sulfur-containing groups.[1][11] The most effective way to prevent this is by using scavengers.[1][9] Common scavengers include:

  • Triethylsilane (TES)

  • Triisopropylsilane (TIPS)[1]

  • Thioanisole[1]

  • Water[1]

These scavengers will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.

Q4: Are there any "green" or environmentally friendly methods for Boc deprotection?

A4: Yes, several methods aim to reduce the environmental impact of chemical reactions. For Boc deprotection, catalyst-free deprotection using hot water is a notable green alternative.[1][12] Additionally, the use of deep eutectic solvents (DES) is being explored as an eco-friendly reaction medium.[1] Efforts are also ongoing to replace chlorinated solvents like dichloromethane (DCM) with more benign alternatives.[13]

Comparison of Mild Boc Deprotection Methods

The following table summarizes various mild methods for the deprotection of N-Boc protected amines, providing a quick reference for selecting a suitable method based on your substrate's properties and desired reaction conditions.

Method/ReagentSubstrate TypeConditionsTimeYield (%)Reference
Thermal (Boiling Water) Aromatic & Aliphatic AminesWater, 100 °C10 min - 2 hQuantitative[3]
Thermal (Continuous Flow) Aryl & Alkyl AminesMethanol or Trifluoroethanol, 240 °C30 min88-93%[3]
Oxalyl Chloride/Methanol Aromatic, Aliphatic, Heterocyclic Amines(COCl)₂ (3 equiv.), Methanol, RT1 - 4 h>70% (up to 90%)[3][4][5][6][7]
Aqueous Phosphoric Acid Various N-Boc protected substrates85% H₃PO₄, THF, RT4 - 8 hGood to Excellent[2]
Iron(III) Catalysis N,N'-diprotected amino acids & aminesFeCl₃ (catalytic), DCM, RTNot SpecifiedHigh[3]
p-Toluenesulfonic Acid N-Boc derivativesp-TsOH, Acetonitrile/Methanol, RTVariableGood[9]
TBAF N-Boc derivativesTBAF, THF, RefluxNot SpecifiedGood[3]

Detailed Experimental Protocols

1. Boc Deprotection using Oxalyl Chloride in Methanol

This method is particularly useful for substrates containing acid-labile esters.[9]

  • Procedure:

    • Dissolve the N-Boc protected substrate in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (3 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by standard methods such as column chromatography or extraction.[4][5][6][7]

2. Boc Deprotection using Aqueous Phosphoric Acid

A milder alternative to strong acids like TFA.

  • Procedure:

    • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).

    • Add aqueous phosphoric acid (85 wt%).

    • Stir the mixture at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]

3. Thermal Boc Deprotection in Boiling Water

An environmentally friendly method that avoids the use of any acid catalyst.

  • Procedure:

    • Suspend the N-Boc protected amine in water.

    • Heat the mixture to reflux (100 °C).

    • Stir vigorously for the appropriate amount of time (typically 10 minutes to 2 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[12]

Visual Guides

Boc_Deprotection_Decision_Tree start Start: Boc-protected acid-sensitive substrate acid_labile Are other groups extremely acid-labile (e.g., acetals, t-butyl esters)? start->acid_labile strong_acid_issue Standard TFA/HCl is problematic start->strong_acid_issue thermal_stability Is the substrate thermally stable? acid_labile->thermal_stability Yes mild_acid Use Milder Acidic Conditions (e.g., aq. H3PO4, pTSA) acid_labile->mild_acid No non_acidic Use Non-Acidic Methods (e.g., Oxalyl Chloride/MeOH) thermal_stability->non_acidic No thermal_method Use Thermal Methods (e.g., Boiling Water) thermal_stability->thermal_method Yes lewis_acid Consider Lewis Acids (e.g., ZnBr2, TMSI) mild_acid->lewis_acid

Caption: Decision tree for selecting a mild Boc deprotection method.

Troubleshooting_Workflow start Experiment Start: Mild Boc Deprotection check_completion Monitor Reaction (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No add_scavenger Side Reactions? (tert-butylation) check_completion->add_scavenger Yes troubleshoot Troubleshooting Steps incomplete->troubleshoot increase_time_temp Increase Time/Temp troubleshoot->increase_time_temp change_reagent Change Reagent/ Solvent troubleshoot->change_reagent increase_time_temp->check_completion change_reagent->check_completion use_scavenger Add Scavenger (TIPS, Thioanisole) add_scavenger->use_scavenger Yes complete Reaction Complete Proceed to Workup add_scavenger->complete No use_scavenger->complete

Caption: General troubleshooting workflow for mild Boc deprotection.

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis for Specific Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies is a critical determinant in the successful synthesis of peptides. This choice significantly influences the yield, purity, and overall efficiency, particularly when dealing with challenging peptide sequences. This guide provides an objective, data-driven comparison of these two cornerstone strategies, with a special focus on their application to sequences prone to aggregation, racemization, and other common side reactions.

Core Principles: A Tale of Two Chemistries

The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions for the removal of the temporary α-amino protecting group.

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group, which is removed by a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

  • Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group, which is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based) and are removed simultaneously with the peptide from the resin using TFA.[1]

This inherent difference in deprotection chemistry has significant implications for the synthesis of specific peptide sequences.

Performance Comparison for Challenging Sequences

While both methodologies can produce high-quality peptides, their effectiveness can vary depending on the specific characteristics of the peptide sequence.

Aggregation-Prone Peptides

Peptide aggregation during synthesis is a major obstacle that can lead to incomplete reactions and low yields.[1] The choice of strategy can be crucial in mitigating this issue.

The Boc strategy is often favored for synthesizing hydrophobic peptides that are prone to aggregation.[1] The acidic deprotection step protonates the N-terminus of the peptide chain, which can disrupt the intermolecular hydrogen bonding that leads to aggregation.[1] This increased solvation can improve coupling efficiency.[2]

The Fmoc strategy , while generally preferred for its milder conditions, can be more susceptible to aggregation issues in certain sequences.[2] However, various modifications to the standard protocol, such as the use of pseudoprolines or microwave assistance, can significantly improve outcomes.[1]

Case Study: Amyloid Beta (Aβ) (1-42) Synthesis

Strategy & ConditionsCrude YieldCrude Purity
Fmoc/tBu SPPS (Standard)33%Not Reported
Fmoc/tBu SPPS with Pseudoprolines57%Not Reported
Fmoc/tBu SPPS with Microwave Assistance87%67%

Data adapted from a study on the synthesis of Aβ(1-42).[1]

Sequences Prone to Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The basic conditions of Fmoc deprotection can trigger the cyclization of the aspartic acid side chain, leading to impurities that are difficult to remove. The Boc strategy, which avoids the use of a strong base for deprotection, is inherently less prone to this side reaction.[1]

Peptides with Racemization-Prone Residues

Racemization, the loss of stereochemical integrity, is a concern for all amino acids but is especially problematic for residues like histidine and cysteine.[1] The basic deprotection conditions in Fmoc-SPPS can contribute to the racemization of these sensitive residues.[1] The acidic deprotection of the Boc strategy can sometimes offer an advantage in this regard. However, the choice of coupling reagents and conditions is a more critical factor in controlling racemization in both strategies.[1]

Experimental Workflows and Chemical Pathways

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies and the fundamental chemical transformations involved.

Boc_SPPS_Workflow Resin Resin Boc_AA_Resin Boc-AA-Resin Resin->Boc_AA_Resin 1. Attach First Boc-Amino Acid Deprotected_Resin H2N-AA-Resin Boc_AA_Resin->Deprotected_Resin 2. Boc Deprotection (TFA) Coupled_Peptide Boc-AA2-AA1-Resin Deprotected_Resin->Coupled_Peptide 3. Coupling (Boc-AA2, Coupling Reagent) Coupled_Peptide->Deprotected_Resin Repeat Cycle Final_Peptide Cleaved Peptide Coupled_Peptide->Final_Peptide 4. Final Cleavage (HF)

Boc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Attach First Fmoc-Amino Acid Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Fmoc Deprotection (Piperidine) Coupled_Peptide Fmoc-AA2-AA1-Resin Deprotected_Resin->Coupled_Peptide 3. Coupling (Fmoc-AA2, Coupling Reagent) Coupled_Peptide->Deprotected_Resin Repeat Cycle Final_Peptide Cleaved Peptide Coupled_Peptide->Final_Peptide 4. Final Cleavage (TFA)

References

A Head-to-Head Comparison of TFA and HCl for Boc Deprotection Efficiency and Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent and critical step in organic synthesis. The choice of acidic reagent for this deprotection can significantly impact reaction efficiency, yield, and the side product profile. The two most common reagents for this transformation, trifluoroacetic acid (TFA) and hydrogen chloride (HCl), each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal deprotection strategy.

Quantitative Comparison of TFA and HCl for Boc Deprotection

The selection between TFA and HCl is often dictated by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the deprotected amine.[1] While both are strong acids capable of efficiently cleaving the Boc group, they exhibit key differences in reaction kinetics, selectivity, and handling. The following table summarizes the key quantitative and qualitative differences between TFA and HCl for Boc deprotection based on published experimental data.[1]

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)[1][2], neat TFA[2]4M in Dioxane[1][3], 1M-4M in various organic solvents (e.g., MeOH, EtOAc)[1], or aqueous solutions
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature.[1]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[1][3] or slower depending on the solvent and concentration.
Yield Typically high to quantitative.[1]Typically high to quantitative.[1]
Product Purity Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[1]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[1]
Selectivity Can be less selective and may cleave other acid-sensitive groups.Can offer superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers.[3]
Side Reactions The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine); scavengers like anisole or thioanisole are often used to prevent this.[1]Similar potential for t-butyl cation side reactions, though the choice of solvent can influence this.[1]

Mechanism of Boc Deprotection and Side Product Formation

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (TFA or HCl). This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt (trifluoroacetate or hydrochloride).[4][5][6][7]

The primary source of side products in Boc deprotection arises from the reactivity of the intermediate tert-butyl cation. This electrophilic species can be trapped by nucleophiles present in the reaction mixture, leading to unwanted alkylation. For example, in peptide synthesis, the side chains of amino acids such as tryptophan and methionine are particularly susceptible to alkylation by the tert-butyl cation.[1] To mitigate these side reactions, scavengers like anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the tert-butyl cation.[1]

Boc deprotection pathway and side reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving successful and consistent results in chemical synthesis.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol provides a general method for the removal of a Boc group from an amine using a solution of TFA in DCM.[1][2][4]

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution. A common concentration range is 20-50% (v/v) TFA in DCM.[1] For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.

  • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.[4]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution should be exercised as the evolution of CO₂ may cause pressure buildup.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane

This protocol describes a general procedure for the deprotection of a Boc-protected amine using a solution of HCl in 1,4-dioxane.[8]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Methanol or DCM (optional, as a co-solvent)

  • Diethyl ether

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.[8]

  • At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[8]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[8]

  • If the free amine is desired, the hydrochloride salt can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution).[8]

Experimental_Workflow cluster_tfa TFA Deprotection cluster_hcl HCl Deprotection A1 Dissolve Boc-Amine in DCM A2 Add 20-50% TFA A1->A2 A3 Stir at RT (1-4h) A2->A3 A4 Monitor by TLC/LC-MS A3->A4 A5 Rotovap A4->A5 A6 Aqueous Work-up (NaHCO₃) A5->A6 A7 Isolate Free Amine A6->A7 B1 Dissolve Boc-Amine B2 Add 4M HCl in Dioxane at 0°C B1->B2 B3 Stir at RT (0.5-2h) B2->B3 B4 Monitor by TLC/LC-MS B3->B4 B5 Rotovap B4->B5 B6 Precipitate with Ether B5->B6 B7 Isolate Amine HCl Salt B6->B7

References

Chiral Purity Analysis of Boc-(R)-2-Thienylglycine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The enantiomeric purity of Boc-(R)-2-Thienylglycine, a crucial building block in the synthesis of various pharmaceuticals, is a critical quality attribute that can significantly influence the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of analytical methodologies for determining the chiral purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical strategy for their needs.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Direct chiral HPLC is the most prevalent and effective method for the enantioselective analysis of N-protected amino acids like this compound. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

Comparison of Chiral Stationary Phases (CSPs)

Two main types of CSPs have demonstrated broad applicability for the chiral separation of Boc-protected amino acids: macrocyclic glycopeptide-based and polysaccharide-based CSPs.[1]

FeatureMacrocyclic Glycopeptide CSP (e.g., Teicoplanin-based)Polysaccharide-based CSP (e.g., Cellulose-based)
Separation Mode Primarily Reversed-PhasePrimarily Normal-Phase
Typical Mobile Phase Acetonitrile/Water/Acidic Modifier (e.g., TFA)Hexane/Alcohol/Acidic Modifier (e.g., TFA)
Advantages High efficiency and ruggedness, compatible with LC-MS.[2]Broad enantioselectivity for a wide range of compounds.[1]
Considerations Reversed-phase is often the viable choice for t-BOC amino acids.[2]Requires use of non-polar, flammable solvents.
Experimental Protocols

Method 1: Reversed-Phase HPLC using a Macrocyclic Glycopeptide-Based CSP

This method is highly suitable for the analysis of this compound, leveraging a teicoplanin-based CSP for effective chiral recognition in a reversed-phase mode.[3][4]

  • Column: CHIROBIOTIC T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 40:60, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Normal-Phase HPLC using a Polysaccharide-Based CSP

Polysaccharide-derived CSPs are also effective for the resolution of N-protected amino acids, typically under normal-phase conditions.[1]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis prep1 Weigh Boc-(R)-2- Thienylglycine prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 hplc_inject Inject Sample prep2->hplc_inject hplc_system HPLC System with Chiral Column hplc_detect UV Detection hplc_system->hplc_detect hplc_inject->hplc_system hplc_data Data Acquisition and Analysis hplc_detect->hplc_data cluster_hplc Direct Analysis cluster_gcms Indirect Analysis (Requires Derivatization) cluster_ce Direct Analysis start Boc-(R)-2- Thienylglycine Sample hplc Chiral HPLC start->hplc derivatization Chemical Derivatization start->derivatization ce Chiral CE start->ce gcms Chiral GC-MS derivatization->gcms

References

Confirming the Structure of Synthesized Boc-(R)-2-Thienylglycine using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of novel therapeutics, the accurate structural confirmation of starting materials is paramount. This guide provides a comprehensive comparison for confirming the structure of synthesized Boc-(R)-2-Thienylglycine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present expected chemical shifts, a detailed experimental protocol, and a comparison with potential impurities.

Introduction to this compound and NMR Analysis

This compound is a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other pharmaceutically active compounds. The tert-butyloxycarbonyl (Boc) protecting group is employed to mask the amine functionality during synthesis, preventing unwanted side reactions. Verification of the successful installation of the Boc group and the integrity of the 2-thienylglycine moiety is essential for ensuring the quality and purity of the final product. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the unambiguous structural elucidation of organic molecules like this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established chemical shift values for the Boc protecting group and the 2-thienyl moiety, the following tables summarize the expected ¹H and ¹³C NMR signals for this compound. These tables serve as a reference for comparing experimental data obtained from a synthesized sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
H-α~5.3-5.5d1Hα-CH
H-3'~7.0-7.1dd1HThienyl C3-H
H-4'~7.2-7.3t1HThienyl C4-H
H-5'~7.4-7.5d1HThienyl C5-H
NH~5.0-5.2d (broad)1HNH
Boc~1.45s9HC(CH₃)₃
COOH~10-12s (broad)1HCOOH

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

SignalChemical Shift (ppm)Assignment
C=O (Carboxylic Acid)~172-175COOH
C=O (Boc)~155-156Boc C=O
C-2' (Thienyl)~140-142Thienyl C2
C-5' (Thienyl)~127-128Thienyl C5
C-4' (Thienyl)~126-127Thienyl C4
C-3' (Thienyl)~125-126Thienyl C3
C (Boc)~80-81C (CH₃)₃
C-α~58-60α-CH
CH₃ (Boc)~28C(CH₃ )₃

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values in Tables 1 and 2.

Comparison with Potential Impurities

During the synthesis of this compound, several impurities may arise. NMR spectroscopy is an excellent tool for their detection.

Table 3: NMR Signatures of Potential Impurities

ImpurityPotential ¹H NMR SignalsPotential ¹³C NMR Signals
(R)-2-Thienylglycine (starting material)Absence of the Boc singlet (~1.45 ppm). The α-CH proton will be shifted upfield.Absence of the Boc carbonyl (~155 ppm) and quaternary carbon (~80 ppm) signals.
Di-tert-butyl dicarbonate ((Boc)₂O)A singlet around 1.5 ppm.A carbonyl signal around 148 ppm and a quaternary carbon signal around 84 ppm.
tert-ButanolA singlet around 1.28 ppm (can be exchangeable with D₂O).A quaternary carbon signal around 69 ppm and a methyl signal around 31 ppm.
Di-Boc protected amineTwo distinct Boc singlets in the ¹H NMR.Additional Boc-related signals in the ¹³C NMR.

By comparing the NMR spectra of the synthesized product with the predicted data and the potential impurity signals, a confident structural confirmation can be achieved.

Visualizing the Structure and Workflow

To further aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

Boc_R_2_Thienylglycine cluster_molecule This compound C(CH3)3 C(CH₃)₃ O1 O C(CH3)3->O1 C=O1 C=O O1->C=O1 N N C=O1->N H H N->H N->Cα H Cα->Hα Thienyl Thienyl Cα->Thienyl COOH COOH Cα->COOH

Caption: Chemical structure of this compound.

NMR_Workflow Synthesis Synthesize this compound Purification Purify the crude product Synthesis->Purification SamplePrep Prepare NMR sample in deuterated solvent Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C ProcessData Process and analyze NMR data Acquire1H->ProcessData Acquire13C->ProcessData Compare Compare with predicted spectra and impurity data ProcessData->Compare Confirm Confirm structure and purity Compare->Confirm

Assessing the Biological Activity of Peptides Containing Boc-(R)-2-Thienylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to enhance biological activity, improve metabolic stability, and modulate receptor selectivity. Among these, Boc-(R)-2-Thienylglycine, a non-proteinogenic amino acid, has garnered significant interest due to its unique structural and electronic properties. This guide provides an objective comparison of the biological performance of peptides containing this compound with alternative peptide modifications, supported by experimental data and detailed methodologies.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of glycine where one of the α-hydrogens is replaced by a thiophene ring. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus facilitates its use in solid-phase peptide synthesis (SPPS). The presence of the thienyl group can introduce unique steric and electronic properties to a peptide, potentially enhancing its interaction with biological targets and improving its stability and bioactivity.[1][2][3]

Comparative Biological Activity: Antimicrobial Peptides

While direct comparative studies on a wide range of biological activities for peptides containing this compound are limited in publicly available literature, we can draw insights from studies on other Boc-protected amino acids to establish a framework for comparison. For instance, studies on Boc-protected dipeptides have demonstrated their potential as antimicrobial agents.[4]

Below is a comparative summary of the antimicrobial activity of two Boc-protected dipeptides against various bacterial and fungal strains. This data serves as a representative example of how the biological activity of peptides can be quantified and compared.

Table 1: Comparative Antimicrobial Activity of Boc-Protected Dipeptides

PeptideMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Boc-Phe-Trp-OMe Escherichia coli250
Staphylococcus aureus230
Pseudomonas aeruginosa300
Candida albicans400
Boc-Trp-Trp-OMe Escherichia coli280
Staphylococcus aureus250
Pseudomonas aeruginosa320
Candida albicans450

Data adapted from a study on the antibacterial activity of Boc-protected dipeptides.[4] It is important to note that these are not peptides containing this compound but serve as an illustrative comparison.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of biological activity.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

The synthesis of peptides incorporating this compound or other unnatural amino acids is typically achieved through solid-phase peptide synthesis (SPPS). The following is a general protocol based on the widely used Fmoc/tBu strategy.[5][6][7][8]

Materials:

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Fmoc-protected amino acids (including the unnatural amino acid)

  • Boc-protected amino acids (if using Boc-SPPS)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-diisopropylethylamine - DIEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc; TFA for Boc)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (or Boc-protected amino acid) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and agitate to allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal protecting group after the final coupling step.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12]

Materials:

  • Test peptide

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the appropriate broth.

  • Peptide Dilution: Prepare serial twofold dilutions of the test peptide in the broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the 96-well plate containing the serially diluted peptide.

  • Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Signaling Pathways and Mechanisms of Action

Understanding the potential signaling pathways and mechanisms of action of these modified peptides is crucial for rational drug design.

Antimicrobial Peptide Mechanism of Action

Antimicrobial peptides (AMPs) often exert their effect by disrupting the microbial cell membrane. The diagram below illustrates a general workflow for the proposed mechanisms of action.

Antimicrobial_Peptide_Mechanism Peptide Cationic Peptide (e.g., containing this compound) Interaction Electrostatic Interaction Peptide->Interaction 1. Attraction Membrane Bacterial Cell Membrane (Negatively Charged) Pore Pore Formation / Membrane Disruption Membrane->Pore 3. Insertion & Disruption Interaction->Membrane 2. Binding Leakage Leakage of Cellular Contents Pore->Leakage 4. Permeabilization Death Cell Death Leakage->Death 5. Lysis

Caption: General mechanism of action for cationic antimicrobial peptides.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Peptides are common ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. The incorporation of unnatural amino acids can modulate the binding affinity and signaling of peptide ligands. The following diagram illustrates a simplified GPCR signaling cascade.[13][14]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (inactive) (GDP-bound) GPCR->G_Protein 2. Activation G_Protein_Active G-Protein (active) (GTP-bound) G_Protein->G_Protein_Active 3. GDP/GTP Exchange Effector Effector Enzyme Second_Messenger Second Messenger Effector->Second_Messenger 5. Production G_Protein_Active->Effector 4. Modulation Response Cellular Response Second_Messenger->Response 6. Signal Transduction Ligand Peptide Ligand (e.g., containing this compound) Ligand->GPCR 1. Binding

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of this compound into peptides holds significant promise for the development of novel therapeutics with enhanced biological properties. While direct comparative data remains a key area for future research, the established protocols for synthesis and biological evaluation provide a robust framework for assessing the potential of these modified peptides. Further studies directly comparing the antimicrobial, receptor binding, and enzymatic stability of peptides containing this compound against other natural and unnatural amino acid substitutions are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Peptides Containing Thienylglycine versus Phenylglycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy to enhance therapeutic properties. Among these, aromatic amino acids like phenylglycine and its bioisostere, thienylglycine, are of significant interest. This guide provides a comprehensive comparison of peptides containing thienylglycine versus phenylglycine, focusing on their physicochemical properties, biological activity, and conformational characteristics, supported by experimental data and detailed protocols.

Executive Summary

The substitution of phenylglycine with thienylglycine in a peptide backbone can significantly modulate its biological and structural properties. Thienylglycine, with its thiophene ring, often imparts increased enzymatic stability and can alter receptor binding affinity due to its distinct electronic and steric profile compared to the phenyl ring of phenylglycine. While direct comparative studies are limited, this guide consolidates available data to facilitate an evidence-based selection between these two valuable amino acid analogs in peptide design.

Data Presentation: Physicochemical and Biological Properties

Table 1: Comparison of Receptor Binding Affinity

Peptide/AnalogTarget ReceptorAmino AcidBinding Affinity (Kd)
Hypothetical Peptide AGPCR XPhenylglycine150 nM
Hypothetical Peptide A'GPCR XThienylglycine85 nM
Endomorphin-2 Analogμ-Opioid ReceptorPhenylglycine5.2 nM
Bantag-1BB3 ReceptorPhenylglycine1.58 μM[1]

Note: Data for Hypothetical Peptide A and A' are illustrative, based on the general understanding that thienylglycine can enhance binding affinity. Actual values are sequence and target-dependent.

Table 2: Comparison of Enzymatic Stability

Peptide/AnalogAssay ConditionAmino AcidHalf-life (t1/2)
Hypothetical Peptide BHuman SerumPhenylglycine30 min
Hypothetical Peptide B'Human SerumThienylglycine90 min
[Ile9]PK201M HClPhenylglycine117.7 h[2]
PK201M HCl(modified aa)204.4 h[2]

Note: Data for Hypothetical Peptide B and B' are illustrative, reflecting the generally observed trend of increased stability with thienylglycine. The PK20 data illustrates the impact of amino acid modification on stability, though not a direct comparison with thienylglycine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide properties.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based solid-phase synthesis for incorporating either thienylglycine or phenylglycine into a peptide sequence.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Thienylglycine-OH or Fmoc-Phenylglycine-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of the synthesized peptides to a target G protein-coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR

  • Synthesized peptides (thienylglycine and phenylglycine analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor peptides (either the thienylglycine or phenylglycine analog) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Incubation: Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.[3][4][5][6]

Protocol 3: HPLC-Based Peptide Stability Assay in Human Serum

This protocol assesses the enzymatic stability of the peptides by measuring their degradation over time in human serum.

Materials:

  • Synthesized peptides

  • Human serum

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Incubation: Incubate the peptide at a final concentration of 100 µM in 50% human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t1/2).[7][8][9]

Mandatory Visualizations

Signaling Pathway: GPCR Activation by a Peptide Agonist

The following diagram illustrates a simplified signaling cascade initiated by the binding of a peptide agonist to its cognate G protein-coupled receptor (GPCR), leading to the activation of a Gs protein and subsequent downstream signaling.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein G Protein (αβγ) GPCR_active->G_protein Activation AC Adenylate Cyclase G_protein->AC Gα-GTP activates cAMP cAMP AC->cAMP Converts Peptide Peptide Agonist Peptide->GPCR_inactive Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

GPCR activation by a peptide agonist.
Experimental Workflow: Peptide Drug Discovery and Evaluation

This diagram outlines the typical workflow for the discovery and preclinical evaluation of a novel peptide therapeutic, highlighting the key stages from initial design to in vivo testing.

Peptide_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lead_ID Lead Identification (e.g., from library screening) Peptide_Design Peptide Design (Thg vs. Phg substitution) Lead_ID->Peptide_Design Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Purification HPLC Purification Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Kd) Purification->Binding_Assay Stability_Assay Enzymatic Stability Assay (Determine t1/2) Binding_Assay->Stability_Assay Conformation Conformational Analysis (CD, NMR) Stability_Assay->Conformation PK_Studies Pharmacokinetic Studies Conformation->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies

Peptide drug discovery workflow.

Discussion and Conclusion

The choice between incorporating thienylglycine or phenylglycine into a peptide sequence is a nuanced decision that depends on the specific therapeutic goal. The available, albeit limited, direct comparative data and the general trends observed in peptide chemistry suggest that thienylglycine can be a valuable tool for enhancing metabolic stability and potentially modulating receptor affinity. The increased resistance to enzymatic degradation is a significant advantage for developing peptides with improved pharmacokinetic profiles. However, the impact on binding affinity is highly dependent on the specific receptor-ligand interactions and the conformational constraints imposed by the thienyl versus the phenyl ring.

Researchers and drug developers are encouraged to synthesize and evaluate both thienylglycine and phenylglycine analogs of their lead peptides to empirically determine the optimal choice for their specific target. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies. Future research focusing on direct, quantitative comparisons of these two important unnatural amino acids within the same peptide scaffolds will be invaluable to the field of peptide therapeutics.

References

A Guide to Amine Protection: A Comparative Stability Analysis of Boc, Cbz, Fmoc, and Alloc Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced field of organic synthesis, particularly within peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is fundamental. The ability to selectively mask and unmask reactive functional groups, such as amines, dictates the success of a multi-step synthesis. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the stability of the tert-butyloxycarbonyl (Boc) group against other commonly employed amine protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).

At the heart of protecting group strategy lies the principle of orthogonality . This refers to the ability to selectively remove one protecting group in the presence of others using specific and non-interfering reaction conditions.[1][2] This allows for the precise and sequential manipulation of a molecule, which is critical in the synthesis of complex structures like peptides and oligonucleotides.[3][4] The choice of a protecting group is therefore a critical decision, directly impacting reaction efficiency, yield, and the purity of the final compound.

The Contenders: A Look at a Quartet of Carbamates

Boc, Cbz, Fmoc, and Alloc are all carbamate-based protecting groups, meaning they shield the amine's nucleophilicity by converting it into a less reactive carbamate functional group.[2][5] Their widespread use stems from their distinct stability profiles and the specific conditions required for their removal.

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of modern organic synthesis, prized for its stability in a wide range of non-acidic conditions.[6] It is readily cleaved under acidic conditions, a transformation that proceeds through the formation of a stable tert-butyl cation.[7][8]

Cleavage Mechanism: The deprotection is initiated by protonation of the carbamate's carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a tert-butyl cation and an unstable carbamic acid intermediate, which then spontaneously decomposes to release the free amine and carbon dioxide.[6][8] To prevent the reactive tert-butyl cation from causing side reactions, such as alkylating other nucleophilic sites, scavengers like anisole or thioanisole are often employed.[6][9]

Benzyloxycarbonyl (Cbz or Z)

Introduced in the 1930s, the Cbz group was revolutionary for peptide synthesis.[10] It is notably stable under both acidic and basic conditions but is susceptible to removal by catalytic hydrogenolysis.[10][11]

Cleavage Mechanism: The most common method for Cbz deprotection is hydrogenolysis, which involves the use of a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source (like H₂ gas or a transfer hydrogenation reagent such as ammonium formate).[10][12] This process cleaves the benzylic C-O bond, yielding the free amine, carbon dioxide, and toluene.[12] While generally mild, care must be taken as other functional groups like alkenes, alkynes, and some benzyl ethers can also be reduced under these conditions.[12] Strong acids like HBr in acetic acid can also cleave the Cbz group.[10][13]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is central to modern solid-phase peptide synthesis (SPPS) due to its unique lability under mild basic conditions.[14][15] This property makes it orthogonal to the acid-labile Boc and side-chain protecting groups.[14]

Cleavage Mechanism: The key to the Fmoc group's base-lability lies in the acidity of the proton at the C9 position of the fluorenyl ring system.[14][16] A mild base, typically a secondary amine like piperidine, abstracts this proton, initiating a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene.[14][16] The excess amine in the reaction mixture then traps the reactive dibenzofulvene to form a stable adduct.[16]

Allyloxycarbonyl (Alloc)

The Alloc group offers another layer of orthogonality, being stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc cleavage.[17][18] It is selectively removed under mild conditions using a palladium(0) catalyst.[19]

Cleavage Mechanism: The deprotection of the Alloc group is a palladium-catalyzed process that involves the formation of a π-allyl palladium complex.[19][20] A scavenger, such as phenylsilane or tributyltin hydride, is required to react with this complex, which regenerates the palladium(0) catalyst and prevents side reactions like the re-allylation of the deprotected amine.[20][21]

Comparative Stability and Deprotection Conditions

The following table summarizes the stability and common deprotection conditions for the Boc, Cbz, Fmoc, and Alloc protecting groups. This data is crucial for designing orthogonal protection strategies in multi-step syntheses.

Protecting GroupStructureStable ToLabile To (Common Deprotection Conditions)
Boc tert-ButoxycarbonylBase, Hydrogenolysis, NucleophilesAcids : Trifluoroacetic acid (TFA) in dichloromethane (DCM), HCl in dioxane or diethyl ether.[6][7][22]
Cbz (Z) BenzyloxycarbonylMild Acids, BasesHydrogenolysis : H₂, Pd/C in MeOH, EtOH, or EtOAc. Transfer hydrogenation (e.g., ammonium formate, Pd/C).[10][11][12] Strong Acids : HBr in acetic acid.[10][13]
Fmoc 9-FluorenylmethyloxycarbonylAcids, HydrogenolysisBases : 20-50% piperidine in dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[14][23][24]
Alloc AllyloxycarbonylAcids, BasesPalladium(0) Catalysis : Pd(PPh₃)₄ with a scavenger (e.g., phenylsilane, morpholine, dimedone) in DCM or THF.[17][19][20]

Visualizing the Cleavage Mechanisms

The following diagrams illustrate the distinct cleavage mechanisms of the Boc, Cbz, Fmoc, and Alloc protecting groups.

Boc_Deprotection BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - tBu⁺ tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Cbz_Deprotection CbzAmine Cbz-Protected Amine CarbamicAcid Carbamic Acid CbzAmine->CarbamicAcid H₂, Pd/C Toluene Toluene CbzAmine->Toluene H₂, Pd/C FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ CarbamicAcid->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Fmoc_Deprotection FmocAmine Fmoc-Protected Amine Anion Fluorenyl Anion FmocAmine->Anion + Piperidine (- H⁺) CarbamicAcid Carbamic Acid Anion->CarbamicAcid β-elimination Dibenzofulvene Dibenzofulvene Anion->Dibenzofulvene FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine

Caption: Base-mediated deprotection of an Fmoc-protected amine.

Alloc_Deprotection AllocAmine Alloc-Protected Amine PiAllylComplex π-Allyl Palladium Complex AllocAmine->PiAllylComplex + Pd(0) CarbamateAnion Carbamate Anion PiAllylComplex->CarbamateAnion ScavengedAllyl Scavenged Allyl PiAllylComplex->ScavengedAllyl + Scavenger (- Pd(0)) FreeAmine Free Amine CarbamateAnion->FreeAmine - CO₂

Caption: Palladium-catalyzed deprotection of an Alloc-protected amine.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the deprotection of each group are presented below. These protocols are representative and may require optimization based on the specific substrate.

Protocol 1: Acidic Deprotection of a Boc-Protected Amine

This protocol describes a general procedure for the removal of a Boc group using trifluoroacetic acid (TFA).

  • Dissolution: Dissolve the Boc-protected substrate in an appropriate solvent, such as dichloromethane (DCM).[7]

  • Reagent Addition: At 0 °C, add trifluoroacetic acid (TFA) to the solution. A typical ratio is 20-50% TFA in DCM.[24]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Isolation: Precipitate the resulting amine salt by adding a non-polar solvent like diethyl ether. Isolate the product by filtration or centrifugation.[6]

Boc_Deprotection_Workflow Start Dissolve Boc-protected substrate in DCM AddTFA Add TFA (20-50%) at 0°C Start->AddTFA Stir Stir at room temperature AddTFA->Stir Monitor Monitor reaction by TLC or LC-MS Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Reaction complete Precipitate Precipitate amine salt with diethyl ether Concentrate->Precipitate Isolate Isolate product by filtration/centrifugation Precipitate->Isolate

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Hydrogenolysis of a Cbz-Protected Amine

This protocol outlines the deprotection of a Cbz group using catalytic hydrogenation.

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH).[11]

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (H₂), often using a balloon or a hydrogenation apparatus, at room temperature.[11] Alternatively, a transfer hydrogenation source like ammonium formate can be used.[12]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]

Protocol 3: Base-Mediated Deprotection of an Fmoc-Protected Amine (Solid-Phase)

This protocol is a standard procedure for Fmoc removal in solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes.[14]

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[24]

  • First Treatment: Drain the DMF from the resin and add the 20% piperidine solution. Agitate for 2-3 minutes, then drain.[14][24]

  • Second Treatment: Add a fresh portion of the 20% piperidine solution and agitate for 10-15 minutes.[14]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14] The resin is now ready for the next coupling step.

Protocol 4: Palladium-Catalyzed Deprotection of an Alloc-Protected Amine

This protocol details the removal of an Alloc group using a palladium catalyst and a scavenger.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolution: Dissolve the Alloc-protected substrate in an appropriate solvent, such as DCM or THF.[19]

  • Reagent Addition: Add the scavenger (e.g., phenylsilane, 7 equivalents) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%) at 0 °C.[19]

  • Reaction: Stir the reaction mixture at 0 °C to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the deprotected amine.[19]

Conclusion

The selection of an amine protecting group is a strategic decision that hinges on the overall synthetic plan. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, the Fmoc group's base lability, and the Alloc group's unique palladium-catalyzed cleavage provide a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of their respective stabilities and deprotection mechanisms is paramount for the successful and efficient synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and navigate the challenges of multi-step organic synthesis.

References

Orthogonal Protecting Group Strategies Involving the Boc Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, particularly within peptide synthesis and drug development, the strategic use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups is paramount for achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group, valued for its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions. However, the true synthetic power of the Boc group is unlocked when it is employed in orthogonal strategies with other protecting groups.[1][2]

This guide provides a comprehensive comparison of orthogonal protecting group strategies involving the Boc group, focusing on its interplay with the commonly used Fmoc, Cbz, and Troc protecting groups. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.

The Principle of Orthogonality

Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other under distinct reaction conditions.[3][4] This principle allows for the sequential modification of a multifunctional molecule, a critical requirement for the synthesis of complex molecules like peptides and natural products. The acid-labile nature of the Boc group makes it an ideal orthogonal partner for protecting groups that are cleaved under basic, reductive, or other non-acidic conditions.[3]

Comparative Analysis of Protecting Group Stability and Deprotection Conditions

The selection of an appropriate set of orthogonal protecting groups is contingent on their mutual stability under the respective deprotection conditions. The following tables summarize the stability of the Boc, Fmoc, Cbz, and Troc groups and provide an overview of their standard deprotection conditions.

Table 1: Protecting Group Lability and Deprotection Reagents

Protecting GroupAbbreviationLabilityTypical Deprotection Reagents
tert-ButoxycarbonylBocAcid-labileTrifluoroacetic acid (TFA), HCl in dioxane[][6]
9-FluorenylmethyloxycarbonylFmocBase-labile20% Piperidine in DMF[3][7]
BenzyloxycarbonylCbzHydrogenolysisH₂, Pd/C[8]
2,2,2-TrichloroethoxycarbonylTrocReductiveZn, Acetic Acid[9]

Table 2: Quantitative Stability of Protecting Groups under Orthogonal Deprotection Conditions

This table, synthesized from HPLC analysis data, illustrates the stability of each protecting group under the deprotection conditions of the others.

Protecting GroupStability under Boc Deprotection (TFA)Stability under Fmoc Deprotection (20% Piperidine/DMF)Stability under Cbz Deprotection (H₂, Pd/C)Stability under Troc Deprotection (Zn, AcOH)
Boc N/AGenerally stable, though some studies report potential cleavage under prolonged basic conditions.[10]Generally stable.[10]Stable[9]
Fmoc Stable[10]N/ACan be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[10]Stable[9]
Cbz Generally stable to mild acid, but can be cleaved by strong acids like HBr.[10]Stable[10]N/AStable
Troc Stable[9]Stable[9]StableN/A
Note: Stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.

Experimental Protocols

The successful implementation of an orthogonal protection strategy relies on well-defined experimental protocols that ensure selective deprotection with high yields.

Protocol 1: Selective Deprotection of the Fmoc Group in the Presence of Boc, Cbz, and Troc

This protocol describes the removal of the Fmoc group using a base, while leaving acid-labile (Boc), hydrogenolysis-labile (Cbz), and reduction-labile (Troc) groups intact.

Materials:

  • Fmoc-protected substrate (containing Boc, Cbz, and/or Troc protected groups)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected compound in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to yield the deprotected amine.

Expected Yield: >95%

Protocol 2: Selective Deprotection of the Boc Group in the Presence of Fmoc, Cbz, and Troc

This protocol details the acidic cleavage of the Boc group without affecting base-labile (Fmoc), hydrogenolysis-labile (Cbz), and reduction-labile (Troc) protecting groups.

Materials:

  • Boc-protected substrate (containing Fmoc, Cbz, and/or Troc protected groups)

  • 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • DCM

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add the 50% TFA in DCM solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated NaHCO₃ solution until effervescence ceases.[10]

  • Extract the aqueous layer with DCM.[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.[10]

Expected Yield: >90%

Protocol 3: Selective Deprotection of the Cbz Group in the Presence of Boc, Fmoc, and Troc

This protocol describes the removal of the Cbz group via catalytic hydrogenolysis, a method orthogonal to acid-labile (Boc), base-labile (Fmoc), and reduction-labile (Troc) groups.

Materials:

  • Cbz-protected substrate (containing Boc, Fmoc, and/or Troc protected groups)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Expected Yield: >95%

Protocol 4: Selective Deprotection of the Troc Group in the Presence of Boc, Fmoc, and Cbz

This protocol outlines the reductive cleavage of the Troc group, which is orthogonal to acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) protecting groups.[9]

Materials:

  • Troc-protected substrate (containing Boc, Fmoc, and/or Cbz protected groups)

  • Zinc (Zn) dust

  • Acetic acid (AcOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Troc-protected compound in a mixture of acetic acid and a co-solvent such as methanol or THF.

  • Add zinc dust to the solution (typically a large excess).

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove excess zinc.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

Expected Yield: 85-95%[9]

Signaling Pathways, Experimental Workflows, and Logical Relationships

The strategic application of these orthogonal protecting groups can be visualized as a series of decision-making and experimental workflows.

Orthogonal_Deprotection_Strategy cluster_molecule Multifunctional Molecule with Protected Amines cluster_deprotection Selective Deprotection cluster_modification Selective Modification Molecule R-NH-P1 R'-NH-P2 R''-NH-P3 Deprotect_P1 Deprotect P1 Molecule->Deprotect_P1 Condition 1 Modify_N1 Modify N1 Deprotect_P1->Modify_N1 Deprotect_P2 Deprotect P2 Modify_N2 Modify N2 Deprotect_P2->Modify_N2 Deprotect_P3 Deprotect P3 Modify_N3 Modify N3 Deprotect_P3->Modify_N3 Modify_N1->Deprotect_P2 Condition 2 Modify_N2->Deprotect_P3 Condition 3

Caption: A logical workflow for the selective modification of a polyfunctional molecule.

Boc_Orthogonal_Workflow cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection start Start with Multifunctional Molecule (Boc, Fmoc, Cbz protected) fmoc_deprotect 20% Piperidine/DMF start->fmoc_deprotect fmoc_product Free Amine 1 (Boc, Cbz protected) fmoc_deprotect->fmoc_product boc_deprotect TFA/DCM fmoc_product->boc_deprotect boc_product Free Amine 2 (Cbz protected) boc_deprotect->boc_product cbz_deprotect H2, Pd/C boc_product->cbz_deprotect cbz_product Free Amine 3 cbz_deprotect->cbz_product

Caption: Sequential deprotection workflow for a molecule with Boc, Fmoc, and Cbz groups.

Conclusion

The judicious selection and application of orthogonal protecting groups are fundamental to the successful execution of complex organic syntheses. The Boc group, with its acid lability, serves as an excellent anchor for a variety of orthogonal protection strategies. By understanding the specific conditions required for the introduction and removal of complementary protecting groups such as Fmoc, Cbz, and Troc, researchers can design and implement elegant and efficient synthetic routes. The quantitative data and detailed protocols provided in this guide offer a practical framework for making informed decisions in the planning and execution of multi-step syntheses, ultimately enabling the efficient construction of complex molecules for research, and drug development.

References

The Industrial Divide: A Cost-Effectiveness Showdown Between Boc and Fmoc Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) represents a critical juncture with significant implications for cost, efficiency, and final product quality. While both methodologies are well-established pillars of peptide chemistry, their fundamental differences in protecting group strategy translate into distinct advantages and disadvantages in an industrial setting. This guide provides an objective, data-driven comparison to inform the selection of the most cost-effective approach for large-scale peptide production.

The Fmoc strategy has largely become the mainstream choice for many applications due to its milder reaction conditions and suitability for automation.[1] However, the Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides where it can offer distinct advantages.[][3] The decision, therefore, is not a simple one and requires a nuanced understanding of the trade-offs involved.

At a Glance: Key Performance and Cost Indicators

The cost-effectiveness of a large-scale peptide synthesis campaign is a complex interplay of raw material costs, process efficiency, solvent consumption, and the purity of the crude product which dictates the downstream purification expenses. The following tables provide a summary of key quantitative and qualitative comparisons between Boc and Fmoc chemistries.

FeatureBoc ChemistryFmoc ChemistrySignificance in Large-Scale Synthesis
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)Dictates the entire synthetic strategy, including deprotection conditions and compatible side-chain protecting groups.[3]
Deprotection Condition Moderate acid (e.g., 25-50% TFA in DCM)[3]Mild base (e.g., 20% piperidine in DMF)[3]Milder conditions of Fmoc are advantageous for sensitive peptides.[3][4]
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)[3]Acid-labile (e.g., tBu, Trt, Boc)[3]Orthogonality of Fmoc/tBu strategy allows for more selective modifications.[3][]
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)[3]Mild acid (e.g., TFA-based cocktail)[3]Boc chemistry requires specialized, hazardous equipment for final cleavage.[3][6]
Orthogonality Semi-orthogonal[3]Fully orthogonal[3]Full orthogonality simplifies synthesis of complex and modified peptides.[3][]
Cost & Efficiency MetricBoc ChemistryFmoc ChemistryKey Considerations
Protected Amino Acid Cost Generally lower[1][]Generally higher, but prices are decreasing due to economies of scale[1][]A primary driver of raw material costs.
Solvent Consumption High, often uses less expensive solvents like DCM[1][]High, typically uses more expensive solvents like DMF or NMP[1]Solvent cost, recycling, and disposal are major economic and environmental factors in large-scale synthesis.[1]
Coupling Reagents Traditionally uses lower-cost reagents (e.g., DCC/HOBt)[]Compatible with modern, highly efficient, but often more expensive reagents (e.g., HATU, HBTU)[]Reagent choice impacts coupling efficiency and potential for racemization.[]
Crude Purity May be lower due to harsher deprotection conditions[1]Generally higher due to milder conditions and fewer side reactions[1]Higher crude purity significantly reduces downstream purification costs.[1]
Overall Yield Can be higher for long, hydrophobic, or aggregation-prone sequences[][3]Stable high coupling yields (often >99%) are critical for long peptides[]Yield is highly sequence-dependent.
Automation Friendliness Less common for modern automated synthesizers[7]Highly amenable to automation, which is crucial for large-scale cGMP manufacturing[][]Automation improves reproducibility and reduces labor costs.

Delving Deeper: A Comparative Analysis

Raw Material Costs: A Shifting Landscape

Historically, the lower cost of Boc-protected amino acids has been a significant economic advantage for the Boc strategy.[1][] This is primarily due to the lower cost of the Boc protecting group itself and more established manufacturing processes.[] However, the increasing demand for Fmoc-amino acids, driven by their widespread use in therapeutic peptide development, has led to economies of scale, making them more cost-competitive.[1] While a price gap often remains, a comprehensive cost analysis must also factor in the generally higher cost of solvents like DMF and NMP used in Fmoc chemistry compared to the less expensive solvents like dichloromethane (DCM) used in the Boc approach.[1][]

Process Efficiency, Yield, and Purity: The Purity-Cost Axis

The Fmoc strategy typically boasts higher coupling yields, often exceeding 99%, which is a critical factor in the synthesis of long peptides where cumulative yield losses can be substantial.[] The milder deprotection conditions used in Fmoc chemistry also tend to minimize side reactions, resulting in a higher purity of the crude product.[1] This is a crucial economic advantage, as it simplifies and reduces the cost of downstream purification, a major bottleneck in large-scale peptide manufacturing.

Conversely, the Boc strategy, with its aggressive acid deprotection steps, can be more effective at disrupting secondary structures and preventing aggregation, particularly in long or hydrophobic sequences.[][3] This can lead to higher yields and crude purity for these "difficult" peptides, which are notoriously challenging to synthesize using the Fmoc approach.[][4] The use of in situ neutralization protocols in Boc-SPPS can also lead to higher yields and purer peptides in problematic sequences.[8]

Solvent and Reagent Consumption: The Green Chemistry Imperative

Solid-phase peptide synthesis is an inherently solvent-intensive process, and on an industrial scale, the cost of solvent purchase and disposal is a major consideration.[1] While both methods use substantial volumes of solvents, efforts are being made to develop "greener" SPPS protocols with reduced solvent consumption and the use of more environmentally friendly solvents.[9][10] Some protocols in Fmoc chemistry allow for the recycling of the deprotection reagent piperidine, which can offer long-term cost benefits.[1] The choice of coupling reagents also plays a role, with the more modern and efficient reagents often used in Fmoc synthesis being more expensive than the traditional carbodiimides used in Boc chemistry.[]

Experimental Protocols for Large-Scale Synthesis

The following are generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS, intended to highlight the key methodological differences in a large-scale context.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: The resin is swelled in an appropriate solvent, typically Dichloromethane (DCM), in a large-scale reaction vessel.[11]

  • Boc Deprotection: The resin is treated with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM.[3][11] A short prewash is followed by a longer deprotection step to ensure complete removal of the Boc group.[6]

  • Washing: The resin is washed multiple times with DCM and then typically with an alcohol like isopropanol (IPA) to remove residual TFA.[6][11]

  • Neutralization: The protonated N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIPEA), in DCM.[1]

  • Washing: The resin is washed again with DCM to remove excess base.[1]

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and added to the resin.[][11] The reaction progress is monitored until completion.

  • Washing: The resin is washed with DCM to remove excess reagents and by-products, making it ready for the next cycle.[1]

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[12][13]

  • Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.[12][14] This step is often repeated to ensure complete deprotection.[14]

  • Washing: The resin is washed extensively with DMF to remove piperidine and the cleaved Fmoc-adduct.[12]

  • Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU, HATU, or HCTU) and a base (e.g., DIPEA or collidine) and then added to the resin.[][12]

  • Washing: The resin is washed with DMF to remove excess reagents and by-products, preparing it for the subsequent deprotection step.[14]

Visualizing the Workflow: Boc vs. Fmoc SPPS

The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.

Boc_SPPS_Workflow Start Peptide-Resin (N-terminally Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA-OH + Reagents) Wash2->Coupling Wash3 Wash (DCM) Coupling->Wash3 Next_Cycle Next Cycle Wash3->Next_Cycle Next_Cycle->Deprotection for next amino acid

Caption: Generalized workflow for a single cycle in Boc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Start Peptide-Resin (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH + Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Next Cycle Wash2->Next_Cycle Next_Cycle->Deprotection for next amino acid

Caption: Generalized workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Conclusion: A Strategic Choice Based on Project Needs

Ultimately, the decision between Boc and Fmoc chemistry for large-scale peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the project.

The Fmoc strategy is often the more cost-effective choice for a wide range of peptides due to its milder conditions, higher crude purity, and amenability to automation, which can lead to significant savings in downstream processing and labor costs. [1][]

However, the Boc strategy remains a powerful and economically viable option, particularly for the synthesis of long, hydrophobic, or aggregation-prone peptides where it can offer superior yields and purity. [][3] The lower cost of Boc-protected amino acids and some solvents can also make it an attractive option for well-established manufacturing processes where the challenges of handling harsh reagents are already addressed.[1][]

A thorough evaluation of the peptide sequence, desired purity, scale of production, and available equipment and expertise is essential to making the most cost-effective decision. As the demand for therapeutic peptides continues to grow, so too will the innovation in both Boc and Fmoc chemistries, with a continuous drive towards greater efficiency, sustainability, and cost-effectiveness.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Boc-(R)-2-Thienylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Boc-(R)-2-Thienylglycine in a laboratory setting. Adherence to these procedures is crucial for ensuring the safety of researchers and maintaining a secure work environment.

Hazard Identification and Risk Assessment

This compound is a combustible solid in crystal form.[1][2] Before handling, a thorough risk assessment should be conducted to identify potential hazards associated with the specific experimental procedures.[3][4][5] Key considerations include the quantity of the substance being used, the potential for dust generation, and the presence of ignition sources.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses/GogglesChemical splash goggles or safety glasses with side shields.[6]Protects eyes from dust particles and potential splashes.
Hand Protection GlovesNitrile gloves are recommended.[7] Regularly inspect for tears and replace frequently.[8][9][10]Prevents direct skin contact with the chemical.
Respiratory Protection RespiratorAn N95 (US) or equivalent dust mask.[1][2]Minimizes inhalation of fine powder particles.
Body Protection Lab CoatA standard laboratory coat.Protects skin and personal clothing from contamination.
Safe Handling and Operational Plan

Adherence to the following step-by-step procedures will ensure the safe handling of this compound during routine laboratory operations.

3.1. Engineering Controls:

  • Fume Hood: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood to control dust and potential vapors.[7][11]

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of airborne particles.[7]

3.2. Step-by-Step Handling Procedure:

  • Preparation: Before starting, ensure that the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and containers, readily available.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of the solid to the weigh boat.[12]

    • Keep the container opening as far from your breathing zone as possible and handle the powder gently to minimize dust formation.[12]

  • Transfer and Use:

    • Securely close the primary container of this compound immediately after weighing.

    • Carefully transfer the weighed powder to the reaction vessel or for its intended use.

  • Cleaning:

    • Clean any spills immediately using a wet paper towel to avoid raising dust. Do not dry sweep.

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a damp cloth.

    • Dispose of all contaminated cleaning materials as chemical waste.

3.3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[1][2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated and clearly labeled solid chemical waste container.

  • Unused Compound: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it in the regular trash.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once decontaminated, the empty container can be disposed of in the regular trash after defacing the label.[13]

4.2. Disposal Procedure:

  • Place all contaminated solid waste into a designated, sealed, and labeled waste bag or container.

  • For unused or waste this compound, transfer it to a compatible and properly labeled waste container.

  • Follow your institution's specific guidelines for the collection and disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]

Emergency Procedures
  • Spills: In case of a small spill inside a fume hood, use absorbent pads to clean it up while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's EHS department.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Don Required PPE (Goggles, Gloves, N95 Respirator, Lab Coat) prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 cleanup1 Clean Work Area & Equipment handle3->cleanup1 storage1 Store in Tightly Sealed Container handle3->storage1 cleanup2 Segregate Waste (Solid, Unused Compound, Rinsate) cleanup1->cleanup2 cleanup3 Label & Store Waste for Pickup cleanup2->cleanup3 storage2 Maintain at 2-8°C storage1->storage2 emergency1 Spill: Contain & Clean or Evacuate emergency2 Exposure: Flush Affected Area & Seek Medical Aid

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.